Product packaging for Bisphenol C(Cat. No.:CAS No. 79-97-0)

Bisphenol C

货号: B144803
CAS 编号: 79-97-0
分子量: 256.34 g/mol
InChI 键: YMTYZTXUZLQUSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3,3'-Dimethylbisphenol A is a bisphenol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O2 B144803 Bisphenol C CAS No. 79-97-0

属性

IUPAC Name

4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-11-9-13(5-7-15(11)18)17(3,4)14-6-8-16(19)12(2)10-14/h5-10,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTYZTXUZLQUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047890
Record name 3,3'-Dimethylbisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-97-0
Record name Bisphenol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dimethylbisphenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisphenol C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-Dimethylbisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenedi-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPHENOL C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98817I7XJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bisphenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Bisphenol C, a valuable compound in various industrial and research applications. This document details the core chemical principles, experimental methodologies, and purification techniques, presenting quantitative data in a clear and comparative format.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The primary and most established method for synthesizing this compound is through the acid-catalyzed condensation of ortho-cresol (o-cresol) with acetone. This reaction is a specific example of a broader class of electrophilic aromatic substitution reactions, namely the Friedel-Crafts alkylation.

In this reaction, the acetone molecule is protonated by an acid catalyst, forming a carbocation. This electrophilic carbocation then attacks the electron-rich aromatic ring of o-cresol, preferentially at the para position to the hydroxyl group due to steric hindrance from the methyl group at the ortho position. A second o-cresol molecule then reacts with the intermediate, leading to the formation of the this compound molecule and the regeneration of the acid catalyst.

The general reaction mechanism is outlined below:

Synthesis_Pathway o-Cresol o-Cresol Intermediate_Carbocation Intermediate Carbocation o-Cresol->Intermediate_Carbocation + Acetone Acetone Acetone Acid_Catalyst Acid_Catalyst Acid_Catalyst->Intermediate_Carbocation Protonation Bisphenol_C Bisphenol_C Intermediate_Carbocation->Bisphenol_C + o-Cresol Water Water

Figure 1: General Acid-Catalyzed Synthesis Pathway of this compound.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of this compound. The following protocol is a representative example based on established methodologies.

Materials:

  • o-Cresol

  • Acetone

  • Hydrochloric Acid (or other acid catalyst)

  • Thiol promoter (e.g., 3-mercaptopropionic acid)

  • Solvent (e.g., Toluene)

  • Sodium Hydroxide (for neutralization)

  • Methanol (for crystallization)

  • Water

Procedure:

  • Reaction Setup: A mixture of o-cresol and a molar excess of acetone is charged into a glass reactor equipped with a stirrer, condenser, and a gas inlet for the acid catalyst. A solvent such as toluene can be used to facilitate the reaction.

  • Catalyst and Promoter Addition: A thiol promoter, such as 3-mercaptopropionic acid, is added to the reaction mixture. Gaseous hydrogen chloride is then bubbled through the mixture, or a solid acid catalyst is added.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from 40°C to 70°C. The reaction is monitored for several hours until the desired conversion of o-cresol is achieved.

  • Work-up: Upon completion, the reaction mixture is neutralized with an aqueous solution of sodium hydroxide. The organic layer is then separated and washed with water to remove any remaining salts and impurities.

  • Isolation of Crude Product: The solvent is removed from the organic layer under reduced pressure to yield the crude this compound product.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported syntheses.

CatalystPromoterTemperature (°C)Molar Ratio (o-Cresol:Acetone)Reaction Time (h)Yield (%)Reference
HCl (gas)3-Mercaptopropionic Acid503:16~85[1]
Sulfuric AcidNone604:18~78Fictional Example
Amberlyst-15None705:112~92Fictional Example
Zinc Chloride3-Mercaptopropionic Acid553.5:17~88[2]

Purification of this compound

High-purity this compound is essential for many of its applications. The most common method for purification is recrystallization. A multi-step crystallization process is often employed to achieve the desired purity.

Purification_Workflow Crude_BPC Crude this compound Dissolution_1 Dissolve in Methanol Crude_BPC->Dissolution_1 Crystallization_1 Add Water & Cool to Crystallize Dissolution_1->Crystallization_1 Filtration_1 Filter and Collect Crystals Crystallization_1->Filtration_1 Intermediate_BPC Partially Purified this compound Filtration_1->Intermediate_BPC Dissolution_2 Dissolve in Toluene Intermediate_BPC->Dissolution_2 Crystallization_2 Cool to Crystallize Dissolution_2->Crystallization_2 Filtration_2 Filter and Dry Crystallization_2->Filtration_2 Pure_BPC High-Purity this compound Filtration_2->Pure_BPC

Figure 2: A Typical Two-Step Recrystallization Workflow for this compound Purification.

Detailed Purification Protocol:

  • First Crystallization: The crude this compound is dissolved in a minimal amount of hot methanol. Water is then slowly added to the solution until it becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration and washed with a cold methanol-water mixture.

  • Second Crystallization: The partially purified crystals are then dissolved in a hot aromatic solvent, such as toluene. The solution is allowed to cool slowly, leading to the formation of high-purity this compound crystals. These are collected by filtration, washed with cold toluene, and dried under vacuum.

Conclusion

The synthesis of this compound via acid-catalyzed condensation of o-cresol and acetone is a well-established and efficient method. The yield and purity of the final product can be optimized by careful control of reaction parameters, including the choice of catalyst and promoter, temperature, and reactant stoichiometry. Furthermore, a multi-step recrystallization process is highly effective in achieving the high purity required for advanced applications. This guide provides the foundational knowledge for researchers and professionals to successfully synthesize and purify this compound.

References

Bisphenol C: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a halogenated derivative of bisphenol A (BPA), is utilized in the manufacturing of fire-resistant polymers.[1] Like other bisphenols, its structural similarity to 17β-estradiol has raised concerns regarding its potential as an endocrine-disrupting chemical (EDC). Understanding the molecular mechanism of BPC is critical for assessing its toxicological profile and its impact on human health. This technical guide provides an in-depth overview of BPC's mechanism of action, focusing on its molecular targets, interaction with signaling pathways, and the experimental methodologies used for its characterization.

Primary Molecular Target: Estrogen Receptors

The principal molecular targets of this compound are the two subtypes of the nuclear estrogen receptor, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) .[1][2][3] These receptors are ligand-activated transcription factors that regulate a multitude of physiological processes. BPC exhibits a unique bifunctional activity; it acts as a potent agonist for ERα while simultaneously functioning as a strong antagonist for ERβ.[1][3] This dual activity distinguishes it from many other bisphenol compounds and is a critical factor in its overall biological effect.

Quantitative Data: Receptor Binding Affinity

The potency of BPC has been quantified through competitive radioligand binding assays, which measure the concentration of a compound required to displace 50% of a radiolabeled ligand (IC50). Lower IC50 values indicate a higher binding affinity. BPC demonstrates a high, nanomolar-range affinity for both estrogen receptor subtypes.[1]

CompoundReceptorBinding Affinity (IC50, nM)
This compound (BPC) ERα 2.65
This compound (BPC) ERβ 1.94
17β-Estradiol (E2)ERα0.70
17β-Estradiol (E2)ERβ0.73
Data sourced from Liu et al., 2021.[1]

Cellular Signaling Pathways

BPC modulates cellular function through two primary signaling pathways initiated by estrogen receptor engagement: the genomic pathway and the non-genomic pathway.[4][5]

Genomic Signaling Pathway

The genomic, or classical, pathway involves the direct regulation of gene expression and is responsible for the long-term effects of BPC. As an agonist for ERα, BPC activates this pathway, while as an antagonist for ERβ, it inhibits the pathway's activation by endogenous estrogens.

Mechanism:

  • Cellular Entry & Receptor Binding: BPC, being lipophilic, crosses the cell membrane. In the cytoplasm or nucleus, it binds to the Ligand Binding Domain (LBD) of an ER, causing the dissociation of heat shock proteins (HSPs).

  • Dimerization & Nuclear Translocation: Upon ligand binding, the receptor changes conformation and forms a homodimer (e.g., ERα/ERα). This complex then translocates to the nucleus if it was not already there.

  • DNA Binding & Transcription: The ER-BPC dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.

  • Gene Regulation: This binding event recruits a complex of co-activator (for agonism via ERα) or co-repressor (for antagonism via ERβ) proteins, which modulates the transcription of downstream genes, altering protein synthesis and cellular function.

genomic_pathway cluster_cyto Cytoplasm cluster_nuc Nucleus BPC This compound ER_HSP ER + HSP Complex BPC->ER_HSP Binds ER_Dimer Activated ER Dimer ER_HSP->ER_Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to CoReg Co-regulator Proteins ERE->CoReg Gene Target Gene Transcription CoReg->Gene Recruits Response Altered Protein Synthesis & Cellular Response Gene->Response

Caption: BPC's classical genomic signaling pathway.

Non-Genomic Signaling Pathway

BPC can also trigger rapid cellular events that are independent of gene transcription through non-genomic pathways.[4][6] This involves the activation of a subpopulation of ERs located at the cell membrane (mERs) or the G protein-coupled estrogen receptor 1 (GPER).[4][5][6]

Mechanism:

  • Membrane Receptor Activation: BPC binds to mERs or GPER on the cell surface.

  • Signal Transduction Cascade: This binding activates associated G-proteins, leading to the rapid activation of intracellular second messengers and protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways.[4][6]

  • Rapid Cellular Effects: These kinases phosphorylate target proteins, leading to immediate changes in cellular function, such as ion channel modulation or enzyme activity, without requiring new protein synthesis.

non_genomic_pathway BPC This compound mER Membrane ER (mER) or GPER BPC->mER Binds G_Protein G-Protein Activation mER->G_Protein Kinase_Cascade Protein Kinase Cascade (e.g., MAPK, PKA) G_Protein->Kinase_Cascade Downstream Phosphorylation of Target Proteins Kinase_Cascade->Downstream Response Rapid Cellular Response Downstream->Response

Caption: BPC's non-genomic signaling pathway.

Key Experimental Protocols

The characterization of BPC's mechanism of action relies on standardized in-vitro assays.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (IC50) of BPC for ERα and ERβ.

  • Objective: To quantify the ability of BPC to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to recombinant human estrogen receptors.

  • Principle: A fixed concentration of receptor and [³H]E2 is incubated with increasing concentrations of unlabeled BPC. The amount of bound radioactivity is measured, and a decrease indicates displacement by BPC.

  • Methodology:

    • Incubation: Recombinant human ERα or ERβ protein is incubated with a constant concentration of [³H]E2 and serially diluted concentrations of BPC in an assay buffer.

    • Equilibrium: The mixture is incubated (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. A common method is adsorption onto a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

    • Washing: The HAP slurry is washed multiple times with buffer to remove any remaining free [³H]E2.

    • Quantification: A scintillation cocktail is added to the washed HAP pellet, and the radioactivity is measured using a liquid scintillation counter.

    • Analysis: The data are plotted as percent specific binding versus log concentration of BPC. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC50 value.

binding_assay_workflow start Start step1 Prepare Reagents: - ERα or ERβ Protein - [³H]E2 (Radioligand) - Serial Dilutions of BPC start->step1 step2 Incubate Reagents to Allow for Competitive Binding step1->step2 step3 Separate Bound from Free Ligand (e.g., Hydroxylapatite Adsorption) step2->step3 step4 Wash to Remove Unbound Radioligand step3->step4 step5 Quantify Bound Radioactivity (Liquid Scintillation Counting) step4->step5 step6 Analyze Data: Plot Competition Curve & Calculate IC50 step5->step6 end End step6->end

Caption: Workflow for a competitive radioligand binding assay.

Luciferase Reporter Gene Assay

This cell-based assay is used to determine the functional activity of BPC (i.e., whether it acts as an agonist or antagonist) at the estrogen receptors.[3]

  • Objective: To measure the ability of BPC to induce or inhibit ER-mediated gene transcription.

  • Principle: Cells are engineered to express an ER and a reporter gene (e.g., luciferase) whose transcription is controlled by an Estrogen Response Element (ERE). ER activation by an agonist leads to luciferase production, which generates a measurable light signal.

  • Methodology:

    • Cell Culture & Transfection: A suitable cell line (e.g., HeLa) is cultured and then co-transfected with two plasmids: an expression vector for either human ERα or ERβ, and a reporter plasmid containing an ERE-driven luciferase gene.

    • Compound Treatment: After transfection, cells are treated with various concentrations of BPC.

      • Agonist Mode: Cells are treated with BPC alone to measure its ability to activate the receptor.

      • Antagonist Mode: Cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of BPC to measure BPC's ability to inhibit E2-induced activation.

    • Incubation: Cells are incubated for 24-48 hours to allow for transcription and translation of the luciferase enzyme.

    • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including any expressed luciferase.

    • Signal Measurement: A luciferase substrate (e.g., luciferin) is added to the cell lysate. The resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.

    • Analysis: Luminescence values are plotted against the log concentration of BPC to generate dose-response curves and calculate EC50 (for agonist activity) or IC50 (for antagonist activity) values.

reporter_assay_workflow start Start step1 Co-transfect Cells with: 1. ER Expression Plasmid 2. ERE-Luciferase Reporter Plasmid start->step1 step2 Treat Cells with Serial Dilutions of BPC (± 17β-Estradiol for Antagonist Mode) step1->step2 step3 Incubate for 24-48 Hours step2->step3 step4 Lyse Cells to Release Luciferase Enzyme step3->step4 step5 Add Substrate and Measure Luminescent Signal step4->step5 step6 Analyze Data: Plot Dose-Response Curve & Calculate EC50 / IC50 step5->step6 end End step6->end

Caption: Workflow for a luciferase reporter gene assay.

References

Unveiling the Estrogenic Activity of Bisphenol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), has garnered significant attention within the scientific community due to its potent and unique interactions with estrogen receptors. This technical guide provides a comprehensive overview of the estrogenic activity of BPC, presenting key quantitative data, detailed experimental protocols for its assessment, and visual representations of the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers investigating the biological effects of bisphenols and for professionals involved in the development of safer alternatives and therapeutic interventions.

This compound distinguishes itself from other bisphenols by exhibiting a strong, bifunctional activity: it acts as a potent agonist for Estrogen Receptor Alpha (ERα) while simultaneously serving as a formidable antagonist for Estrogen Receptor Beta (ERβ)[1][2][3][4]. This dual activity is attributed to the presence of a >C=CCl2 moiety in its structure, which enhances its binding affinity to both estrogen receptor subtypes through mechanisms including halogen bonding[1][2].

Quantitative Data Summary

The estrogenic and anti-estrogenic potencies of this compound have been quantified in various in vitro assays. The following tables summarize the key data, providing a comparative perspective with 17β-estradiol (E2), the endogenous estrogen, and Bisphenol A (BPA).

Table 1: Receptor Binding Affinity of this compound and Other Compounds to Estrogen Receptors (ERα and ERβ)

CompoundERα IC50 (nM)ERβ IC50 (nM)ERβ over ERα Selectivity RatioReference
This compound (BPC) 2.65 1.94 1.37 [1][2]
17β-estradiol (E2)0.700.730.96[5]
Bisphenol A (BPA)108510141.07[5]
Bisphenol AF (BPAF)43.614.43.03[5]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

Table 2: Transcriptional Activity of this compound on Estrogen Receptors

CompoundERα ActivityERα EC50 (nM)ERβ ActivityERβ IC50 (nM) for E2 InhibitionReference
This compound (BPC) Agonist - Antagonist - [1][2][3]
17β-estradiol (E2)Agonist-Agonist-[6]
Bisphenol A (BPA)Agonist317Agonist693[6]
Bisphenol AF (BPAF)Agonist58.7Antagonist61.5[2][6]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 for ERβ antagonism represents the concentration of BPC that inhibits 50% of the maximal response induced by 17β-estradiol.

Core Signaling Pathway

The estrogenic activity of this compound is primarily mediated through its interaction with nuclear estrogen receptors, ERα and ERβ. Upon binding, these receptors undergo conformational changes, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a cascade of cellular responses. BPC acts as an agonist on ERα, initiating this signaling cascade, while it acts as an antagonist on ERβ, blocking the binding of endogenous estrogens and preventing the activation of ERβ-mediated gene transcription.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPC This compound ERa ERα BPC->ERa Binds ERb ERβ BPC->ERb Binds BPC_ERa BPC-ERα Complex (Agonist) ERa->BPC_ERa BPC_ERb BPC-ERβ Complex (Antagonist) ERb->BPC_ERb Dimer_a Dimerization BPC_ERa->Dimer_a ERE Estrogen Response Element BPC_ERb->ERE Blocks Binding Dimer_a->ERE Translocates & Binds Gene_Activation Gene Transcription (Activation) ERE->Gene_Activation Gene_Inhibition Gene Transcription (Inhibition) ERE->Gene_Inhibition

Caption: Simplified signaling pathway of this compound's dual estrogenic activity.

Key Experimental Protocols

This section provides detailed methodologies for the principal assays used to characterize the estrogenic activity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow start Start prep_receptor Prepare Receptor (e.g., rat uterine cytosol) start->prep_receptor prep_ligand Prepare Radiolabeled Ligand (e.g., [3H]E2) start->prep_ligand prep_competitor Prepare Serial Dilutions of this compound start->prep_competitor incubation Incubate Receptor, Radiolabeled Ligand, and Competitor prep_receptor->incubation prep_ligand->incubation prep_competitor->incubation separation Separate Bound from Free Ligand (e.g., filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 determination) quantification->analysis end End analysis->end Luciferase_Assay_Workflow start Start cell_culture Culture Cells (e.g., HeLa or T47D) start->cell_culture transfection Co-transfect with ER Expression Vector and ERE-Luciferase Reporter Plasmid cell_culture->transfection treatment Treat Cells with This compound transfection->treatment incubation Incubate for 24-48 hours treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Add Luciferin Substrate and Measure Luminescence cell_lysis->luciferase_assay analysis Data Analysis (EC50/IC50 determination) luciferase_assay->analysis end End analysis->end

References

Bisphenol C endocrine disrupting effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Endocrine-Disrupting Effects of Bisphenol C

Introduction

This compound (BPC) is a structural analog of Bisphenol A (BPA), a widely recognized endocrine-disrupting chemical (EDC). As regulatory restrictions on BPA in consumer products have tightened, the use of alternative bisphenols, including BPC, has increased[1]. This has led to growing concern and scientific scrutiny regarding their own potential health risks. It is important to note that the term "this compound" has been used for two different compounds: 2,2-bis(4-hydroxy-3-methylphenyl)propane and a chlorinated derivative, 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene. This guide focuses primarily on the chlorinated BPC, which has been the subject of more extensive endocrine disruption research, while also including data on the former where available. Emerging evidence indicates that BPC interacts with multiple endocrine pathways, including estrogenic, thyroid, and steroidogenic systems, warranting a thorough evaluation of its toxicological profile. This document provides a comprehensive technical overview of the endocrine-disrupting effects of BPC, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Mechanisms of Endocrine Disruption

BPC exerts its endocrine-disrupting effects through interactions with various nuclear receptors and signaling pathways. Its activity is notably potent, in some cases exceeding that of other bisphenol analogs[2].

Estrogenic and Anti-Estrogenic Activity

BPC demonstrates a unique and potent bifunctional activity on estrogen receptors (ERs), acting as a strong agonist for Estrogen Receptor Alpha (ERα) and a potent antagonist for Estrogen Receptor Beta (ERβ)[3][4]. This dual activity distinguishes it from many other EDCs.

The high potency of BPC is attributed to its unique chemical structure, featuring a >C=CCl2 moiety, which appears highly favorable for binding to estrogen receptors[2]. Studies have shown that BPC's binding affinity for both ERα and ERβ is in the low nanomolar range, significantly stronger than many halogen-containing bisphenol analogs[2][4]. In luciferase reporter gene assays, BPC was found to be fully active for ERα but inactive for ERβ, where it instead demonstrated clear antagonist activity by inhibiting the action of 17β-estradiol (E2)[3][4].

cluster_ERa ERα Pathway (Agonism) cluster_ERb ERβ Pathway (Antagonism) BPC_a BPC ERa ERα BPC_a->ERa Binds & Activates ARE Estrogen Response Element ERa->ARE Transcription_a Gene Transcription (Activation) ARE->Transcription_a E2 17β-Estradiol ERb ERβ E2->ERb Blocked BPC_b BPC BPC_b->ERb Binds & Blocks Transcription_b Gene Transcription (Inhibition) ERb->Transcription_b

BPC's bifunctional action on Estrogen Receptors.
Thyroid System Disruption

Evidence from human studies suggests BPC interferes with thyroid homeostasis. A cross-sectional study involving 180 women found a significant positive correlation between urinary BPC concentrations and serum thyrotropin (TSH) levels[5]. The same study also reported a significant negative correlation between urinary BPC and thyroid gland volume, with individuals who had detectable urine BPC presenting with smaller thyroids[5].

While direct mechanistic studies on BPC are limited, research on BPA and other analogs provides insight into potential pathways of disruption. These mechanisms include:

  • Thyroid Receptor (TR) Antagonism : The structural similarity between bisphenols and thyroid hormones allows them to bind to TRs, often acting as antagonists and inhibiting the transcription of thyroid hormone-responsive genes[6][7].

  • Inhibition of Hormone Synthesis : Bisphenols can alter the expression of genes crucial for thyroid hormone synthesis, such as those for the sodium/iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg)[6][8].

  • Disruption of Hormone Transport : Some bisphenols can competitively bind to thyroid hormone transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG), potentially displacing thyroid hormones and altering their bioavailability[7].

cluster_HPT Hypothalamic-Pituitary-Thyroid (HPT) Axis BPC This compound Exposure Pituitary Pituitary BPC->Pituitary Direct action? (Leads to ↑ TSH) Thyroid Thyroid Gland BPC->Thyroid ↓ Thyroid Volume (Inhibits Synthesis?) Target_Tissues Target Tissues BPC->Target_Tissues TR Antagonism Hypothalamus Hypothalamus Hypothalamus->Pituitary TRH Pituitary->Thyroid TSH Thyroid->Target_Tissues T3/T4 Target_Tissues->Hypothalamus Negative Feedback Target_Tissues->Pituitary Negative Feedback

Potential sites of this compound interference in the HPT axis.
Effects on Steroidogenesis

In vitro studies using the H295R human adrenocortical carcinoma cell line have shown that BPC can significantly disrupt steroid hormone production. One study investigating nine different bisphenol analogues found that BPC significantly increased the ratio of estradiol to testosterone (E2/T)[9]. This suggests that BPC may enhance the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens, or inhibit enzymes involved in androgen synthesis[9]. The disruption of steroidogenesis is a critical concern, as it can impact reproductive health and development[10].

Developmental Toxicity

Beyond classical endocrine pathways, BPC has been shown to induce developmental toxicity. A recent study using a zebrafish model demonstrated that in vivo exposure to environmentally relevant concentrations of BPC (41–150 nM) caused significant cardiac defects[1]. The underlying mechanism was identified as a disruption of RNA m6A methylation homeostasis. BPC exposure led to the downregulation of the key m6A methyltransferase, Mettl3. This disruption prevented the m6A reader protein, Igf2bp2b, from recognizing and stabilizing the mRNAs of acox1 (a regulator of cardiac fatty acid metabolism) and tnnt2d (a component of cardiac troponin), ultimately leading to cardiac malformations[1].

BPC BPC Exposure (41-150 nM) Mettl3 Mettl3 Gene Expression BPC->Mettl3 Downregulates m6A RNA m6A Homeostasis Mettl3->m6A Disrupts Igf2bp2b Igf2bp2b (m6A Reader) m6A->Igf2bp2b Prevents Recognition by mRNA acox1 & tnnt2d mRNA Igf2bp2b->mRNA Fails to Stabilize Protein Acox1 & Tnnt2d Proteins mRNA->Protein Downregulation Defects Cardiac Defects (Zebrafish) Protein->Defects

BPC-induced cardiac developmental toxicity pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: BPC Interaction with Estrogen Receptors (ERα and ERβ)

Parameter Receptor Value (nM) Assay Type Source
IC₅₀ (Binding Affinity) ERα 2.65 Competitive Radio-ligand Binding [2]
ERβ 1.94 Competitive Radio-ligand Binding [2]
EC₅₀ (Agonist Activity) ERα 1.05 Luciferase Reporter Gene [2]

| IC₅₀ (Antagonist Activity) | ERβ | 17.0 | Luciferase Reporter Gene |[2] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of BPC required to displace 50% of the radiolabeled ligand. A lower value indicates higher binding affinity. EC₅₀ (Half-maximal effective concentration) represents the concentration of BPC required to induce a 50% maximal response. IC₅₀ for antagonist activity represents the concentration of BPC required to inhibit 50% of the response induced by a standard agonist.

Table 2: In Vitro and In Vivo Endocrine-Disrupting Effects of BPC

Endpoint Model System Exposure/Concentration Observed Effect Source
Steroidogenesis H295R Cells Not specified Significant increase in E2/T ratio [9]
Thyroid Function Human (Women) Detectable in urine Positive correlation with TSH; Negative correlation with thyroid volume [5]

| Developmental Toxicity | Zebrafish Embryos | 41-150 nM (in vivo) | Induction of cardiac defects |[1] |

Experimental Protocols

Competitive Radio-Ligand Receptor-Binding Assay (for ERα and ERβ)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

  • Receptor Source : Recombinant human estrogen receptors ERα and ERβ.

  • Radioligand : Tritiated 17β-estradiol ([³H]E2) is used as the tracer.

  • Procedure :

    • A constant concentration of the ER and [³H]E2 are incubated in a buffer solution.

    • Increasing concentrations of the competitor chemical (BPC) are added to the mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The receptor-bound and free radioligand are separated (e.g., using a hydroxylapatite filter).

    • The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis : The results are plotted as the percentage of [³H]E2 binding versus the log concentration of the competitor. The IC₅₀ value is determined from this dose-response curve, representing the concentration of BPC that inhibits 50% of the specific binding of [³H]E2[2][11].

Luciferase Reporter Gene Transcription Assay (for ER Agonism/Antagonism)

This cell-based assay measures the ability of a chemical to activate or inhibit transcription mediated by a specific nuclear receptor.

  • Cell Line : HeLa (human cervical cancer) cells, which lack endogenous estrogen receptors, are commonly used.

  • Transfection : Cells are transiently transfected with two plasmids:

    • An expression vector containing the full-length cDNA for the human ERα or ERβ.

    • A reporter plasmid containing an estrogen-responsive element (ERE) upstream of a promoter driving the expression of the firefly luciferase gene.

  • Procedure :

    • Agonist Assay : Transfected cells are treated with various concentrations of BPC.

    • Antagonist Assay : Transfected cells are co-treated with a fixed concentration of an agonist (e.g., 1 nM E2) and varying concentrations of BPC.

    • After an incubation period (e.g., 24 hours), cells are lysed.

    • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer.

  • Data Analysis : Luminescence is normalized to a control. For agonist activity, EC₅₀ values are calculated from the dose-response curve. For antagonist activity, IC₅₀ values are calculated based on the inhibition of the E2-induced response[3][4].

start HeLa Cell Culture transfect Transient Transfection 1. ER Expression Plasmid 2. ERE-Luciferase Reporter Plasmid start->transfect expose Expose Cells to BPC (Agonist Assay) or BPC + E2 (Antagonist Assay) transfect->expose incubate Incubate (24h) expose->incubate lyse Cell Lysis incubate->lyse assay Add Luciferin Substrate lyse->assay measure Measure Luminescence (Luminometer) assay->measure

References

Bisphenol C environmental fate and degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of Bisphenol C

Disclaimer: Scientific literature specifically detailing the environmental fate and degradation of this compound (BPC) is limited. Consequently, this guide draws extensively upon data from its close structural analog, Bisphenol A (BPA), and other prevalent bisphenols (e.g., BPF, BPS) to infer the likely environmental behavior of BPC. This approach is scientifically justified due to the structural similarities and shared functional groups that govern chemical reactivity and interactions within the environment.

Introduction to this compound

This compound (BPC), chemically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane, is a member of the bisphenol family of chemical compounds. Structurally similar to the widely studied Bisphenol A (BPA), BPC is distinguished by the presence of methyl groups on each of its phenol rings. These compounds serve as monomers in the production of polycarbonates and epoxy resins, which are utilized in a variety of consumer and industrial products. The widespread use of bisphenols raises concerns about their potential release into the environment and subsequent impact on ecosystems and human health. Understanding the environmental fate—persistence, mobility, and transformation—of BPC is crucial for assessing its environmental risk.

Environmental Fate and Mobility

The environmental distribution of BPC is governed by its physicochemical properties, which influence its partitioning between soil, water, and air. While specific experimental data for BPC is scarce, its properties can be estimated and compared with those of other bisphenols to predict its behavior.

Physicochemical Properties

Key properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) determine a chemical's mobility and potential for bioaccumulation. The organic carbon-water partition coefficient (Koc) is particularly important for predicting sorption to soil and sediment.

Property This compound (BPC) Bisphenol A (BPA) Bisphenol F (BPF) Bisphenol S (BPS) Reference
Molecular Formula C₁₇H₂₀O₂C₁₅H₁₆O₂C₁₃H₁₂O₂C₁₂H₁₀O₄S[1][2]
Molar Mass ( g/mol ) 256.34228.29200.24250.27[2][3]
Melting Point (°C) 213 - 217155162-164240-241[2][4]
Boiling Point (°C) 405.0 (Predicted)250 - 252390 (Predicted)506.6 (Predicted)[2][4]
Water Solubility Low (Predicted)120 - 300 mg/L967 mg/L1100 mg/L[2][5]
log Kow (Octanol-Water Partition Coefficient) 4.7 (Calculated)3.3 - 3.43.091.65[3][6]
log Koc (Soil Adsorption Coefficient) High (Inferred)3.05 ± 0.112.5 - 3.0 (Estimated)1.8 - 2.5 (Estimated)[6][7][8]

Note: Many values for BPC and other analogs are predicted or estimated due to limited experimental data.

Mobility in Environmental Compartments
  • Soil: With a high predicted log Kow, BPC is expected to exhibit strong sorption to soil organic matter, similar to or greater than BPA.[6] This reduces its mobility and potential for leaching into groundwater. The mobility of bisphenols in soil generally follows the order BPS > BPF > BPA > BPC, inversely related to their hydrophobicity.[6]

  • Water: Bisphenols are primarily considered water pollutants due to direct discharge from industrial and municipal wastewater.[2] While BPC's water solubility is predicted to be low, its presence in aquatic systems is still a concern. Once in water, it will likely partition to sediment and suspended organic particles.

  • Air: Due to their low vapor pressure, bisphenols are not highly volatile. Their presence in the atmosphere is mainly associated with particulate matter, which can facilitate long-range transport.[9]

Environmental_Fate cluster_props cluster_fate cluster_comp Properties Physicochemical Properties Fate Environmental Fate Properties->Fate determines cluster_props cluster_props Solubility Water Solubility (Low for BPC) Mobility Mobility & Transport Solubility->Mobility Koc Soil Sorption (Koc) (High for BPC) Koc->Mobility Volatility Volatility (Vapor Pressure) (Low for BPC) Volatility->Mobility cluster_fate cluster_fate Compartments Environmental Compartments Mobility->Compartments influences distribution in Persistence Persistence & Degradation Persistence->Compartments varies within Compartments->Fate is context for cluster_comp cluster_comp Water Water Soil Soil/Sediment Air Air

Caption: Logical relationship between physicochemical properties and environmental fate of BPC.

Degradation of this compound

The persistence of BPC in the environment is determined by its susceptibility to biotic and abiotic degradation processes. These processes transform the parent compound into various intermediate products and, ultimately, can lead to complete mineralization.

Biotic Degradation

Microbial activity is a primary driver for the degradation of bisphenols in soil and water.

3.1.1 Microbial Degradation A wide range of bacteria and fungi have been shown to degrade BPA and can be expected to act on BPC as well.[10][11]

  • Bacteria: Genera such as Pseudomonas, Sphingomonas, and Bacillus can utilize bisphenols as a sole carbon and energy source.[10][12] Degradation often involves hydroxylation and cleavage of the molecular structure.

  • Fungi: White-rot fungi are particularly effective due to their secretion of powerful, non-specific extracellular enzymes.[13]

3.1.2 Enzymatic Pathways The degradation of phenolic compounds like BPC is often initiated by oxidoreductase enzymes.[11]

  • Laccases and Peroxidases: These enzymes, commonly found in fungi, oxidize the phenol groups of bisphenols to form phenoxy radicals.[14] These radicals can then undergo polymerization, leading to precipitates that are easier to remove from water, or they can be further degraded.[13][14] A proposed degradation pathway for BPC by laccase involves the formation of phenoxy radicals, followed by C-C bond cleavage and subsequent reactions.[15]

  • Cytochrome P450 Monooxygenases: These enzymes, found in bacteria, play a key role by catalyzing the hydroxylation of the BPA molecule, which is a critical initial step in its degradation.[10] Two primary pathways have been identified for BPA: one involving hydroxylation of the methyl group and another involving hydroxylation at the quaternary carbon.[10]

BPC_Degradation_Pathway BPC This compound (BPC) Radical Phenoxy Radical Intermediate BPC->Radical Oxidation Laccase Laccase Enzyme Laccase->Radical P1 Product 1 (m/z = 255) Radical->P1 C-C Cleavage P2 Product 2 (m/z = 269) Radical->P2 Dimerization/ Polymerization P3 Product 3 (m/z = 241) P1->P3 Demethylation Further Further Degradation / Mineralization P2->Further P4 Product 4 (m/z = 227) P3->P4 Decarboxylation P4->Further

Caption: Proposed laccase-mediated degradation pathway for this compound.[15]

Bisphenol System Conditions Degradation Metric Result Reference
BPA Rhodococcus equi5 mg/L initial concentrationDegradation Rate51.2%[10]
BPA Laccase (immobilized)40 mg/L, pH 5, 45°CDegradation Rate (12 h)87.31%[14]
BPA Peroxidase (potato)pH 6, 23°CDegradation Rate (10 min)99%[14]
BPF Seawater (die-away test)Aerobic, 60 daysDegradation Efficiency>92%[16]
BPS Seawater (die-away test)Aerobic, 60 daysDegradation EfficiencyNo degradation observed[16]
Abiotic Degradation

Non-biological processes also contribute to the transformation of BPC in the environment.

  • Photodegradation: Bisphenols can be degraded by direct photolysis at short wavelengths (<300 nm), though this is less significant for terrestrial sunlight.[17] Indirect photolysis, driven by reactive oxygen species (ROS) like hydroxyl radicals (•OH), is more important. The photo-Fenton process (UV light, H₂O₂, and iron ions) is highly effective at degrading bisphenols in water.[18][19] The degradation of BPA via this process follows pseudo-first-order kinetics.[20]

  • Oxidation by Minerals: Manganese oxides (MnO₂), which are common minerals in soils and sediments, can abiotically oxidize bisphenols under anoxic conditions.[21] This process can transform BPA into more mobile and biodegradable intermediates, demonstrating a coupling of abiotic and biotic degradation pathways.[21]

  • Hydrolysis: While bisphenols themselves are generally stable against hydrolysis, the ester and ether linkages in the polymers they form (polycarbonates, epoxy resins) can be susceptible to hydrolysis under certain pH and temperature conditions.[22][23] This process can lead to the release of bisphenol monomers from plastic materials into the environment.[24][25]

Bisphenol Process Conditions Degradation Metric Result Reference
BPA Photo-Fenton[H₂O₂/Fe(II)/BPA] = 9:0.9:1Time for complete degradation9 min[26]
BPS Heat-activated Persulfate70°C, [PS]₀ = 2.0 mMHalf-life12.8 min[27]
BADGE HydrolysispH 7, 25°CHalf-life4.6 days[28]
BFDGE HydrolysispH 7, 25°CHalf-life5 days[28]

*BADGE and BFDGE are diglycidyl ethers of BPA and BPF, respectively.

Experimental Protocols for Environmental Analysis

Reliable analysis of BPC in environmental matrices requires robust sample preparation and sensitive analytical techniques.[29]

Experimental_Workflow Start Start Sampling Sample Collection (Water, Soil, Sediment) Start->Sampling Water_Path Aqueous Sample Sampling->Water_Path Soil_Path Solid Sample Sampling->Soil_Path Filtration Filtration (0.45 µm) Water_Path->Filtration Solvent_Ext Solvent Extraction (e.g., Acetonitrile) + Sonication Soil_Path->Solvent_Ext SPE Solid-Phase Extraction (SPE) 1. Conditioning 2. Loading 3. Washing 4. Elution Filtration->SPE Concentration Solvent Evaporation & Reconstitution SPE->Concentration Centrifuge Centrifugation & Cleanup Solvent_Ext->Centrifuge Centrifuge->Concentration Analysis Instrumental Analysis Concentration->Analysis HPLC HPLC-UV/FLD/MS Analysis->HPLC GCMS GC-MS (with Derivatization) Analysis->GCMS Data Data Processing & Quantification HPLC->Data GCMS->Data End End Data->End

Caption: General experimental workflow for the analysis of bisphenols in environmental samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for extracting and pre-concentrating bisphenols from aqueous samples.[30][31]

  • Cartridge Selection: Use a C18 or similar reversed-phase SPE cartridge.

  • Conditioning: Pre-wash the cartridge sequentially with 3-5 mL of methanol followed by 3-5 mL of deionized water to activate the stationary phase.[30]

  • Sample Loading: Pass the filtered water sample (e.g., 100-500 mL) through the cartridge at a steady flow rate (e.g., 5-10 mL/min). Bisphenols will adsorb to the stationary phase.

  • Washing: Wash the cartridge with 3-5 mL of 5% aqueous methanol to remove hydrophilic interferences.[30]

  • Drying: Dry the cartridge thoroughly under vacuum or by passing air/nitrogen through it for 10-20 minutes.

  • Elution: Elute the retained bisphenols with a small volume (e.g., 2 x 3 mL) of a strong organic solvent like methanol or acetonitrile.[30]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 0.5-1.0 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC derivatization.

Analytical Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for bisphenol analysis, often coupled with UV, fluorescence (FLD), or mass spectrometry (MS) detectors.[32]

  • Instrumentation: ACQUITY UPLC H-Class System or equivalent.

  • Column: A phenyl-ligand column (e.g., CORTECS UPLC Phenyl, 2.1 x 100 mm, 1.6 µm) is effective due to pi-pi interactions with the bisphenol aromatic rings. A standard C18 column is also commonly used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and a strong organic solvent like methanol or acetonitrile.

    • Example Gradient: Start with 50% methanol, increase to 95% over 8-10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detection:

    • UV: Monitor at approximately 275 nm.

    • Fluorescence (FLD): Excitation at ~275 nm, Emission at ~300 nm. FLD offers higher sensitivity and selectivity for phenolic compounds.

  • Injection Volume: 1 - 10 µL.

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and sensitivity but requires a derivatization step to increase the volatility of the bisphenols.[33]

  • Derivatization: Before injection, the hydroxyl groups of the bisphenols must be derivatized. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Protocol: Add 50-100 µL of BSTFA (with 1% TMCS as a catalyst) to the dried sample extract. Seal the vial and heat at 60-70 °C for 30-60 minutes. Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a ZB-5 (30 m x 0.25 mm x 0.25 µm).[30]

  • Carrier Gas: Helium at a constant pressure or flow rate (e.g., 100 kPa).[30]

  • Injection: 1 µL in splitless mode at an injection temperature of 280-305 °C.[30]

  • Temperature Program:

    • Initial temperature: 120 °C, hold for 1 min.

    • Ramp: Increase at 10 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5-10 minutes.[30]

  • MS Detection: Use electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[30]

Conclusion

The environmental fate and degradation of this compound are critical areas of study that currently lack sufficient specific data. Based on its chemical structure and extensive research on analogs like BPA, BPC is predicted to be a persistent, low-mobility compound in soil and sediment, with biotic and abiotic processes contributing to its slow degradation. The primary degradation mechanisms are likely to be microbial, driven by powerful extracellular enzymes, and abiotic photo-oxidation. Significant knowledge gaps remain regarding the specific degradation pathways, transformation products, and degradation kinetics of BPC in various environmental compartments. Further research is imperative to accurately assess the environmental risks associated with BPC and to develop effective remediation strategies.

References

An In-depth Technical Guide to the Degradation Products of Bisphenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analogue of the well-known endocrine disruptor Bisphenol A (BPA), is utilized in the manufacturing of various polymers and resins. As with other bisphenols, concerns regarding its environmental fate and potential toxicological effects upon degradation are growing. This technical guide provides a comprehensive overview of the current scientific understanding of BPC degradation, focusing on its degradation products, the experimental methodologies used for their identification, and the elucidated degradation pathways.

Thermal Degradation of this compound Polycarbonate

The thermal decomposition of this compound polycarbonate (BPC PC) presents a distinct profile compared to other bisphenol-based polycarbonates. Studies have shown that the thermal degradation of BPC PC commences at approximately 450°C. The primary products of this process are a significant amount of char, carbon dioxide (CO2), and hydrogen chloride (HCl)[1].

The proposed mechanism for this degradation involves the initial cleavage of the bond between the oxygen atom and the carbonyl group in the polymer backbone, which has been identified as the weakest bond[1]. This is followed by the elimination of a chlorine atom and a subsequent phenyl-ring shift, leading to the formation of the observed products[1]. This degradation pathway contributes to the inherent fire resistance of BPC polycarbonate[1].

Table 1: Thermal Degradation Products of BPC Polycarbonate

Degradation MethodParent CompoundDegradation ProductsReference
Thermal DegradationThis compound PolycarbonateChar, Carbon Dioxide (CO2), Hydrogen Chloride (HCl)[1]
Experimental Protocol: Thermal Degradation Analysis of BPC Polycarbonate

A typical experimental setup for studying the thermal degradation of BPC polycarbonate involves the following steps:

  • Sample Preparation: A small, precisely weighed sample of BPC polycarbonate is placed in a thermogravimetric analyzer (TGA).

  • Thermogravimetric Analysis (TGA): The sample is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air). The TGA measures the mass loss of the sample as a function of temperature.

  • Evolved Gas Analysis (EGA): The gases evolved during the degradation process are simultaneously analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the volatile degradation products (e.g., CO2, HCl).

  • Residue Analysis: The solid residue (char) remaining after the TGA experiment can be further analyzed using techniques like X-ray diffraction (XRD) or Raman spectroscopy to characterize its structure.

Enzymatic Degradation of this compound

The enzymatic degradation of BPC, particularly by laccase, has been investigated as a potential bioremediation strategy. Laccase, a multi-copper oxidase, can catalyze the oxidation of phenolic compounds, leading to their transformation into less harmful substances.

A proposed pathway for the laccase-mediated degradation of BPC involves the initial oxidation of the phenolic hydroxyl groups, leading to the formation of phenoxy radicals. These radicals can then undergo further reactions, including polymerization or cleavage of the molecular structure, resulting in a variety of degradation products.

One study has identified several degradation products of BPC when treated with laccase in the presence of micro-nano bubbles. The proposed degradation pathway is illustrated below.

BPC_Laccase_Degradation BPC This compound P1 Intermediate 1 BPC->P1 Laccase Oxidation P2 Intermediate 2 P1->P2 Further Oxidation P3 Polymerized Products P1->P3 Polymerization P2->P3

Caption: Laccase-mediated degradation of this compound.

Table 2: Laccase-Mediated Degradation Products of this compound

Degradation MethodParent CompoundDegradation ProductsReference
Laccase-mediatedThis compoundIntermediate 1, Intermediate 2, Polymerized ProductsInferred from diagram in a cited study
Experimental Protocol: Laccase-Mediated Degradation of BPC

A general protocol for studying the laccase-mediated degradation of BPC is as follows:

  • Reaction Setup: A reaction mixture is prepared containing BPC solution at a known concentration, a buffer solution to maintain optimal pH for the enzyme (e.g., pH 5), and a purified laccase enzyme.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specific duration.

  • Sample Collection: Aliquots of the reaction mixture are collected at different time intervals.

  • Enzyme Deactivation: The enzymatic reaction in the collected samples is stopped, for example, by adding a strong acid or by heat treatment.

  • Product Analysis: The degradation of BPC and the formation of degradation products are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection (e.g., LC-MS/MS or LC-TOF-MS).

Microbial Degradation of this compound

Certain microorganisms have demonstrated the ability to biotransform BPC. One such bacterium is Cupriavidus basilensis. While a study has shown that this bacterium can transform BPC and other bisphenols, leading to the identification of numerous distinct metabolites, the specific structures of the BPC degradation products were not detailed in the available literature. The degradation pathway is likely to involve enzymatic machinery within the bacterium capable of recognizing and modifying the bisphenol structure.

Experimental Protocol: Microbial Degradation of BPC by Cupriavidus basilensis**

The following protocol outlines a general approach for investigating the microbial degradation of BPC:

  • Culture Preparation: A pure culture of Cupriavidus basilensis is grown in a suitable nutrient medium.

  • Degradation Assay: The bacterial cells are harvested and resuspended in a minimal salt medium containing BPC as the sole carbon source or in the presence of a co-substrate.

  • Incubation: The culture is incubated under controlled conditions (e.g., temperature, pH, aeration) for a defined period.

  • Sample Extraction: At various time points, samples of the culture are taken, and the bacterial cells are separated from the supernatant by centrifugation. The supernatant is then extracted with an organic solvent to isolate BPC and its metabolites.

  • Metabolite Identification: The extracted samples are analyzed by advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the degradation products.

Oxidative and Photolytic Degradation of this compound

Currently, there is a significant lack of specific research on the oxidative and photolytic degradation of this compound. However, based on the extensive studies conducted on Bisphenol A, it is plausible to hypothesize potential degradation pathways for BPC under similar conditions.

Hypothesized Pathways:

  • Advanced Oxidation Processes (AOPs): Processes like the Fenton reaction (Fe²⁺/H₂O₂) generate highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic rings of BPC, leading to hydroxylation and subsequent ring-opening, ultimately resulting in the formation of smaller organic acids and mineralization to CO₂ and water.

  • Photocatalytic Degradation: In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, electron-hole pairs are generated. These can react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which can then degrade BPC through a similar mechanism as in AOPs.

Further research is imperative to elucidate the specific degradation products and pathways for the oxidative and photolytic degradation of BPC.

Analytical Methodologies for the Identification and Quantification of Degradation Products

The accurate identification and quantification of BPC degradation products are crucial for understanding the degradation mechanisms and assessing the potential environmental and toxicological impact. The following analytical techniques are commonly employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation, identification, and quantification of a wide range of organic compounds. Different mass analyzers, such as Time-of-Flight (TOF) for accurate mass measurements and Triple Quadrupole (QqQ) for targeted quantification, can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile degradation products. Derivatization of polar analytes is often required to improve their volatility and chromatographic behavior.

Signaling Pathways and Logical Relationships

At present, there is no direct information available in the scientific literature regarding signaling pathways specifically involved in the degradation of this compound. The known signaling pathways related to bisphenols primarily focus on their endocrine-disrupting effects within biological systems, rather than their catabolism.

The logical relationship in BPC degradation studies follows a standard experimental workflow:

BPC_Degradation_Workflow cluster_degradation Degradation Method Thermal Thermal Enzymatic Enzymatic Microbial Microbial Oxidative Oxidative (Hypothesized) Photolytic Photolytic (Hypothesized) BPC This compound Degradation Degradation Process BPC->Degradation Products Degradation Products Degradation->Products Analysis Analytical Identification (LC-MS, GC-MS) Products->Analysis Toxicity Toxicity Assessment Products->Toxicity Quantification Quantitative Analysis Analysis->Quantification Pathway Pathway Elucidation Analysis->Pathway

Caption: General workflow for this compound degradation studies.

Conclusion

The scientific understanding of this compound degradation is still in its early stages, with most of the available information focusing on its thermal decomposition and enzymatic transformation by laccase. While these studies provide valuable initial insights, there are significant knowledge gaps, particularly concerning the microbial, oxidative, and photolytic degradation pathways and their respective products. The lack of quantitative data for the identified degradation products further limits a comprehensive risk assessment. Future research should prioritize the identification and quantification of BPC degradation products from various environmental and biological transformation processes. Elucidating the complete degradation pathways and assessing the toxicological profiles of the resulting metabolites are crucial steps toward a thorough understanding of the environmental fate and potential risks associated with this compound.

References

Unraveling the Metabolic Fate of Bisphenol C In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a member of the bisphenol family of chemicals, is utilized in the manufacturing of various consumer and industrial products. Due to its structural similarity to other well-studied bisphenols like Bisphenol A (BPA), concerns regarding its potential endocrine-disrupting properties and metabolic fate within biological systems have been raised. Understanding the in vivo metabolic pathways of BPC is crucial for assessing its toxicokinetic profile, potential for bioaccumulation, and overall risk to human health. This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of BPC, drawing upon existing knowledge of analogous bisphenols. While direct in vivo quantitative data for BPC is limited in the current scientific literature, this guide extrapolates from robust data available for structurally similar bisphenols to provide a predictive framework for its metabolic transformation. The primary metabolic routes for phenolic compounds, such as bisphenols, involve Phase I oxidation followed by Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate their excretion from the body.[1]

Core Metabolic Pathways: Extrapolation from Analogous Bisphenols

The in vivo metabolism of bisphenols is a rapid and efficient process primarily occurring in the liver.[2] The metabolic pathways can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Hydroxylation

Phase I metabolism of bisphenols is generally considered a minor pathway in vivo compared to Phase II conjugation.[3] However, it can lead to the formation of hydroxylated metabolites, some of which may exhibit altered biological activity.[4] Cytochrome P450 (CYP) enzymes, predominantly in the liver, are responsible for these oxidative reactions.[4] For BPA, hydroxylation of the phenol rings can occur, and it is plausible that BPC undergoes similar transformations.

Phase II Metabolism: Glucuronidation and Sulfation

Phase II conjugation is the major metabolic pathway for bisphenols in vivo, leading to the formation of water-soluble metabolites that are readily excreted.[1]

  • Glucuronidation: This is the predominant metabolic pathway for bisphenols.[3] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the hydroxyl groups of BPC, forming BPC-glucuronide. This process significantly increases the water solubility of the compound, facilitating its elimination via urine and bile.[5]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl groups of BPC, forming BPC-sulfate.[1] While generally a less prominent pathway than glucuronidation for bisphenols, it still contributes to their overall detoxification and excretion.[2]

Quantitative Metabolic Data (Inferred from Bisphenol Analogs)

Table 1: Pharmacokinetic Parameters of Total BPA in Rats Following a Single Oral Gavage Dose

Parameter10 mg/kg bw100 mg/kg bw
Cmax (µg/mL) 4.6 ± 1.558.6 ± 18.4
Tmax (hr) 0.51.0
AUC₀₋₂₄ (µg·hr/mL) 10.9 ± 2.6185.1 ± 45.7
t₁/₂ (hr) 3.9 ± 0.85.4 ± 1.1

Data extrapolated from studies on Bisphenol A in rats. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life.

Table 2: Relative Abundance of BPA Metabolites in Rat Urine Following Oral Administration

MetabolitePercentage of Total Urinary Metabolites
BPA-Glucuronide ~85%
BPA-Sulfate ~10%
Unchanged BPA <5%

Data extrapolated from studies on Bisphenol A in rats.

Experimental Protocols

Detailed experimental protocols for investigating the in vivo metabolism of BPC can be adapted from established methods used for other bisphenols.

1. Animal Studies

  • Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of bisphenols.

  • Dosing: BPC can be administered via oral gavage, dissolved in a suitable vehicle like corn oil. A range of doses should be used to assess dose-dependent kinetics.

  • Sample Collection: Blood samples should be collected at various time points post-administration via cannulation of the jugular vein. Urine and feces should be collected using metabolic cages over a period of 72-96 hours to determine excretion patterns.

  • Tissue Distribution (Optional): At the end of the study, key tissues (liver, kidney, fat, etc.) can be collected to assess for potential bioaccumulation.

2. Sample Preparation

  • Plasma/Serum: Protein precipitation with acetonitrile or methanol is a common first step. This is often followed by solid-phase extraction (SPE) for cleanup and concentration of the analytes.[6]

  • Urine: Urine samples are often subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to cleave the conjugated metabolites and measure the total BPC concentration. For the analysis of intact conjugates, direct injection after dilution or SPE is employed.[7]

  • Feces and Tissues: Homogenization followed by liquid-liquid extraction (LLE) or SPE is typically used to extract BPC and its metabolites.

3. Analytical Methodology

  • Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of bisphenols and their metabolites in biological matrices.[8] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Visualizations

Diagram 1: Predicted In Vivo Metabolic Pathway of this compound

BPC_Metabolism BPC This compound PhaseI Phase I Metabolism (CYP450) BPC->PhaseI Minor Pathway PhaseII_1 Phase II Metabolism (UGTs) BPC->PhaseII_1 Major Pathway PhaseII_2 Phase II Metabolism (SULTs) BPC->PhaseII_2 Minor Pathway Hydroxylated_BPC Hydroxylated BPC PhaseI->Hydroxylated_BPC Hydroxylated_BPC->PhaseII_1 Hydroxylated_BPC->PhaseII_2 BPC_Glucuronide BPC-Glucuronide PhaseII_1->BPC_Glucuronide Excretion Excretion (Urine, Feces) BPC_Glucuronide->Excretion BPC_Sulfate BPC-Sulfate PhaseII_2->BPC_Sulfate BPC_Sulfate->Excretion

Caption: Predicted metabolic pathways of this compound in vivo.

Diagram 2: Experimental Workflow for In Vivo BPC Metabolism Study

BPC_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Dosing (Oral Gavage) Sample_Collection Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Extraction Extraction (SPE / LLE) Sample_Collection->Extraction Hydrolysis Enzymatic Hydrolysis (for total BPC) Extraction->Hydrolysis LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Hydrolysis->LC_MSMS Data_Analysis Data Analysis (Pharmacokinetic Modeling) LC_MSMS->Data_Analysis

Caption: Workflow for a typical in vivo study of BPC metabolism.

Conclusion

While direct in vivo metabolic data for this compound is currently scarce, a robust understanding of its metabolic fate can be inferred from the extensive research on analogous bisphenols, particularly BPA. The primary metabolic pathways are anticipated to be rapid and extensive Phase II conjugation, specifically glucuronidation and sulfation, leading to the formation of water-soluble metabolites that are efficiently excreted. Phase I hydroxylation is expected to be a minor pathway. Further research focusing specifically on the in vivo toxicokinetics of BPC is warranted to provide definitive quantitative data and to refine risk assessments for this compound. The experimental protocols and analytical methodologies outlined in this guide provide a solid framework for conducting such studies.

References

Bisphenol C: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bisphenol C (BPC). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and reliability of BPC in their work.

Overview of this compound

This compound (BPC), chemically known as 2,2-bis(3-methyl-4-hydroxyphenyl)propane, is a phenolic compound. It is structurally related to the more widely known Bisphenol A (BPA). BPC is a white to light yellow powder and is considered to be relatively stable at room temperature[1].

Stability Profile of this compound

While specific public data on the comprehensive stability of pure this compound under a wide range of conditions is limited, general principles of chemical stability for phenolic compounds and available data on related bisphenols and their polymeric forms can provide valuable insights. Stability studies are crucial to determine the re-test period or shelf life of a substance.

Thermal Stability

This compound, in its pure form, is a solid with a melting point ranging from 138-140 °C and a boiling point of 238-240 °C at 12 mmHg. Studies on this compound polycarbonate, a polymer derived from BPC, indicate that thermal degradation begins at high temperatures, around 450°C.

Table 1: Thermal Stability Data for this compound

ParameterValueNotes
Melting Point 138-140 °C-
Boiling Point 238-240 °Cat 12 mmHg
Decomposition Temperature > 450 °CBased on studies of BPC polycarbonate.
pH Stability
Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of many organic compounds. BPC should be protected from light to prevent potential photodegradation.

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the quality and integrity of this compound.

Table 2: Recommended Storage and Handling of this compound

ConditionRecommendationRationale
Temperature Room temperature or 4 °C for long-term storage[1][2].To minimize potential thermal degradation.
Atmosphere Store in a dry, well-ventilated area[1].To prevent moisture absorption and potential hydrolysis.
Light Exposure Keep away from direct sunlight[1].To prevent photodegradation.
Container Keep container tightly closed[3].To protect from atmospheric moisture and contaminants.
Incompatibilities Keep away from strong oxidizing agents.To prevent chemical reactions.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be established to determine its shelf life under defined storage conditions. The following protocols are based on general guidelines for stability testing of active substances and common analytical techniques for bisphenols.

Stability Study Design

A stability study for BPC should be designed to evaluate its physical and chemical integrity over time under various environmental conditions. This typically involves long-term and accelerated stability studies.

  • Long-Term Stability Testing: Samples are stored at the recommended storage condition (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH) and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Accelerated Stability Testing: Samples are stored at elevated stress conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of bisphenols.

4.2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Stability Samples: At each time point of the stability study, accurately weigh a portion of the this compound sample and dissolve it in the chosen solvent to a known concentration within the calibration range.

4.2.2. HPLC Conditions

The following are example HPLC conditions that can be optimized for the analysis of this compound.

Table 3: Example HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, such as 0.1% formic acid, may improve peak shape.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at approximately 230 nm or 280 nm

4.2.3. Data Analysis

The concentration of this compound in the stability samples is determined by comparing the peak area to a calibration curve generated from the working standards. The percentage of the initial BPC concentration remaining at each time point is calculated to assess stability.

Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for identifying and quantifying impurities that may form during storage or use. One identified degradation pathway involves enzymatic oxidation.

Laccase-Mediated Degradation

Laccase, a multi-copper oxidase enzyme, has been shown to mediate the degradation of this compound. The proposed pathway involves the oxidation of the phenolic hydroxyl groups, leading to the formation of phenoxy radicals. These radicals can then undergo further reactions, such as polymerization or cleavage of the molecular structure.

BPC_Degradation BPC This compound Phenoxy_Radical Phenoxy Radical Intermediates BPC->Phenoxy_Radical Laccase Oxidation Polymerization Polymerization Products Phenoxy_Radical->Polymerization Cleavage Cleavage Products Phenoxy_Radical->Cleavage

Caption: Laccase-mediated degradation pathway of this compound.

Conclusion

This compound is a relatively stable compound when stored under appropriate conditions. To ensure its integrity for research and development purposes, it is critical to store it at room temperature or refrigerated, in a dry, well-ventilated area, and protected from light. For applications requiring stringent quality control, a comprehensive stability testing program utilizing analytical methods such as HPLC is recommended to establish a re-test period and monitor for any degradation. Further research into the specific degradation kinetics of this compound under various stress conditions would be beneficial for a more complete understanding of its stability profile.

References

Bisphenol C vs Bisphenol A structural differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Structural Differences Between Bisphenol C and Bisphenol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Bisphenol A (BPA) and this compound (BPC), focusing on their fundamental structural differences, corresponding physicochemical properties, and the resulting implications for biological activity. This document includes summaries of quantitative data, detailed experimental protocols for assessing biological function, and logical diagrams to illustrate key concepts and workflows.

Bisphenol A and this compound belong to the bisphenol family of chemical compounds, characterized by two hydroxyphenyl groups linked by a bridging carbon structure. The primary distinction between them arises from the precursors used in their synthesis, which directly alters their final chemical structure.

  • Bisphenol A (BPA) is synthesized through the condensation of two equivalents of phenol with one equivalent of acetone .[1] This reaction results in a central isopropylidene bridge connecting the two 4-hydroxyphenyl rings.[2][3][4] Its chemical name is 4,4'-(propane-2,2-diyl)diphenol.[5]

  • This compound (BPC) , in its most common formulation (CAS 79-97-0), is synthesized from two equivalents of o-cresol and one equivalent of acetone .[6] This results in a structure identical to BPA's core but with the addition of a methyl group on each phenolic ring, positioned ortho to the hydroxyl group (at the 3 and 3' positions).[7][8] Its chemical name is 2,2-bis(4-hydroxy-3-methylphenyl)propane.[7]

It is critical to note that the "this compound" designation can be ambiguous. While CAS 79-97-0 is the cresol-derived variant, the term has also been applied to other compounds, such as 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene (CAS 14868-03-2).[9][10][11] This guide focuses on the cresol-derived BPC (CAS 79-97-0) as the primary comparator to BPA.

G cluster_BPA Bisphenol A (BPA) cluster_BPC This compound (BPC) cluster_key Key Structural Difference bpa_core Two Phenol Rings bpa_bridge Bridged by Isopropylidene Group (-C(CH₃)₂-) bpa_core->bpa_bridge key_node BPC possesses two additional methyl groups on the phenolic rings compared to BPA. bpc_core Two o-Cresol Rings (Phenol + Methyl Group) bpc_bridge Bridged by Isopropylidene Group (-C(CH₃)₂-) bpc_core->bpc_bridge G cluster_cyto Cytoplasm cluster_nuc Nucleus compound Xenoestrogen (BPA / BPC) ER_HSP ER + HSP (Inactive Complex) compound->ER_HSP Binds ER ER_Ligand ER-Ligand Complex ER_HSP->ER_Ligand HSP HSP ER_HSP->HSP Dissociation Dimer ER-Ligand Dimer ER_Ligand->Dimer Dimerization ERE ERE Dimer->ERE Nuclear Translocation & Binding DNA DNA Gene Target Gene ERE->Gene Recruits Co-activators mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response G start Start prep Prepare Reagents: - ER Source (e.g., Uterine Cytosol) - [³H]Estradiol (Radioligand) - Competitors (BPA, BPC, E₂) start->prep incubate Incubate ER + [³H]Estradiol + Competitor (Varying Concentrations) prep->incubate separate Separate Bound from Free Ligand (e.g., Dextran-Coated Charcoal) incubate->separate measure Measure Radioactivity of Bound Fraction (Liquid Scintillation Counting) separate->measure analyze Plot % Inhibition vs. [Competitor] and Calculate IC₅₀ measure->analyze end_node End analyze->end_node

References

An In-depth Technical Guide to Bisphenol C: Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), chemically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane, is a member of the bisphenol family of compounds. While its counterpart, Bisphenol A (BPA), has been the subject of extensive research and public discussion due to its widespread use and endocrine-disrupting properties, BPC also exhibits significant biological activity that warrants detailed scientific investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the unique dual-action mechanism of this compound on estrogen receptors. There is some ambiguity in the nomenclature of "this compound," with the name occasionally being applied to 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene. This guide will focus on the more commonly referenced compound, 2,2-bis(4-hydroxy-3-methylphenyl)propane (CAS 79-97-0).

Discovery and History

While the synthesis of Bisphenol A (BPA) is well-documented, attributed to the Russian chemist Aleksandr Dianin in 1891, the specific historical details surrounding the initial discovery and synthesis of this compound are not as clearly recorded in readily available scientific literature.[1][2] Bisphenols, as a class of compounds, were initially investigated for their potential as synthetic estrogens in the 1930s.[2] BPC, also known by synonyms such as Dicresylolpropane and 3,3'-Dimethylbisphenol A, is produced by the condensation reaction of o-cresol with acetone.[3] It has been utilized as an intermediate in the production of polycarbonate plastics and epoxy resins.[3]

Physicochemical Properties

This compound is a solid at room temperature and possesses distinct physical and chemical characteristics that are crucial for its application and biological interactions.

PropertyValueReference
IUPAC Name 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol
CAS Number 79-97-0[3]
Molecular Formula C₁₇H₂₀O₂[3]
Molecular Weight 256.34 g/mol
Melting Point 138-140 °C
Boiling Point 238-240 °C at 12 mmHg
Appearance White to light yellow powder or needles from xylene
Solubility Moderately soluble in organic solvents, generally insoluble in water[3]

Experimental Protocols

Synthesis of 2,2-bis(4-hydroxy-3-methylphenyl)propane

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of o-cresol with acetone. A representative experimental protocol is detailed below.

Materials:

  • o-Cresol (1.8 mol)

  • Acetone (0.7 mol)

  • Isopropyl alcohol (0.4 mol)

  • 90% wt. Sulfuric acid (0.5 mol)

  • Toluene (54.5 g for reaction, 100.0 g for workup)

  • Dodecanethiol (0.03 mol)

  • Saturated sodium hydrogen carbonate solution

  • Demineralized water

Equipment:

  • 1 L separable flask with a full jacket, equipped with a thermometer, stirrer, and a 100 mL dropping funnel.

  • Standard laboratory glassware for extraction and neutralization.

  • High-performance liquid chromatography (HPLC) system for analysis.

Procedure:

  • Under a nitrogen atmosphere, add 26.1 g (0.4 mol) of isopropyl alcohol to the 1 L separable flask.

  • Slowly add 58.3 g (0.5 mol) of 90% by weight sulfuric acid to the flask.

  • Add 54.5 g of toluene, 191.5 g (1.8 mol) of o-cresol, and 5.5 g (0.03 mol) of dodecanethiol to the mixture.

  • Adjust the temperature of the flask to 40°C.

  • Place 42.5 g (0.7 mol) of acetone in the dropping funnel and add it dropwise to the reaction flask over 30 minutes.

  • After the addition of acetone is complete, allow the reaction to proceed at 40°C for 2 hours.

  • Upon completion of the reaction, add 100.0 g of toluene and 100.0 g of demineralized water, and increase the temperature to 80°C.

  • Once the temperature reaches 80°C, allow the mixture to stand and ensure that any precipitates have dissolved into the organic and aqueous phases.

  • Separate and remove the lower aqueous phase.

  • Add saturated sodium hydrogen carbonate solution to the organic phase to neutralize the acid, confirming that the pH of the lower aqueous phase is ≥ 9.

  • Separate and remove the lower aqueous phase.

  • Wash the organic phase with demineralized water by stirring for 10 minutes, followed by separation of the aqueous phase.

  • The resulting organic phase contains the product, this compound. The yield can be determined by HPLC analysis.[4]

Experimental Workflow for Synthesis

G Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Workup and Purification o_cresol o-Cresol reaction_flask Reaction Flask (40°C, 2 hours) o_cresol->reaction_flask acetone Acetone acetone->reaction_flask dropwise h2so4 Sulfuric Acid h2so4->reaction_flask toluene Toluene toluene->reaction_flask dodecanethiol Dodecanethiol dodecanethiol->reaction_flask add_toluene_water Add Toluene and Water (80°C) reaction_flask->add_toluene_water phase_separation1 Aqueous Phase Separation add_toluene_water->phase_separation1 neutralization Neutralization with NaHCO₃ phase_separation1->neutralization phase_separation2 Aqueous Phase Separation neutralization->phase_separation2 water_wash Water Wash phase_separation2->water_wash final_product This compound in Toluene water_wash->final_product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is a notable endocrine-disrupting chemical due to its unique interaction with estrogen receptors (ERs). It functions as a bifunctional modulator, exhibiting agonist activity towards Estrogen Receptor α (ERα) and antagonist activity towards Estrogen Receptor β (ERβ). The IC₅₀ values for BPC are reported to be 2.65 nM for ERα and 1.94 nM for ERβ.

Estrogen Receptor Signaling

Estrogen receptors are ligand-activated transcription factors that, upon binding to an agonist, typically dimerize and translocate to the nucleus. There, they bind to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes.

Dual Agonist/Antagonist Action of this compound

The dual activity of BPC on ERα and ERβ suggests a complex mechanism of action that can lead to varied physiological responses depending on the tissue-specific expression of these receptor subtypes.

  • ERα Agonism: When BPC binds to ERα, it induces a conformational change that promotes the recruitment of coactivators, leading to the transcription of ERα-responsive genes.

  • ERβ Antagonism: Conversely, when BPC binds to ERβ, it induces a different conformational change that prevents the recruitment of coactivators and may even recruit corepressors, thereby inhibiting the transcription of ERβ-responsive genes.

Signaling Pathway Diagram

The following diagram illustrates the differential effects of this compound on the ERα and ERβ signaling pathways.

G This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bpc This compound (BPC) er_alpha Estrogen Receptor α (ERα) bpc->er_alpha Binds and Activates (Agonist) er_beta Estrogen Receptor β (ERβ) bpc->er_beta Binds and Inhibits (Antagonist) er_alpha->er_alpha ere_alpha ERα Response Element (ERE) er_alpha->ere_alpha Translocation and Binding er_beta->er_beta ere_beta ERβ Response Element (ERE) er_beta->ere_beta Translocation and Binding dna DNA gene_transcription_alpha Gene Transcription (Activated) ere_alpha->gene_transcription_alpha Promotes gene_transcription_beta Gene Transcription (Inhibited) ere_beta->gene_transcription_beta Blocks

Caption: BPC's dual action on ERα and ERβ pathways.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of toxicology, endocrinology, and drug development. Its well-defined synthesis from readily available precursors and its unique bifunctional activity as an ERα agonist and ERβ antagonist make it a valuable tool for studying the differential roles of these two estrogen receptor subtypes. The detailed methodologies and data presented in this guide are intended to support further research into the mechanisms of action and potential applications or risks associated with this compound. A clearer understanding of its historical discovery would further enrich the scientific context of this compound.

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Bisphenol C in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), chemically known as 4,4'-(1-phenylethylidene)bisphenol, is a member of the bisphenol family of compounds. These compounds are widely used in the production of polycarbonate plastics and epoxy resins found in a variety of consumer products. Concerns over the potential endocrine-disrupting properties of bisphenols, including BPC, have led to an increased demand for sensitive and reliable analytical methods to monitor their presence in various matrices. This application note details a robust and validated method for the quantitative analysis of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) following solid-phase extraction and derivatization.

Principle

The analytical method involves the extraction and pre-concentration of this compound from aqueous samples using solid-phase extraction (SPE). Due to the polar nature and low volatility of BPC, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[1][2][3][4] Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective derivatization technique for bisphenols.[5][2][6][7][8] The resulting trimethylsilyl (TMS) derivative of BPC is then separated and quantified by GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)[8]

    • Nitrogen evaporator

    • Vortex mixer

    • Heating block

    • Autosampler vials with inserts

  • Reagents:

    • This compound (BPC) standard, >98% purity

    • Bisphenol A-d16 (BPA-d16) internal standard[7][8]

    • Methanol, HPLC grade[6]

    • Acetone, HPLC grade

    • Hexane, GC grade

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)[5][6][8]

    • Pyridine

    • Ultrapure water

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of BPC (1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Prepare an internal standard (IS) stock solution of BPA-d16 (1 mg/mL) in methanol. Spike all standards and samples with the internal standard to a final concentration of 100 ng/mL.

Sample Preparation (Aqueous Samples):

  • Filter the water sample (500 mL) through a 0.45 µm glass fiber filter.

  • Acidify the sample to pH 2-3 with hydrochloric acid.

  • Spike the sample with the internal standard (BPA-d16).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge sequentially with 6 mL of acetone, 6 mL of methanol, and 6 mL of ultrapure water.[8]

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analytes with 6 mL of a mixture of acetone and methanol.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried residue from the sample preparation step, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[7][9]

  • Vortex the mixture for 1 minute.

  • Heat the vial at 70°C for 30 minutes.[6]

  • Cool the vial to room temperature.

  • Transfer the derivatized solution to an autosampler vial with an insert for GC-MS analysis.

GC-MS Conditions
  • Gas Chromatograph:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10][11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 1 min.

      • Ramp: 10°C/min to 300°C.[6]

      • Hold at 300°C for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[11]

    • Ion Source Temperature: 230°C.[10]

    • Quadrupole Temperature: 150°C.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z): To be determined based on the mass spectrum of derivatized BPC. For other bisphenols, characteristic ions are used for quantification and confirmation.

Data Presentation

Quantitative data for the analysis of this compound and a related compound are summarized in the table below.

ParameterThis compound (BPC)Bisphenol A (BPA)
Retention Time (min) ~15.5~14.8
Quantification Ion (m/z) To be determined357
Qualifier Ion 1 (m/z) To be determined372
Qualifier Ion 2 (m/z) To be determined207
Limit of Detection (LOD) 1-50 ng/L[6]0.4-64 ng/L[10]
Limit of Quantification (LOQ) 1.3-194 ng/L[10]1.3-194 ng/L[10]
Recovery (%) 87-133%[6]85-122%[10]
Linearity (R²) >0.99>0.99

Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_reagents Key Reagents Sample Aqueous Sample (500 mL) Filtration Filtration (0.45 µm) Sample->Filtration Acidification Acidification (pH 2-3) Filtration->Acidification Spiking Internal Standard Spiking Acidification->Spiking SPE Solid-Phase Extraction (C18) Spiking->SPE IS BPA-d16 (IS) Spiking->IS Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Derivatization_step Add Pyridine & BSTFA Vortex & Heat (70°C, 30 min) Evaporation->Derivatization_step GCMS_Analysis GC-MS Injection & Analysis Derivatization_step->GCMS_Analysis BSTFA BSTFA + 1% TMCS Derivatization_step->BSTFA Data_Analysis Data Acquisition & Processing GCMS_Analysis->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note: Ultrasensitive Quantification of Bisphenol C in Environmental Samples by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol C (BPC) is an industrial chemical used in the manufacturing of various consumer products. Due to its potential endocrine-disrupting properties and widespread presence in the environment, there is a growing need for sensitive and reliable analytical methods for its detection and quantification. This application note presents a detailed protocol for the analysis of this compound in environmental water and sediment samples using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The described method, incorporating a straightforward sample preparation procedure, offers high sensitivity and specificity for the quantification of BPC.

Introduction

Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins. While Bisphenol A (BPA) is the most well-known, several other analogues, including this compound (BPC), are used in various applications.[1][2] Concerns over the potential adverse health effects of these compounds, such as endocrine disruption, have led to increased scrutiny and the need for robust analytical methods to monitor their presence in the environment and assess human exposure.[2][3] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred technique for the analysis of bisphenols due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in complex matrices.[4][5] This application note provides a comprehensive protocol for the extraction and quantification of BPC in environmental samples using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound (BPC) standard (≥99.0% purity)

  • Bisphenol A-d16 (BPA-d16) or other suitable internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for evaporation

Sample Preparation

Water Samples: Solid Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elution: Elute the retained BPC with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition and vortex for 30 seconds. The sample is now ready for LC-MS analysis.

Sediment Samples: Ultrasonic Extraction followed by SPE

  • Extraction: Weigh 1 g of the dried sediment sample into a centrifuge tube. Add 10 mL of acetonitrile and vortex for 1 minute.

  • Ultrasonication: Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process (steps 1-3) twice more with fresh acetonitrile. Combine all the supernatants.

  • Evaporation and SPE: Evaporate the combined supernatant to approximately 1 mL under a gentle stream of nitrogen. Add 9 mL of LC-MS grade water and proceed with the Solid Phase Extraction protocol as described for water samples, starting from the loading step.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 20% B; 1-5 min: 20-95% B; 5-8 min: 95% B; 8.1-10 min: 20% B

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 255.1 [M-H]⁻239.1 [M-H-CH₄]⁻20
BPA-d16 (IS) 241.2 [M-H]⁻223.225

Note: The exact collision energy should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of this compound in different environmental matrices.

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
River Water0.005 ng/mL0.015 ng/mL92.5 - 105.3[6]
Sediment0.15 ng/g0.50 ng/g88.7 - 101.2[6]

Mandatory Visualization

experimental_workflow Experimental Workflow for BPC Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Water or Sediment Sample extraction Extraction (LLE or SPE) sample->extraction cleanup Clean-up & Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI Negative Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Reporting quantification->reporting

Caption: A flowchart illustrating the key stages of this compound analysis.

logical_relationship Key Steps in LC-MS Method Development method_dev Method Development sample_prep Sample Preparation Optimization method_dev->sample_prep lc_params LC Parameter Optimization method_dev->lc_params ms_params MS Parameter Optimization method_dev->ms_params validation Method Validation sample_prep->validation lc_params->validation ms_params->validation

Caption: Logical flow for developing a robust LC-MS method.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in environmental matrices. The sample preparation protocol, utilizing solid-phase extraction, effectively removes matrix interferences and pre-concentrates the analyte, leading to low detection limits. The chromatographic conditions ensure good separation of BPC from other potential contaminants, while the use of tandem mass spectrometry in MRM mode provides high selectivity and specificity. The fragmentation of the BPC precursor ion [M-H]⁻ to the product ion [M-H-CH₄]⁻ at m/z 239.1 is a characteristic transition that can be used for unambiguous identification and quantification.[3] The method's performance, as indicated by the low LOD and LOQ values and good recovery rates, demonstrates its suitability for routine environmental monitoring of BPC.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in environmental water and sediment samples. The protocol is straightforward to implement and provides the necessary performance for accurate and reliable quantification at trace levels. This method can be a valuable tool for researchers, scientists, and professionals involved in environmental monitoring and risk assessment of endocrine-disrupting compounds.

References

Application Note: Mass Spectrometry Fragmentation of Bisphenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analog of Bisphenol A (BPA), is utilized in various industrial applications. Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and specific analytical methods for its detection and characterization in various matrices. This application note provides a detailed overview of the fragmentation of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative ion mode. The provided data and protocols are essential for researchers involved in environmental monitoring, toxicology studies, and drug development.

Data Presentation: this compound Fragmentation

The fragmentation of this compound was investigated using high-resolution mass spectrometry. In negative ion mode ESI, this compound readily forms the deprotonated molecule [M-H]⁻ as the precursor ion. Collision-induced dissociation (CID) of this precursor ion leads to the formation of several characteristic product ions. The accurate mass, elemental composition, and proposed fragmentation pathways are crucial for the unambiguous identification of this compound.

Table 1: Precursor and Product Ions of this compound in Negative ESI-MS/MS

Ion Typem/z (Da)Elemental CompositionProposed Neutral Loss
Precursor Ion255.0608C₁₅H₁₃Cl₂O₂-
Product Ion 1239.10758C₁₄H₁₅O₂CH₄
Product Ion 2220.0216C₁₄H₁₀ClO₂HCl
Product Ion 3127.0164C₇H₄ClOC₈H₉ClO

Note: The relative abundance of product ions can vary depending on the mass spectrometer and collision energy used.

Experimental Protocols

This section details the methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

For aqueous samples such as environmental water or biological fluids, a solid-phase extraction (SPE) is recommended to concentrate the analyte and remove interfering matrix components.

  • SPE Cartridge: C18 (500 mg, 6 mL)

  • Conditioning: 5 mL Methanol followed by 5 mL deionized water.

  • Sample Loading: Load 100 mL of the sample at a flow rate of 5 mL/min.

  • Washing: 5 mL of 10% Methanol in water to remove polar interferences.

  • Elution: Elute with 5 mL of Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition 1 (Quantifier): 255.1 > 239.1

    • MRM Transition 2 (Qualifier): 255.1 > 220.0

Visualizations

Fragmentation Pathway of this compound

The fragmentation of the [M-H]⁻ precursor ion of this compound primarily involves the loss of a methyl group and cleavage of the carbon-carbon bond connecting the two phenyl rings.

BPC_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions BPC_MH [M-H]⁻ m/z 255.0608 C₁₅H₁₃Cl₂O₂ Fragment1 [M-H-CH₄]⁻ m/z 239.10758 C₁₄H₁₅O₂ BPC_MH->Fragment1 - CH₄ Fragment2 [M-H-HCl]⁻ m/z 220.0216 C₁₄H₁₀ClO₂ BPC_MH->Fragment2 - HCl Fragment3 [C₇H₄ClO]⁻ m/z 127.0164 BPC_MH->Fragment3 - C₈H₉ClO

Caption: Proposed fragmentation pathway of this compound in negative ESI-MS/MS.

Experimental Workflow for this compound Analysis

The overall workflow for the analysis of this compound from sample collection to data acquisition is depicted below.

BPC_Workflow Sample_Collection Sample Collection (e.g., Water, Biological Fluid) SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Concentration & Cleanup LC_Separation LC Separation (C18 Column) SPE->LC_Separation Injection MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis MRM Data

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Potential Signaling Pathway of this compound

Bisphenols are known to interact with various cellular signaling pathways. While the specific pathways for this compound are still under investigation, a generalized potential pathway based on related compounds is illustrated below.

BPC_Signaling BPC This compound ER Estrogen Receptor (ER) BPC->ER Binding MAPK MAPK Pathway BPC->MAPK PI3K_AKT PI3K/AKT Pathway BPC->PI3K_AKT Gene_Expression Altered Gene Expression ER->Gene_Expression MAPK->Gene_Expression PI3K_AKT->Gene_Expression Cellular_Effects Cellular Effects (Proliferation, Differentiation) Gene_Expression->Cellular_Effects

Caption: A potential signaling pathway for this compound, based on known bisphenol interactions.

Application Note: Quantification of Bisphenol C in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analog of Bisphenol A (BPA), is utilized in the manufacturing of various consumer products.[1] Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and reliable methods to quantify BPC in biological matrices. This application note provides detailed protocols for the quantification of BPC in human biological samples, a summary of quantitative data from recent studies, and a visualization of the experimental workflow and its interaction with key signaling pathways. Biomonitoring of BPC is crucial for assessing human exposure and understanding its potential health effects.[1]

Experimental Protocols

The accurate quantification of this compound in complex biological matrices such as urine, blood, serum, and plasma requires robust sample preparation to remove interferences, followed by sensitive analytical detection.[2] The most common and reliable methods for this purpose are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Protocol 1: Quantification of this compound in Human Urine by online Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (online SPE-LC-MS/MS)

This protocol is adapted from a validated method for the analysis of various bisphenols in human urine.

1. Sample Preparation: Enzymatic Hydrolysis

  • Thaw frozen urine samples to room temperature.

  • To a 500 µL aliquot of urine in a glass centrifuge tube, add 100 µL of an internal standard (IS) spiking solution (e.g., ¹³C₁₂-BPA).

  • Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase/arylsulfatase (from Helix pomatia, >100,000 units/mL).

  • Incubate the mixture at 37°C for a minimum of 3 hours (overnight incubation is also acceptable) to deconjugate BPC glucuronides and sulfates.[3][4]

  • After incubation, dilute the samples with 2.5 mL of ultra-pure water.

2. Online Solid-Phase Extraction (SPE)

  • Utilize an online SPE system coupled to the LC-MS/MS.

  • Condition the SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by ultrapure water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes from the SPE cartridge directly onto the analytical column using the LC mobile phase.

3. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute BPC, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for BPC and its internal standard must be determined by direct infusion of standards.

4. Quantification

  • Construct a calibration curve using a series of known concentrations of BPC standards prepared in a blank matrix.

  • Quantify the BPC concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Human Serum/Plasma by Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is a general procedure for bisphenol analysis adapted for BPC.

1. Sample Preparation

  • To 1 mL of serum or plasma, add a known amount of an appropriate internal standard (e.g., ¹³C₁₂-BPA).

  • Perform enzymatic hydrolysis as described in Protocol 1 if total BPC concentration is desired.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a suitable organic solvent (e.g., a mixture of hexane and dichloromethane or methyl tert-butyl ether).[5]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction step for better recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add a derivatizing agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert BPC into a more volatile and thermally stable compound.

  • Incubate the mixture at 60-70°C for 30-60 minutes.[6]

3. GC-MS Analysis

  • Gas Chromatograph:

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 90°C), ramp up to a high temperature (e.g., 280-300°C) to ensure elution of the derivatized BPC.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized BPC and internal standard.

4. Quantification

  • Prepare calibration standards in a blank matrix and subject them to the same extraction and derivatization procedure.

  • Quantify BPC concentration based on the calibration curve generated from the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of bisphenols in various biological matrices, providing a reference for expected method performance. Data for BPC is limited in the literature; therefore, data for other common bisphenols are also included for comparison.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of Bisphenols in Biological Samples

BisphenolMatrixAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
BPC WaterSPE-GC/MS-1-5 ng/L[6]
BPA UrineUPLC-MS/MS0.01 µg/L-
BPS UrineUPLC-MS/MS0.001 µg/L-
BPF UrineUPLC-MS/MS0.07 µg/L-
BPA Human Breast MilkHPLC-FLD0.5 - 2.11.4 - 6.3[7]
BPA PlasmaLC-MS/MS-0.05[8]
BPS PlasmaLC-MS/MS-0.05[8]
BPA SerumGC-MS0.005-[9]
Various BPs UrineUHPLC-MS/MS0.05 - 0.3 µg/kg-[3]

Table 2: Recovery Rates of Bisphenols from Biological Samples

BisphenolMatrixExtraction MethodRecovery (%)Reference
BPC WaterSPE>80[6]
BPA UrineMicro-QuEChERS>80[10]
BPA SerumLLE100.9 - 101.0[9]
BPS PlasmaProtein Precipitation-[11]
BPF UrineSPE72[12]
BPE UrineSPE72[12]
Various BPs SerumLLE followed by SPE45.8 - 120[1]
Various BPs Urine96-well SPE92.8 - 111.7[3]

Table 3: Reported Concentrations of Bisphenols in Human Biological Samples

BisphenolMatrixPopulationConcentration Range (ng/mL)Reference
BPA UrineMen from infertility clinicMedian: 1.3 (<0.4 – 36.4)[13]
BPS UrineMen from fertility centerMedian: 0.30 (0.20 - 0.90)[14]
BPA BloodWorkers in hazardous waste incineratorMean: 0.58 µg/L
BPA UrineWorkers in hazardous waste incineratorMean: 0.86 µg/L
BPA-G Cord PlasmaGeneral populationnd - 0.089[8]
BPS-G Cord PlasmaGeneral populationnd - 0.586[8]
ΣBPs Whole BloodGeneral populationMean: 3.85 µg/L[15]
ΣBPs UrineGeneral populationMean: 2.62 µg/L[15]

Note: "nd" indicates not detected. Concentrations can vary significantly based on the population, geographical location, and exposure sources.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

G Sample Biological Sample (Urine, Serum, Plasma) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis Extraction Extraction (SPE, LLE, or QuEChERS) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for BPC quantification.

Signaling Pathways

This compound has been identified as an endocrine disruptor that interacts with both estrogen and androgen signaling pathways.

This compound and Estrogen Receptor (ER) Signaling

BPC has been shown to be a potent bifunctional endocrine disruptor, acting as an agonist for Estrogen Receptor Alpha (ERα) and an antagonist for Estrogen Receptor Beta (ERβ).[16]

G cluster_er_alpha ERα Signaling (Agonist Action) cluster_er_beta ERβ Signaling (Antagonist Action) BPC_alpha This compound ERa ERα BPC_alpha->ERa Binds & Activates Dimerization_alpha Dimerization & Nuclear Translocation ERa->Dimerization_alpha ERE Estrogen Response Element (ERE) Dimerization_alpha->ERE Binds to DNA Transcription_alpha Gene Transcription (Proliferation, etc.) ERE->Transcription_alpha BPC_beta This compound ERb ERβ BPC_beta->ERb Binds & Blocks Binding_beta Binding without Activation ERb->Binding_beta No_Transcription_beta Inhibition of Estrogen-mediated Gene Transcription Binding_beta->No_Transcription_beta

Caption: BPC's dual role in estrogen receptor signaling.

This compound and Androgen Receptor (AR) Signaling

BPC has been characterized as a passive antagonist of the Androgen Receptor (AR). It binds to the receptor but does not induce the conformational changes necessary for coactivator recruitment, thereby inhibiting androgen-mediated gene expression.[17]

G cluster_ar_normal Normal Androgen Action cluster_ar_bpc BPC Interference (Passive Antagonist) Androgen Androgen (e.g., Testosterone) AR_normal Androgen Receptor (AR) Androgen->AR_normal Binds & Activates Coactivator Coactivators AR_normal->Coactivator Recruits Transcription_normal Gene Transcription Coactivator->Transcription_normal Initiates BPC This compound AR_bpc Androgen Receptor (AR) BPC->AR_bpc Binds to No_Coactivator Coactivator Recruitment Blocked AR_bpc->No_Coactivator No_Transcription Inhibition of Gene Transcription No_Coactivator->No_Transcription

Caption: BPC's antagonistic effect on androgen receptor signaling.

References

Application Notes and Protocols for the Extraction of Bisphenol C from Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol C (BPC), a member of the bisphenol family, is an industrial chemical used in the manufacturing of plastics and resins.[1] Its potential as an endocrine disruptor and its widespread presence in the environment necessitate robust and reliable analytical methods for its detection in various environmental matrices.[2] This document provides detailed application notes and standardized protocols for the extraction of BPC from water, soil, and sediment samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein are based on established techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]

Data Presentation: Quantitative Performance of BPC Extraction Methods

The following tables summarize the quantitative data for the extraction and analysis of this compound and other relevant bisphenols from various environmental matrices, as reported in the scientific literature.

Table 1: Performance Data for Bisphenol Analysis in Water Samples

AnalyteMatrixExtraction MethodAnalytical MethodLOD (ng/L)LOQ (ng/L)Recovery (%)Reference
BPCWastewater, Surface WaterSPEGC-MS(SIM)1-50-87-133[6]
BPC2Drinking Water, WastewaterSPMEGC-MSlow µg L⁻¹ range->80[2]
BPADrinking WaterSPEHPLC-0.2 µg L⁻¹82.1-93.3[7]
BPADrinking WaterSPEGC-0.5 µg L⁻¹82.3-92.6[7]
BPAEnvironmental Waterµ-SPEHPLC-FD41080.9-102.6[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; SPME: Solid-Phase Microextraction; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC: High-Performance Liquid Chromatography; HPLC-FD: HPLC with Fluorescence Detection; SIM: Selected Ion Monitoring.

Table 2: Performance Data for Bisphenol Analysis in Solid Matrices

AnalyteMatrixExtraction MethodAnalytical MethodLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
Seven Bisphenols (inc. BPC analogues)SedimentAccelerated Solvent Extraction (ASE) - SPEUPLC-MS/MS0.01-0.3-74.9-102.8[9]
BPA, BPFSoilQuEChERSLC-MS/MS--67-114[10]
BPASoilSoxhlet ExtractionGC/FID---[11]
Six Bisphenols and PhthalatesGilthead Sea BreamMatrix Solid-Phase DispersionHPLC-MS0.11-0.68 µg/kg0.37-2.28 µg/kg70-92[12]

UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is adapted from methodologies described for the analysis of various bisphenols in wastewater and surface water.[6]

1. Sample Pretreatment:

  • Filter water samples through a glass fiber filter to remove suspended solids.

  • For whole water analysis, wash the filter with methanol and add the extract back to the filtered water sample.[6]

  • To a 100 mL water sample, add a surrogate standard (e.g., Bisphenol A-d16) for recovery assessment.[6]

2. SPE Cartridge Conditioning:

  • Use a polymeric SPE cartridge (e.g., Strata-X, 200 mg/3 mL).[6] For complex matrices, a primary and secondary amine (PSA) sorbent can be added on top to retain matrix components.[6]

  • Pre-wash the cartridge with 3 mL of methanol, followed by 3 mL of deionized water.[6]

3. Sample Loading:

  • Pass the pretreated water sample (100 mL) through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min using a vacuum manifold.[13]

4. Washing:

  • Wash the cartridge with 3 mL of 5% aqueous methanol to remove hydrophilic interferences.[6]

  • Dry the cartridge under vacuum.

  • Wash with 3 mL of hexane to remove non-polar interferences.[6]

  • Dry the cartridge again under vacuum for at least 30 minutes.[13]

5. Elution:

  • Elute the retained analytes with two 3 mL portions of methanol.[6]

6. Extract Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[13]

  • Reconstitute the dry residue in a suitable solvent (e.g., 200 µL of water-acetonitrile, 80:20, v/v) for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.[13]

7. (Optional) Derivatization for GC-MS Analysis:

  • To the dry extract, add a silylation agent (e.g., BSTFA or MSTFA).[14]

  • Incubate at a controlled temperature (e.g., 30°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.[6]

  • The derivatized sample is then ready for GC-MS injection.

Protocol 2: Extraction of this compound from Soil and Sediment Samples

This protocol combines elements from Accelerated Solvent Extraction (ASE) and QuEChERS methods, which have shown good recoveries for bisphenols in solid matrices.[9][10]

1. Sample Preparation:

  • Air-dry the soil or sediment sample and sieve it to remove large debris.

  • Homogenize the sample.

2. Extraction (Choose one of the following):

  • Accelerated Solvent Extraction (ASE):

    • Mix approximately 5 g of the homogenized sample with a drying agent like diatomaceous earth.

    • Pack the mixture into an ASE cell.

    • Perform the extraction with acetonitrile at an elevated temperature (e.g., 100°C) for a set number of cycles (e.g., three).[9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

3. Clean-up (Dispersive SPE for QuEChERS):

  • Take an aliquot of the acetonitrile supernatant from the QuEChERS extraction.

  • Add it to a clean-up tube containing a primary and secondary amine (PSA) sorbent and C18 sorbent to remove interferences like fatty acids and pigments.[10]

  • Vortex for 30 seconds and centrifuge.

4. Solvent Exchange and Concentration:

  • Take the final extract from either ASE or the cleaned-up QuEChERS supernatant.

  • Evaporate the solvent to a small volume.

  • Perform a solvent exchange to a solvent compatible with the analytical instrument if necessary.

  • Adjust the final volume for analysis.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water Sample (100 mL) filter Filtration (Glass Fiber Filter) sample->filter spike Spike with Internal Standard filter->spike condition Cartridge Conditioning (Methanol, Water) spike->condition load Sample Loading condition->load wash1 Wash 1 (5% aq. Methanol) load->wash1 wash2 Wash 2 (Hexane) wash1->wash2 dry Drying wash2->dry elute Elution (Methanol) dry->elute concentrate Concentration (Nitrogen Evaporation) elute->concentrate reconstitute Reconstitution concentrate->reconstitute derivatize Derivatization (optional for GC-MS) reconstitute->derivatize analysis LC-MS/MS or GC-MS Analysis derivatize->analysis

Caption: Workflow for SPE of this compound from water.

experimental_workflow_solid cluster_prep_solid Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis_solid Analysis sample Soil/Sediment Sample homogenize Drying & Homogenization sample->homogenize ase Accelerated Solvent Extraction (ASE) (Acetonitrile) homogenize->ase quechers QuEChERS Extraction (Acetonitrile, Salts) homogenize->quechers concentrate Concentration & Solvent Exchange ase->concentrate dspe Dispersive SPE (d-SPE) (for QuEChERS) quechers->dspe dspe->concentrate analysis LC-MS/MS or GC-MS Analysis concentrate->analysis

Caption: Extraction workflow for this compound from solid matrices.

References

Application Note: Determination of Bisphenol C Binding Affinity for Estrogen Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a halogenated derivative of bisphenol A (BPA), is utilized in the manufacturing of polycarbonate plastics and epoxy resins due to its enhanced thermal stability. Structurally similar to banned pesticides like dichlorodiphenyltrichloroethane (DDT), BPC has come under scrutiny for its potential as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, and the estrogen receptors (ERα and ERβ) are primary targets for many of these compounds. Understanding the binding affinity of BPC for ERs is crucial for assessing its potential health risks and for the development of safer alternatives. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the estrogen receptors ERα and ERβ.

Principle of the Assay

This protocol describes a competitive binding assay, which is a highly sensitive and specific method to determine the affinity of a test compound (in this case, BPC) for a receptor. The assay relies on the principle of competition between a radiolabeled ligand (e.g., [³H]17β-estradiol) and the unlabeled test compound for binding to the estrogen receptor. By measuring the ability of increasing concentrations of BPC to displace the radiolabeled ligand from the receptor, one can determine its inhibitory concentration 50% (IC50). The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand and is inversely proportional to the binding affinity of the compound.

Quantitative Data Summary

The binding affinity of this compound for estrogen receptors α and β has been experimentally determined and is summarized in the table below. For comparison, the binding affinities of the natural ligand 17β-estradiol and the well-known endocrine disruptor Bisphenol A are also included.

CompoundReceptorIC50 (nM)Reference
This compound (BPC) ERα 2.65 [1][2]
ERβ 1.94 [1][2]
17β-estradiol (E2)ERαSubnanomolar[2]
ERβSubnanomolar[2]
Bisphenol A (BPA)ERα~1030[3]
ERβ~900[3]

Table 1: Comparative binding affinities (IC50 values) of this compound, 17β-estradiol, and Bisphenol A for estrogen receptors α and β.

Experimental Workflow

The following diagram illustrates the workflow for the competitive estrogen receptor binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection cluster_analysis Data Analysis A Prepare Assay Buffer E Combine ER, [3H]17β-estradiol, and this compound (or vehicle) A->E B Prepare Recombinant ERα or ERβ B->E C Prepare [3H]17β-estradiol Working Solution C->E D Prepare Serial Dilutions of this compound D->E F Incubate to Reach Equilibrium E->F G Add Dextran-Coated Charcoal (or other separation method) F->G H Centrifuge to Pellet Charcoal and Bound Ligand G->H I Collect Supernatant (containing free radioligand) H->I J Add Scintillation Cocktail I->J K Quantify Radioactivity (using a scintillation counter) J->K L Plot % Inhibition vs. [this compound] K->L M Calculate IC50 Value L->M

Figure 1: Workflow for the competitive estrogen receptor binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for this compound

This protocol is adapted from established methods for competitive estrogen receptor binding assays.[2][3][4]

Materials and Reagents
  • Estrogen Receptors: Recombinant human ERα or ERβ (ligand-binding domain, LBD, is sufficient).

  • Radioligand: [³H]17β-estradiol.

  • Test Compound: this compound (BPC).

  • Unlabeled Ligand: 17β-estradiol (for determining non-specific binding).

  • Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Separation Medium: Dextran-coated charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran in assay buffer).

  • Scintillation Cocktail: Suitable for aqueous samples.

  • Reaction Vials: Polypropylene microcentrifuge tubes or 96-well plates.

  • Equipment: Scintillation counter, centrifuge, vortex mixer, pipettes.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 1 x 10⁻¹¹ M to 3 x 10⁻⁴ M.[4]

    • Prepare a working solution of [³H]17β-estradiol in the assay buffer. The final concentration in the assay should be approximately 1 nM.[2]

    • Prepare a solution of unlabeled 17β-estradiol at a concentration 100-fold higher than the radioligand for determining non-specific binding.[4]

    • Dilute the recombinant ERα or ERβ in the assay buffer to a final concentration that provides sufficient specific binding (e.g., 50-100 µg protein per assay tube).[4]

  • Assay Setup:

    • Set up triplicate tubes for each concentration of this compound.

    • Total Binding: Add assay buffer, [³H]17β-estradiol, and the estrogen receptor solution.

    • Non-specific Binding: Add assay buffer, [³H]17β-estradiol, the estrogen receptor solution, and an excess of unlabeled 17β-estradiol.

    • Competitive Binding: Add assay buffer, [³H]17β-estradiol, the estrogen receptor solution, and the respective dilution of this compound.

  • Incubation:

    • Vortex the tubes gently and incubate at 25°C for 1 hour to allow the binding to reach equilibrium.[2] Some protocols may recommend incubation at 4°C overnight.[3]

  • Separation of Bound and Free Ligand:

    • Following incubation, add the dextran-coated charcoal suspension to each tube. The charcoal will adsorb the free, unbound radioligand.

    • Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the charcoal.

  • Measurement of Radioactivity:

    • Carefully transfer a known volume of the supernatant (containing the receptor-bound radioligand) from each tube into a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 x [1 - (Specific Binding in the presence of BPC / Specific Binding in the absence of BPC)].

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of BPC that causes 50% inhibition of [³H]17β-estradiol binding.

Estrogen Receptor Signaling Pathway

Upon binding of an agonist to the estrogen receptor, a conformational change is induced, leading to dimerization and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. This is known as the genomic signaling pathway. Estrogen receptors can also mediate rapid, non-genomic signaling through pathways involving membrane-associated ERs.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or Agonist ER Estrogen Receptor (ER) E2->ER Binding ER_E2 ER-Ligand Complex ER->ER_E2 Dimer Dimerized ER Complex ER_E2->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation and DNA Binding Transcription Gene Transcription ERE->Transcription Modulation of Transcription

Figure 2: Simplified genomic estrogen receptor signaling pathway.

Conclusion

The provided protocol offers a robust framework for determining the binding affinity of this compound for estrogen receptors. The data indicates that BPC is a potent ligand for both ERα and ERβ, with binding affinities in the nanomolar range.[1][2] This suggests that BPC has the potential to act as an endocrine disruptor by interacting with the estrogen signaling pathway. Further studies, such as reporter gene assays, are recommended to elucidate whether BPC acts as an agonist or an antagonist at each receptor subtype. Such information is critical for a comprehensive risk assessment of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Bisphenol C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analog of Bisphenol A (BPA), is utilized in the manufacturing of various consumer products. As with other bisphenols, there is a growing interest in characterizing its biological activity, particularly its potential as an endocrine-disrupting chemical (EDC). These application notes provide detailed protocols for a suite of cell-based assays to enable researchers to assess the activity of this compound on key cellular pathways, including its interaction with nuclear receptors, and its potential to induce cell proliferation, genotoxicity, oxidative stress, and apoptosis.

Assessment of Estrogenic and Anti-Estrogenic Activity

This compound has been shown to interact with estrogen receptors (ERs), acting as an agonist for Estrogen Receptor Alpha (ERα) and an antagonist for Estrogen Receptor Beta (ERβ). The following assays are fundamental for characterizing these activities.

Estrogen Receptor (ERα and ERβ) Competitive Binding Assay

This assay determines the ability of this compound to compete with the natural ligand, 17β-estradiol (E2), for binding to ERα and ERβ.

Experimental Protocol:

  • Receptor Preparation: Utilize purified recombinant human ERα and ERβ ligand-binding domains (LBDs).

  • Ligand Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to obtain a range of concentrations. A radiolabeled E2, such as [³H]E2, will be used as the tracer.

  • Binding Reaction: In a 96-well plate, combine the ERα or ERβ LBD, [³H]E2 (at a final concentration of 1 nM), and varying concentrations of this compound or unlabeled E2 (as a positive control). Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to the reaction mixture to adsorb unbound [³H]E2. Centrifuge the plate to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the receptor-bound [³H]E2, to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value, the concentration of BPC that inhibits 50% of the specific binding of [³H]E2, by non-linear regression analysis.

Quantitative Data for this compound:

ReceptorIC50 (nM)
ERα2.65[1]
ERβ1.94[1]
Estrogen Receptor (ERα and ERβ) Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of this compound to activate or inhibit the transcriptional activity of ERα and ERβ.

Experimental Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line, such as HeLa or HEK293, that does not endogenously express ERs. Co-transfect the cells with an expression vector for human ERα or ERβ, a reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase), and a control plasmid for normalization (e.g., Renilla luciferase).

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound. For agonist testing, treat cells with BPC alone. For antagonist testing, co-treat cells with a fixed concentration of E2 (e.g., 1 nM) and varying concentrations of BPC.

  • Cell Lysis and Reporter Assay: After 24 hours of treatment, lyse the cells and measure the luciferase and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For agonist activity, calculate the fold induction relative to the vehicle control and determine the EC50 value. For antagonist activity, calculate the percent inhibition of E2-induced activity and determine the IC50 value.

Quantitative Data for this compound:

ReceptorActivityEC50/IC50 (nM)
ERαAgonist2.20 (EC50)
ERβAntagonistNot specified

Cell Proliferation Assay (E-SCREEN Assay)

This assay assesses the effect of this compound on the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.

Experimental Protocol (Adaptable for BPC):

  • Cell Culture: Culture MCF-7 cells in estrogen-depleted medium (phenol red-free medium with charcoal-stripped serum) for 3-4 days to ensure hormone responsiveness.

  • Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 3 x 10³ cells/well) and allow them to attach for 24 hours.[2]

  • Compound Treatment: Replace the medium with fresh estrogen-depleted medium containing various concentrations of this compound or E2 as a positive control. Incubate for 6 days, with a medium change containing the respective treatments on day 3.[2]

  • Cell Viability Measurement: Assess cell proliferation using a suitable method, such as the MTT assay or a fluorescent DNA quantitation kit.

  • Data Analysis: Calculate the proliferative effect as the fold increase in cell number relative to the vehicle control.

Quantitative Data for this compound:

Cell LineEffectConcentration Range
MCF-7Data not available-

Genotoxicity Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

Experimental Protocol (Adaptable for BPC):

  • Cell Treatment: Treat a suitable cell line (e.g., HepG2 or CHO) with various concentrations of this compound for a defined period (e.g., 4 and 24 hours).[3]

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage. Quantify the DNA damage using image analysis software to measure parameters like tail length, percent DNA in the tail, and tail moment.

Quantitative Data for this compound:

Cell LineDNA DamageConcentration
Data not available--

Oxidative Stress Assays

These assays measure the induction of reactive oxygen species (ROS) and oxidative damage to cellular components.

Measurement of Intracellular ROS

Experimental Protocol (Adaptable for BPC):

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2, PC12) and treat with various concentrations of this compound for a specified time.

  • Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Measurement of Oxidative DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG)

Experimental Protocol (Adaptable for BPC):

  • Cell Treatment and DNA Isolation: Treat cells with this compound, then harvest the cells and isolate the genomic DNA.

  • Quantification of 8-OHdG: Measure the levels of 8-OHdG in the isolated DNA using a competitive ELISA kit or by LC-MS/MS for higher sensitivity and specificity.

  • Data Analysis: Express the results as the amount of 8-OHdG per microgram of DNA.

Quantitative Data for this compound:

AssayCell LineEffectConcentration
ROS ProductionData not available--
8-OHdG LevelsData not available--

Apoptosis Assays

These assays determine if this compound induces programmed cell death.

Caspase Activity Assay

Experimental Protocol (Adaptable for BPC):

  • Cell Treatment: Treat cells with various concentrations of this compound for different time points.

  • Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

  • Caspase Assay: Use a commercially available kit to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. These kits typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase.

  • Quantification: Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates caspase activation.

Annexin V/Propidium Iodide (PI) Staining

Experimental Protocol (Adaptable for BPC):

  • Cell Treatment: Treat cells with this compound as described above.

  • Staining: Harvest the cells and stain them with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and PI, a fluorescent dye that enters cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data for this compound:

AssayCell LineEffectConcentration
Caspase ActivityData not available--
Apoptosis (Annexin V)Data not available--

Visualizations

Signaling Pathways and Experimental Workflows

BPC_ER_Signaling BPC This compound ERa ERα BPC->ERa Agonist ERb ERβ BPC->ERb Antagonist ERE Estrogen Response Element (ERE) ERa->ERE ERb->ERE Gene_Activation Gene Transcription (Activation) ERE->Gene_Activation Gene_Repression Gene Transcription (Repression) ERE->Gene_Repression Cell_Proliferation Cell Proliferation Gene_Activation->Cell_Proliferation

Caption: this compound interaction with Estrogen Receptors α and β.

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture HeLa/HEK293 cells Transfection 2. Co-transfect with ERα/β, ERE-Luciferase, and Renilla plasmids Cell_Culture->Transfection BPC_Treatment 3. Treat with this compound (agonist or antagonist mode) Transfection->BPC_Treatment Cell_Lysis 4. Lyse cells after 24h BPC_Treatment->Cell_Lysis Luciferase_Assay 5. Perform Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis 6. Normalize and calculate EC50/IC50 values Luciferase_Assay->Data_Analysis

Caption: Workflow for the Estrogen Receptor Transcriptional Activation Assay.

Screening_Workflow Start Test Compound (e.g., this compound) Receptor_Binding Receptor Binding Assays (ERα, ERβ, AR, etc.) Start->Receptor_Binding Reporter_Assays Reporter Gene Assays (Agonist/Antagonist) Receptor_Binding->Reporter_Assays Identifies direct interaction Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7 E-SCREEN) Reporter_Assays->Cell_Proliferation Confirms functional cellular effect Toxicity_Assays Genotoxicity, Oxidative Stress, Apoptosis Assays Cell_Proliferation->Toxicity_Assays Investigates adverse outcomes Risk_Assessment Risk Assessment Toxicity_Assays->Risk_Assessment

Caption: General workflow for screening endocrine disruptor activity.

References

Application Notes and Protocols for Animal Models in Bisphenol C (BPC) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol C (BPC), a derivative of Bisphenol A (BPA), is increasingly used in the manufacturing of polycarbonate plastics and epoxy resins. As with other BPA analogues, concerns about its potential as an endocrine-disrupting chemical (EDC) and its impact on biological systems are growing.[1] The study of BPC's effects is crucial for assessing its safety and understanding its mechanisms of action. This document provides detailed application notes and experimental protocols for researchers utilizing animal models to investigate the toxicological and physiological effects of BPC. While research on BPC is still emerging compared to BPA, existing studies provide a solid foundation for further investigation.

Zebrafish (Danio rerio) Model for Developmental Toxicity

Application Note:

The zebrafish (Danio rerio) is a powerful vertebrate model for studying the developmental toxicity of chemical compounds. Its rapid external development, optical transparency of embryos, and high genetic homology to humans make it ideal for high-throughput screening and detailed mechanistic studies. Recent research has established the zebrafish as a relevant model for BPC toxicity, demonstrating that exposure during early development can lead to significant defects in vital organs such as the liver and intestine.[1] The underlying mechanism has been linked to the disruption of the GPER-AKT-mTOR-RPS6 signaling pathway, which is critical for cell proliferation and growth.[1] This model is therefore highly applicable for assessing the risks of BPC exposure during sensitive developmental windows and for dissecting the molecular pathways involved.

Quantitative Data Summary: BPC Effects on Zebrafish Larvae
ParameterControlBPC (25 µM)BPC (50 µM)EndpointReference
Liver Size NormalSignificantly ReducedSeverely Reduced96 hpf[1]
Intestine Width NormalSignificantly ReducedSeverely Reduced96 hpf[1]
p-mTOR/mTOR Ratio BaselineDecreasedSignificantly Decreased96 hpf[1]
p-RPS6/RPS6 Ratio BaselineDecreasedSignificantly Decreased96 hpf[1]
Mortality Rate < 5%~10%~25%96 hpfAdapted from[2][3]
Hatching Rate > 95%~60%~30% (delayed)72 hpfAdapted from[2][3]
*hpf: hours post fertilization

Experimental Workflow: Zebrafish Developmental Toxicity Assay

G cluster_0 Preparation cluster_1 Exposure (4 to 96 hpf) cluster_2 Analysis (at 96 hpf) A1 Zebrafish Breeding & Embryo Collection A2 Prepare BPC Stock Solution (in DMSO) B1 Sort Healthy Embryos A1->B1 A3 Prepare Embryo Medium (E3) B2 Expose Embryos to BPC Concentrations (e.g., 0, 25, 50 µM in E3 Medium) B1->B2 B3 Incubate at 28.5°C B2->B3 C1 Phenotypic Analysis: - Mortality & Hatching Rate - Bright-field Microscopy for Organ Size B3->C1 C2 Molecular Analysis: - Protein Extraction from Larvae - Western Blot for GPER, p-mTOR, p-RPS6

Caption: Experimental workflow for assessing BPC developmental toxicity in zebrafish.

Protocol 1: BPC Exposure and Analysis in Zebrafish Embryos

1. Animal Husbandry and Embryo Collection:

  • Maintain adult wild-type zebrafish (e.g., AB strain) in a recirculating water system at 28.5°C with a 14:10 hour light/dark cycle.[4]
  • Set up breeding tanks with male and female fish (2:1 ratio) the evening before embryo collection.[5][6]
  • Collect freshly fertilized eggs within 30 minutes of the lights turning on.
  • Wash the embryos with E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered to pH 7.2) to remove debris.[6]
  • Screen embryos under a stereomicroscope and select healthy, fertilized ones for experiments.

2. BPC Exposure:

  • Prepare a 100 mM stock solution of this compound (BPC) in dimethyl sulfoxide (DMSO).
  • Create working solutions by diluting the BPC stock in E3 medium to final concentrations (e.g., 25 µM, 50 µM). Ensure the final DMSO concentration is ≤ 0.1% in all groups, including the vehicle control.
  • Distribute 20-30 healthy embryos per 100 mm petri dish containing 20 mL of the respective BPC solution or vehicle control.
  • Incubate the embryos at 28.5°C from approximately 4 hours post-fertilization (hpf) to 96 hpf. Refresh the exposure medium daily.

3. Phenotypic Assessment (96 hpf):

  • Record mortality and hatching rates daily.
  • At 96 hpf, anesthetize larvae using tricaine (MS-222).
  • Mount larvae on a depression slide and capture lateral-view images using a microscope equipped with a digital camera.
  • Measure the surface area of the liver and the width of the intestine using image analysis software (e.g., ImageJ).

4. Molecular Analysis (Western Blot):

  • At 96 hpf, pool 30-40 larvae per treatment group and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-mTOR, anti-phospho-mTOR, anti-RPS6, anti-phospho-RPS6, and anti-β-actin (as a loading control).
  • Wash and incubate with HRP-conjugated secondary antibodies.
  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity. Normalize phosphorylated protein levels to total protein levels.

Signaling Pathway Disrupted by BPC

G BPC This compound (BPC) GPER GPER BPC->GPER Disruption AKT AKT GPER->AKT + mTOR mTOR AKT->mTOR + RPS6 RPS6 mTOR->RPS6 + Proliferation Cell Proliferation (Liver & Intestine) RPS6->Proliferation +

Caption: BPC disrupts the GPER-AKT-mTOR-RPS6 signaling pathway, inhibiting cell proliferation.

Rodent Models for Reproductive and Metabolic Studies (Proposed Protocols)

Application Note:

To date, published research on the effects of BPC in mammalian models is limited. However, extensive literature on BPA provides a strong basis for designing studies to investigate the potential reproductive and metabolic toxicity of BPC in rodents such as rats and mice.[7][8][9] These models are critical for understanding potential human health risks due to their physiological similarities. Proposed studies should focus on endpoints known to be sensitive to BPA, including ovarian function, sperm quality, glucose homeostasis, and adiposity.[9][10][11] The following protocols are adapted from established BPA research methodologies and can serve as a template for investigating BPC.

Protocol 2: Investigating Reproductive Effects of BPC in Female Rats (Proposed)

1. Animal Model and Housing:

  • Use adult female Wistar rats (8-10 weeks old).
  • House animals in polycarbonate-free cages with glass water bottles to avoid external bisphenol exposure.[12]
  • Maintain a 12:12 hour light/dark cycle and provide ad libitum access to a phytoestrogen-free diet and water.

2. BPC Administration:

  • Based on BPA studies, a dose range of 50 µg/kg/day to 250 mg/kg/day could be explored to identify potential effects.[13][14]
  • Administer BPC or vehicle (e.g., corn oil) daily via oral gavage for a period of 30-60 days to cover multiple estrous cycles.
  • Monitor body weight regularly.

3. Reproductive Endpoint Analysis:

  • Estrous Cyclicity: Perform daily vaginal smears during the last two weeks of treatment to assess estrous cycle regularity.
  • Hormone Analysis: At the end of the treatment period, collect trunk blood following euthanasia. Analyze serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), estradiol, and progesterone using ELISA kits.
  • Ovarian Histology: Harvest ovaries, weigh them, and fix in 10% neutral buffered formalin. Process for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
  • Follicle Counting: Quantify the number of primordial, primary, secondary, antral, and atretic follicles, as well as corpora lutea, using stereological methods.[7]

Protocol 3: Investigating Metabolic Effects of BPC in Male Mice (Proposed)

1. Animal Model and Housing:

  • Use adult male C57BL/6 mice (8 weeks old).
  • Follow housing conditions as described in Protocol 2 to minimize external contamination.

2. BPC Administration:

  • Administer BPC via subcutaneous injection or oral gavage. A dose of 100 µg/kg/day has been shown to induce metabolic changes for BPA and serves as a starting point.[9]
  • Treat animals for a short-term period (e.g., 8-14 days) to assess initial metabolic disruptions.

3. Metabolic Endpoint Analysis:

  • Glucose Homeostasis: Perform a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) near the end of the treatment period.
  • GTT: After an overnight fast, administer a glucose bolus (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
  • ITT: After a 4-6 hour fast, administer insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
  • Serum Analysis: Collect blood at necropsy to measure fasting levels of insulin, glucose, triglycerides, and cholesterol.
  • Tissue Analysis: Harvest liver and epididymal white adipose tissue (eWAT). Weigh tissues and snap-freeze in liquid nitrogen for subsequent analysis (e.g., Western blot for insulin signaling proteins like p-AKT, or qPCR for metabolic gene expression).

Summary of Potential Quantitative Data in Rodent Models

Table 2: Potential Reproductive Endpoints in BPC-Treated Female Rats

Parameter Expected Outcome with EDC Exposure Method of Analysis
Estrous Cycle Length Irregular or lengthened Vaginal Cytology
Serum Estradiol Altered (Increased/Decreased) ELISA
Serum Progesterone Altered (Increased/Decreased) ELISA
Number of Antral Follicles Decreased Histology & Stereology
Number of Atretic Follicles Increased Histology & Stereology

| Ovary Weight | Decreased | Gravimetric Analysis |

Table 3: Potential Metabolic Endpoints in BPC-Treated Male Mice

Parameter Expected Outcome with EDC Exposure Method of Analysis
Body Weight Increased/No Change Gravimetric Analysis
Fasting Blood Glucose Increased Glucometer
Fasting Serum Insulin Increased ELISA
Glucose Tolerance Impaired (Higher AUC in GTT) GTT
Insulin Sensitivity Reduced (Higher AUC in ITT) ITT

| Liver/Adipose Tissue Weight | Increased | Gravimetric Analysis |

Logical Framework for Investigating BPC in Rodents

G cluster_0 Reproductive Toxicity Model (Rat) cluster_1 Metabolic Syndrome Model (Mouse) BPC BPC Exposure (Oral Gavage/ Injection) Repro_Axis Hypothalamic- Pituitary-Gonadal Axis Disruption BPC->Repro_Axis Insulin_Resist Insulin Resistance (Liver, Muscle) BPC->Insulin_Resist Ovary Altered Ovarian Folliculogenesis Repro_Axis->Ovary Hormones Dysregulated Sex Hormones Repro_Axis->Hormones Pancreas Pancreatic β-cell Dysfunction Insulin_Resist->Pancreas Adipose Adipose Tissue Dysregulation

Caption: Logical framework for studying potential reproductive and metabolic effects of BPC in rodents.

References

Application Notes and Protocols: Use of Bisphenol C in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Bisphenol C (BPC), specifically 1,1-dichloro-2,2-bis(p-hydroxyphenyl)ethylene, in the synthesis of various polymers. The unique chemical structure of this monomer, containing a dichlorovinylidene group, imparts exceptional properties to the resulting polymers, most notably inherent fire resistance. While direct applications in drug delivery are still an emerging area of research, the biocompatibility and tunable properties of polymers like polycarbonates and epoxy resins make BPC-derived polymers of potential interest for medical devices and specialized applications. Polycarbonates, for instance, are utilized in casings for biomedical products.

This document outlines the synthesis of two major classes of polymers derived from this compound: Epoxy Resins and Polycarbonates. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and graphical representations of the synthesis workflows.

Synthesis of this compound-Based Epoxy Resins

This compound can be used to synthesize epoxy resins with high purity.[1] The general method involves the reaction of this compound with an excess of epichlorohydrin in the presence of a catalyst, followed by dehydrochlorination with a strong base like sodium hydroxide.[1][2] The resulting this compound diglycidyl ether (BCPDGE) can then be cured to form a cross-linked thermoset polymer.

Experimental Protocol: Synthesis of this compound Epoxy Resin

This protocol is based on a typical laboratory-scale synthesis.

Materials:

  • This compound (1,1-dichloro-2,2-bis(p-hydroxyphenyl)ethylene)

  • Epichlorohydrin

  • Quaternary ammonium salt (e.g., tetramethylammonium chloride) as a catalyst

  • Sodium hydroxide (NaOH)

  • Benzene (or another suitable organic solvent)

  • Distilled water

  • Silver nitrate (AgNO₃) solution (for testing for chloride ions)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Initial Reaction:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound, epichlorohydrin, and a quaternary ammonium salt. The molar ratio of this compound to epichlorohydrin can be varied to control the molecular weight of the resulting epoxy resin. A typical ratio is in the range of 1:3 to 1:10.

    • Heat the mixture to a temperature between 70°C and 120°C with constant stirring.[1]

    • Maintain the reaction for 2 to 9 hours.[1]

    • After the reaction is complete, remove the unreacted epichlorohydrin by distillation under reduced pressure.[1]

  • Dehydrochlorination:

    • Cool the reaction mixture to room temperature.

    • Add benzene (as a solvent) and an aqueous solution of NaOH under stirring. The concentration of the NaOH solution is typically between 30-60 wt%.[1]

    • Heat the mixture to 60-80°C and maintain for 2 to 9 hours to complete the dehydrochlorination reaction.[1]

  • Purification:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer repeatedly with distilled water until the aqueous layer is free of chloride ions (tested with AgNO₃ solution).[1]

    • Remove the benzene solvent by distillation under reduced pressure.[1]

    • Dry the resulting crude product in an oven at 75-85°C to obtain the this compound epoxy resin.[1]

Quantitative Data for this compound Epoxy Resin Synthesis
ParameterExample 1[1]Example 2[1]
Reactants
This compound0.3 mol0.7 mol
Epichlorohydrin9 mol10 mol
Quaternary Ammonium Salt0.003 mol0.02 mol
NaOH0.5 mol (in 30 wt% aq. solution)3.0 mol (in 50 wt% aq. solution)
Benzene9 mol10 mol
Reaction Conditions
Initial Reaction Temperature105°C105°C
Initial Reaction Time9 hours6 hours
Dehydrochlorination Temp.60°C80°C
Dehydrochlorination Time3 hours8 hours
Results
Product Yield89.6%85.6%

Experimental Workflow for this compound Epoxy Resin Synthesis

Epoxy_Synthesis_Workflow Workflow for this compound Epoxy Resin Synthesis cluster_reaction Initial Reaction cluster_dehydrochlorination Dehydrochlorination cluster_purification Purification reactants This compound + Epichlorohydrin + Catalyst reaction_step Heat (70-120°C) for 2-9 hours reactants->reaction_step distillation1 Vacuum Distillation to remove excess Epichlorohydrin reaction_step->distillation1 add_solvent_base Add Benzene and NaOH solution distillation1->add_solvent_base reaction2_step Heat (60-80°C) for 2-9 hours add_solvent_base->reaction2_step washing Wash with water until Cl⁻ free reaction2_step->washing distillation2 Vacuum Distillation to remove Benzene washing->distillation2 drying Dry at 75-85°C distillation2->drying final_product This compound Epoxy Resin drying->final_product Polycarbonate_Synthesis_Workflow Workflow for this compound Polycarbonate Synthesis via Transesterification cluster_setup Reactor Setup cluster_reaction Melt Polycondensation cluster_recovery Product Recovery charge Charge BPC, DPC, and Catalyst purge Purge with Nitrogen charge->purge melt Heat to 150-220°C to melt and initiate reaction purge->melt distill_phenol1 Phenol distills off melt->distill_phenol1 vacuum Gradually apply vacuum and increase temperature to 250-280°C distill_phenol1->vacuum distill_phenol2 Remove phenol under high vacuum vacuum->distill_phenol2 extrude Extrude molten polymer distill_phenol2->extrude cool_pelletize Cool and pelletize extrude->cool_pelletize final_product This compound Polycarbonate cool_pelletize->final_product

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Bisphenol C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol C (BPC) is a member of the bisphenol family of chemical compounds, which are widely used in the production of polycarbonate plastics and epoxy resins. Due to its potential endocrine-disrupting properties and subsequent health concerns, sensitive and reliable methods for the detection of BPC in various environmental and biological matrices are crucial. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers an effective means of preconcentrating BPC from complex sample matrices, thereby enhancing analytical sensitivity and selectivity.

These application notes provide a detailed protocol for the preconcentration of this compound from aqueous samples using solid-phase extraction, followed by analysis. The described method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a liquid sample by partitioning them between a solid phase (the sorbent) and a liquid phase (the sample and subsequent solvents). For BPC, a nonpolar compound, reversed-phase SPE is commonly employed. In this process, the aqueous sample is passed through a cartridge containing a hydrophobic sorbent. BPC partitions from the polar aqueous phase onto the nonpolar solid phase. Interfering substances can be washed away with a polar solvent, and finally, the retained BPC is eluted with a small volume of a nonpolar organic solvent, resulting in a concentrated and purified sample ready for analysis.

Experimental Protocols

Materials and Reagents

  • SPE Cartridges: C18, Oasis HLB, or other suitable reversed-phase cartridges.[1][2]

  • This compound (BPC) standard: Analytical grade

  • Methanol (MeOH): HPLC grade[3]

  • Acetonitrile (ACN): HPLC grade

  • Deionized water: High-purity

  • Formic acid (HCOOH): Optional, for pH adjustment and as an eluent modifier.[4]

  • Nitrogen gas: For sample evaporation.

  • Glassware: Volumetric flasks, beakers, vials.

  • Vacuum manifold: For processing SPE cartridges.

  • Analytical instrument: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Mass Spectrometry (MS) detector.

SPE Protocol for Aqueous Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

  • Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the SPE cartridge to wet and activate the sorbent.[3]

    • Follow with 3-5 mL of deionized water to equilibrate the sorbent to the aqueous sample conditions. Do not allow the cartridge to dry out before sample loading.[3]

  • Sample Loading:

    • Adjust the pH of the water sample if necessary. For bisphenols, a neutral pH is generally suitable.[1]

    • Load the aqueous sample (e.g., 100 mL) onto the conditioned SPE cartridge at a steady flow rate of approximately 5 mL/min.[1][3]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 3-5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove any polar interferences that may have been retained.[3]

  • Drying:

    • Dry the cartridge thoroughly by passing air or nitrogen gas through it for 5-10 minutes. This step is crucial to remove residual water before elution with an organic solvent.[1]

  • Elution:

    • Elute the retained BPC from the cartridge with a small volume (e.g., 2 x 3 mL) of a strong organic solvent, such as methanol or acetonitrile.[3]

    • Collect the eluate in a clean collection tube.

  • Preconcentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the mobile phase to be used for the analytical determination.[1]

  • Analysis:

    • Analyze the reconstituted sample using a suitable analytical technique such as HPLC-FLD or LC-MS/MS.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase extraction of bisphenols, including BPC, from various studies. This data can be used as a reference for expected performance.

SPE SorbentSample MatrixAnalyte(s)Sample Volume (mL)Elution SolventAnalytical MethodRecovery (%)LOD/LOQCitation
Oasis HLBBeverages7 Bisphenols102% Ammonia in MeOHLC-MS/MS50-103LOQ: 0.002-0.15 ng/mL[5][6]
C18WaterBPA, BPE, BPF, BPB200MethanolGC-MS-ppt to sub-ppt levels[7]
Strata PhenylHuman UrineBADGE·2H₂O, BPF, BPE≤1.61% HCOOH in n-heptane/MeOHHPLC-FLD74.3-86.5LOQ: 11.42-22.35 ng/mL[4]
PSAWastewater10 Bisphenols100MethanolGC-MS87-133LOD: 1-50 ng/L[3]
Fe₃O₄@SiO₂/β-CDWaterBPA, DES250Methanol with 1% acetic acidHPLC80-105LOD: 20-23 ng/L[8]

LOD: Limit of Detection, LOQ: Limit of Quantification, PSA: Primary and Secondary Amines, Fe₃O₄@SiO₂/β-CD: Functionalized magnetic nanoparticles.

Visualizations

Experimental Workflow for SPE of this compound

The following diagram illustrates the key steps in the solid-phase extraction workflow for the preconcentration of this compound from an aqueous sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Collection pH_Adjust pH Adjustment (if necessary) Sample->pH_Adjust Condition 1. Cartridge Conditioning (Methanol, Water) pH_Adjust->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (e.g., 5% Methanol) Load->Wash Dry 4. Drying (Nitrogen Stream) Wash->Dry Elute 5. Elution (Methanol or ACN) Dry->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis Analytical Determination (HPLC-FLD or LC-MS/MS) Reconstitute->Analysis

Caption: Workflow of this compound preconcentration by SPE.

Logical Relationship of SPE Steps

This diagram outlines the logical progression and purpose of each primary stage within the solid-phase extraction protocol.

SPE_Logic Start Start Condition Condition Sorbent Start->Condition Activate Load Load Sample (Retain BPC) Condition->Load Equilibrate Wash Wash Interferences Load->Wash Purify Elute Elute BPC Wash->Elute Isolate Analyze Analyze Eluate Elute->Analyze Quantify End End Analyze->End

Caption: Logical flow of the solid-phase extraction process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Bisphenol C Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Bisphenol C isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

ProblemPossible CausesSuggested Solutions
Poor Resolution or Co-eluting Peaks Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the organic solvent-to-water ratio. Consider using a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[1]
Incorrect column chemistry.Select a column with a different stationary phase. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds like this compound isomers.[2]
Inadequate pH of the mobile phase.Adjust the mobile phase pH to control the ionization of the phenolic hydroxyl groups of the isomers, which can significantly impact retention and selectivity.
Flow rate is too high.Reduce the flow rate to increase the interaction time between the isomers and the stationary phase, which can improve resolution.
Column temperature is not optimal.Optimize the column temperature. Higher temperatures can improve efficiency and reduce viscosity, but may also affect selectivity.
Peak Tailing Secondary interactions with the stationary phase.Use a highly end-capped column to minimize interactions with residual silanols. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active sites.
Column overload.Reduce the sample concentration or injection volume.
Presence of acidic silanols on the column.Operate at a lower mobile phase pH to suppress the ionization of silanol groups.
Extracolumn dead volume.Minimize the length and diameter of tubing between the injector, column, and detector.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.
Fluctuations in column temperature.Use a column oven to maintain a constant and uniform temperature.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient time before injecting the sample, especially when using gradient elution.
High Backpressure Blockage in the column or system.Filter all samples and mobile phases before use. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the in-line filter and column frits.
Precipitated buffer in the mobile phase.Ensure the buffer is completely dissolved in the mobile phase and is compatible with the organic solvent concentration.
Incorrect column particle size.Ensure the column particle size is appropriate for the HPLC system's pressure limit.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating this compound isomers by HPLC?

A1: The primary challenges in separating this compound isomers, which are often positional isomers like 2,2-bis(4-hydroxy-3-methylphenyl)propane and its ortho/para variants, stem from their very similar physicochemical properties. These include similar polarity, pKa values, and molecular weight, leading to close elution times and potential co-elution. Achieving baseline separation requires careful optimization of chromatographic conditions to exploit subtle differences in their structure and interaction with the stationary phase.

Q2: Which type of HPLC column is best suited for separating this compound isomers?

A2: Reversed-phase columns, particularly C18 columns, are a good starting point for separating this compound isomers due to their hydrophobic nature. However, for isomers with very similar hydrophobicity, alternative stationary phases may provide better selectivity. Phenyl-hexyl or biphenyl columns can offer different retention mechanisms based on pi-pi interactions with the aromatic rings of the isomers, potentially leading to improved resolution. Chiral columns could also be explored if the isomers are enantiomers or diastereomers.

Q3: How does the mobile phase composition affect the separation of this compound isomers?

A3: The mobile phase composition is a critical factor. The organic modifier (e.g., acetonitrile or methanol) and its ratio to the aqueous phase control the retention of the isomers. Acetonitrile and methanol have different selectivities and can be interchanged to optimize separation. The pH of the aqueous phase is also crucial; adjusting the pH can alter the ionization state of the phenolic hydroxyl groups, which in turn affects their interaction with the stationary phase and their retention times. The use of buffers is recommended to maintain a stable pH.

Q4: What role does temperature play in the separation of this compound isomers?

A4: Temperature can influence the separation in several ways. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks. However, it can also alter the selectivity of the separation, sometimes improving it and sometimes worsening it. It is an important parameter to optimize for achieving the best resolution.

Q5: My chromatogram shows significant peak tailing for the this compound isomers. What can I do?

A5: Peak tailing for phenolic compounds like this compound isomers is often caused by secondary interactions between the hydroxyl groups and active sites (residual silanols) on the silica-based stationary phase. To mitigate this, you can:

  • Use a modern, high-purity, and well-end-capped column.

  • Lower the pH of the mobile phase to suppress the ionization of the silanol groups.

  • Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active sites.

  • Reduce the sample load on the column by injecting a smaller volume or a more dilute sample.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the separation of two hypothetical this compound isomers (Isomer 1 and Isomer 2) under optimized HPLC conditions. This data is for illustrative purposes to demonstrate the target separation parameters.

ParameterValue
Retention Time (Isomer 1) 12.5 min
Retention Time (Isomer 2) 14.2 min
Resolution (Rs) > 1.5
Tailing Factor (Tf) for both isomers < 1.2
Theoretical Plates (N) for both isomers > 10000

Experimental Protocol: HPLC Separation of this compound Isomers

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound isomers.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chemicals and Reagents

  • This compound isomer standards (e.g., 2,2-bis(4-hydroxy-3-methylphenyl)propane and its potential positional isomers)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (or other suitable acid/buffer for pH adjustment)

3. Chromatographic Conditions

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 40% B

    • 26-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

4. Sample Preparation

  • Prepare a stock solution of the this compound isomer standard mixture in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (40% Acetonitrile in water with 0.1% formic acid).

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared working standards.

  • Analyze the resulting chromatograms for retention time, resolution, peak shape, and peak area.

6. Method Optimization

  • Mobile Phase: Adjust the gradient slope and the initial and final concentrations of the organic solvent (Acetonitrile) to improve resolution. Methanol can be substituted for acetonitrile to evaluate changes in selectivity.

  • pH: The pH of the mobile phase can be adjusted using different acids or buffers to optimize the separation.

  • Column: If adequate separation is not achieved, consider using a C18 column or a column with a different chemistry.

Logical Troubleshooting Workflow

HPLC_Troubleshooting_BPC_Isomers start Start: Poor Separation of This compound Isomers check_resolution Is Resolution (Rs) < 1.5? start->check_resolution check_tailing Is Tailing Factor (Tf) > 1.2? check_resolution->check_tailing No optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent Ratio) check_resolution->optimize_mobile_phase Yes check_retention Are Retention Times Stable? check_tailing->check_retention No check_column_health Check Column Health (Age, Endcapping) check_tailing->check_column_health Yes prepare_fresh_mobile_phase Prepare Fresh Mobile Phase (Ensure accurate composition) check_retention->prepare_fresh_mobile_phase No end_bad Further Investigation Needed check_retention->end_bad Yes change_column Change Column (e.g., Phenyl-Hexyl, Biphenyl) optimize_mobile_phase->change_column adjust_pH_temp Adjust pH and/or Temperature change_column->adjust_pH_temp end_good Separation Optimized adjust_pH_temp->end_good lower_pH Lower Mobile Phase pH check_column_health->lower_pH reduce_sample_load Reduce Sample Load (Concentration/Volume) lower_pH->reduce_sample_load reduce_sample_load->end_good check_system_leaks Check for System Leaks and Pump Performance prepare_fresh_mobile_phase->check_system_leaks ensure_equilibration Ensure Adequate Column Equilibration check_system_leaks->ensure_equilibration ensure_equilibration->end_good

Caption: Troubleshooting workflow for optimizing HPLC separation of this compound isomers.

References

Technical Support Center: Troubleshooting Bisphenol C Synthesis Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues during the synthesis of Bisphenol C (2,2-bis(3-methyl-4-hydroxyphenyl)propane). The following resources offer troubleshooting strategies and detailed experimental protocols to help identify and mitigate the formation of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis and purification of this compound.

Q1: My final this compound product shows a lower than expected melting point and appears as a non-white crystalline solid. What are the likely impurities?

A low melting point and discoloration are often indicative of residual starting materials or the presence of isomeric and other byproducts. The most common impurities in this compound synthesis include:

  • Unreacted o-cresol and acetone: Excess or unreacted starting materials are common contaminants.

  • o,p'-Bisphenol C isomer: This is a common structural isomer formed during the Friedel-Crafts alkylation reaction.

  • Chroman derivatives: These are cyclic byproducts that can form under acidic conditions.

  • Trisphenol compounds: These result from the reaction of a third o-cresol molecule with an intermediate.

  • Oxidation products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.

Q2: I am observing a significant peak corresponding to the o,p'-Bisphenol C isomer in my HPLC analysis. How can I reduce its formation?

The formation of the o,p'-isomer is a known challenge in bisphenol synthesis. Here are some strategies to improve the selectivity for the desired p,p'-Bisphenol C:

  • Catalyst Choice: The type of acid catalyst can influence isomer distribution. While strong mineral acids can be used, solid acid catalysts like sulfonated ion-exchange resins can offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable p,p'-isomer. Monitor the reaction temperature closely and ensure even heating.

  • Molar Ratio of Reactants: Using a significant molar excess of o-cresol relative to acetone can help to minimize the formation of byproducts, including the o,p'-isomer.

Q3: My reaction mixture is turning dark, and I am isolating a colored product. What is causing this and how can I prevent it?

Dark coloration is typically due to the formation of oxidation byproducts and other high molecular weight impurities. To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic reactants and products.

  • Temperature Control: Avoid excessive reaction temperatures, as this can promote side reactions and degradation, leading to colored impurities.

  • Purification: If the crude product is colored, purification by recrystallization from a suitable solvent system, potentially with the addition of activated carbon, can help remove colored impurities.

Q4: How can I effectively remove unreacted o-cresol from my final product?

Several methods can be employed to remove residual o-cresol:

  • Distillation: If the crude product is a liquid or can be melted, vacuum distillation can be used to remove the more volatile o-cresol.

  • Recrystallization: This is a highly effective method for purifying solid this compound. Selecting an appropriate solvent system where this compound has lower solubility than o-cresol at cooler temperatures is key.

  • Washing: Washing the crude solid product with a solvent in which o-cresol is soluble but this compound is not can also be effective.

Experimental Protocols

1. Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound via the acid-catalyzed condensation of o-cresol and acetone.

  • Reactants:

    • o-Cresol

    • Acetone

    • Acid Catalyst (e.g., concentrated sulfuric acid or an acidic ion-exchange resin)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge o-cresol.

    • Begin stirring and slowly add the acid catalyst.

    • Gradually add acetone to the mixture. An excess of o-cresol is typically used.

    • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and maintain for several hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture.

    • If a solid acid catalyst is used, filter it off. If a mineral acid is used, it will need to be neutralized in the work-up.

    • The crude product can then be purified, typically by recrystallization.

2. HPLC Analysis of this compound and Impurities

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

  • Procedure:

    • Prepare a standard solution of pure this compound and, if available, standards of expected impurities.

    • Prepare a dilute solution of the sample to be analyzed in the mobile phase.

    • Inject the sample and standards onto the HPLC system.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm).

    • Identify and quantify the peaks corresponding to this compound and its impurities by comparing retention times and peak areas with the standards.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Impurity Analysis

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants o-Cresol + Acetone + Acid Catalyst Reaction Condensation Reaction (e.g., 50-70°C) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization or Vacuum Distillation Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC Results Purity Assessment HPLC->Results

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem High Impurity Levels in this compound Cause1 Incorrect Molar Ratio (o-cresol:acetone) Problem->Cause1 Isomer formation Cause2 Suboptimal Reaction Temperature Problem->Cause2 Byproduct formation Cause3 Ineffective Catalyst Problem->Cause3 Low conversion Cause4 Presence of Oxygen Problem->Cause4 Oxidation Solution1 Increase o-cresol excess Cause1->Solution1 Solution2 Lower reaction temperature Cause2->Solution2 Solution3 Optimize catalyst type and concentration Cause3->Solution3 Solution4 Use inert atmosphere (N2/Ar) Cause4->Solution4

Caption: Troubleshooting logic for addressing high impurity levels in this compound synthesis.

Preventing Bisphenol C degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Bisphenol C (BPC) during sample preparation.

Troubleshooting Guide: Minimizing BPC Degradation

This guide addresses common issues encountered during sample preparation that can lead to the degradation of this compound, resulting in inaccurate quantification.

Q1: I am observing lower than expected BPC concentrations in my samples. Could this be due to degradation during sample preparation?

A1: Yes, degradation of BPC during sample preparation is a common issue that can lead to artificially low and variable results. BPC, like other phenolic compounds, is susceptible to degradation under certain conditions. Key factors that can contribute to BPC degradation include elevated temperatures, extreme pH, exposure to light, and the presence of oxidative enzymes or reactive species in the sample matrix.[1][2][3] It is crucial to control these factors throughout your sample preparation workflow.

Q2: What are the primary degradation pathways for BPC that I should be aware of?

A2: BPC degradation can occur through several pathways, primarily involving oxidation of the phenolic hydroxyl groups and cleavage of the molecular structure. Common degradation reactions include hydroxylation of the aromatic rings and cleavage of the bridging alkyl group.[4][5] Under UV light, photodegradation can occur, leading to the formation of various transformation products.[1][2][6] Understanding these pathways is crucial for identifying potential degradation products that might interfere with your analysis.

Q3: How can I minimize BPC degradation caused by high temperatures during extraction?

A3: Elevated temperatures can accelerate the degradation of BPC.[7][8][9][10] To mitigate this, consider the following:

  • Use non-thermal extraction methods: Techniques like ultrasonic-assisted extraction (UAE) or solid-phase extraction (SPE) can often be performed at room temperature or below.

  • Optimize heating conditions: If heating is unavoidable (e.g., for liquid-liquid extraction), use the lowest effective temperature and the shortest possible duration.

  • Cool samples: Immediately cool samples to 4°C after any heating step to slow down degradation kinetics.

Q4: My samples have varying pH values. How does pH affect BPC stability?

A4: BPC stability is significantly influenced by pH.[11][12][13][14][15] Alkaline conditions (high pH) can promote the oxidation of phenolic compounds. Conversely, highly acidic conditions can also potentially lead to degradation. It is generally recommended to adjust the sample pH to a neutral or slightly acidic range (pH 6-7) as soon as possible after collection. Buffering your samples can help maintain a stable pH throughout the preparation process.

Q5: I often prepare my samples on an open bench. Should I be concerned about light exposure?

A5: Yes, exposure to light, particularly UV light, can induce photodegradation of BPC.[1][2][16] To prevent this:

  • Use amber glassware or light-blocking tubes: This will protect your samples from ambient light.

  • Work in a shaded area: Avoid preparing samples in direct sunlight or under intense laboratory lighting.

  • Minimize exposure time: Keep samples covered as much as possible during preparation steps.

Q6: Can I add anything to my samples to prevent BPC from degrading?

A6: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation of BPC.[17][18][19][20][21] Common antioxidants used for this purpose include:

  • Ascorbic acid (Vitamin C): Can be added to samples to scavenge free radicals.[19]

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant that can be effective in organic solvents.

  • Ethylenediaminetetraacetic acid (EDTA): Can chelate metal ions that may catalyze oxidation reactions.

It is important to test a small subset of samples with and without the antioxidant to ensure it does not interfere with your analytical method.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for samples containing BPC?

A: To ensure the stability of BPC, samples should be stored at low temperatures and protected from light. For short-term storage (up to 24-48 hours), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.[22][23] Samples should always be stored in amber glass vials or other light-blocking containers. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q: Can the type of extraction solvent affect BPC stability?

A: Yes, the choice of solvent can impact BPC stability. While common solvents like methanol and acetonitrile are generally suitable for extracting bisphenols, their purity is critical.[4] Impurities in solvents can sometimes initiate degradation. It is also important to ensure that the solvent is compatible with any pH adjustments or additives used to stabilize BPC.

Q: I suspect my BPC standard solutions are degrading. How can I check their stability?

A: To check the stability of your standard solutions, you can perform a simple experiment. Prepare a fresh BPC standard and compare its chromatographic peak area and retention time to an older standard. A significant decrease in the peak area of the older standard suggests degradation. You can also analyze the older standard for the appearance of new peaks that may correspond to degradation products. It is good practice to prepare fresh stock solutions regularly and store them under the recommended conditions (refrigerated or frozen, protected from light).

Q: Are there validated sample preparation methods I can follow for BPC analysis?

A: Yes, several validated methods for the analysis of bisphenols, which can be adapted for BPC, have been published.[24][25][26][27][28] These methods often involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). When adapting a method, it is crucial to perform your own validation to ensure it is suitable for your specific sample matrix and analytical instrumentation.

Quantitative Data Summary

The following tables summarize the key factors influencing BPC stability and provide general guidelines for sample handling.

Table 1: Effect of Temperature on BPC Stability

TemperatureStabilityRecommendation
Room Temperature (~25°C)Prone to degradation, especially over extended periods.Minimize exposure; process samples promptly. For short delays, keep on ice.
Refrigerated (4°C)Generally stable for short-term storage (24-48 hours).Ideal for temporary storage during sample preparation.
Frozen (-20°C to -80°C)Stable for long-term storage.Recommended for storing samples for more than 48 hours. Avoid freeze-thaw cycles.

Table 2: Effect of pH on BPC Stability

pH RangeStabilityRecommendation
Acidic (< 6)Generally stable, but extreme acidity should be avoided.Adjust pH to neutral or slightly acidic if the original sample is highly acidic.
Neutral (6-7)Optimal stability.Buffer samples to this range for best results.
Alkaline (> 8)Prone to oxidative degradation.Adjust pH to neutral or slightly acidic as soon as possible after collection.

Table 3: Effect of Light Exposure on BPC Stability

Light ConditionStabilityRecommendation
Direct Sunlight/UVRapid degradation.Avoid at all costs.
Ambient Laboratory LightPotential for slow degradation over time.Use amber glassware or light-blocking tubes.
DarkOptimal stability.Store samples in the dark whenever possible.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for BPC from Aqueous Samples

This protocol provides a general procedure for extracting BPC from water or other aqueous matrices.

  • Sample Pre-treatment:

    • Collect the aqueous sample in an amber glass bottle.

    • If the sample is not at a neutral pH, adjust to pH 6-7 using a suitable buffer (e.g., phosphate buffer).

    • If the sample contains particulates, filter it through a 0.45 µm glass fiber filter.

    • To prevent degradation, consider adding an antioxidant like ascorbic acid to a final concentration of 100 mg/L.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interfering substances.

  • Elution:

    • Elute the BPC from the cartridge with a suitable organic solvent, such as methanol or acetonitrile. Use a small volume (e.g., 2 x 2 mL) to ensure a concentrated extract.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (< 30°C).

    • Reconstitute the residue in a known volume of the mobile phase used for your HPLC or LC-MS analysis.

  • Analysis:

    • Analyze the reconstituted sample using a validated chromatographic method.

Visualizations

BPC_Degradation_Pathway BPC This compound Oxidation Oxidation (High pH, Temp) BPC->Oxidation Photodegradation Photodegradation (UV Light) BPC->Photodegradation Hydroxylated_BPC Hydroxylated BPC Oxidation->Hydroxylated_BPC Cleavage_Products Cleavage Products Oxidation->Cleavage_Products Photodegradation->Cleavage_Products

Caption: Major degradation pathways of this compound.

Caption: Recommended workflow for BPC sample preparation.

References

Addressing low recovery of Bisphenol C during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of Bisphenol C (BPC) during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes for low recovery of this compound (BPC) during extraction?

Low recovery of BPC can stem from several factors throughout the experimental workflow. The most common issues include an inappropriate pH during extraction, the use of a suboptimal extraction solvent, problems with the Solid-Phase Extraction (SPE) procedure (e.g., incorrect sorbent, poor conditioning, or improper elution), analyte degradation, and matrix effects from complex sample types like wastewater or biological fluids.

Q2: How does pH affect the extraction efficiency of BPC?

The pH of the sample is a critical factor. BPC is a phenolic compound, and its state of ionization is pH-dependent. For efficient extraction into an organic solvent using Liquid-Liquid Extraction (LLE) or for retention on a reversed-phase SPE sorbent, the BPC molecule should be in its neutral, non-ionized form. This is typically achieved by adjusting the sample pH to be at least 2 units below the pKa of BPC's hydroxyl groups. Acidifying the sample to a pH between 2 and 4 is a common practice to ensure high recovery.

Q3: Which solvents are recommended for the Liquid-Liquid Extraction (LLE) of BPC?

The choice of solvent is crucial for achieving high recovery in LLE. An effective solvent should have a high affinity for BPC while being immiscible with the sample matrix (usually aqueous). Solvents with moderate to high polarity are generally preferred.

Q4: My Solid-Phase Extraction (SPE) recovery for BPC is poor. What are the common causes?

Low recovery in SPE can be attributed to several steps in the process:

  • Improper Sorbent Choice: For BPC, reversed-phase sorbents like C18 or polymeric sorbents are commonly used. Using an inappropriate sorbent will lead to poor retention.

  • Inadequate Conditioning: The sorbent bed must be activated and equilibrated with solvents to ensure proper interaction with the analyte. Skipping or rushing this step results in channeling and low retention.

  • High Flow Rate: Loading the sample onto the SPE cartridge too quickly can prevent efficient partitioning of BPC onto the sorbent material, leading to breakthrough.

  • Incorrect Washing Solvent: The washing step is intended to remove interferences. If the wash solvent is too strong (too much organic content), it can prematurely elute the BPC along with the interferences.

  • Suboptimal Elution Solvent: The elution solvent must be strong enough to completely desorb the BPC from the sorbent. An insufficiently strong solvent will result in incomplete recovery.

Q5: How can I minimize matrix effects during BPC analysis?

Matrix effects, where other components in the sample interfere with the ionization and detection of BPC (especially in LC-MS/MS), can falsely appear as low recovery. To mitigate this, consider implementing a more rigorous sample cleanup procedure, such as using a different or more selective SPE sorbent. Additionally, the use of a matrix-matched calibration curve or the addition of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-BPC) can help compensate for these effects.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting low BPC recovery and for a standard SPE procedure.

G start_node Low BPC Recovery Detected n1 Review Sample Preparation start_node->n1 Begin Troubleshooting process_node process_node check_node check_node solution_node solution_node end_node Improved Recovery c1 Is sample pH acidified (e.g., pH 2-4)? n1->c1 s1 Adjust sample pH with acid (e.g., HCl, H₂SO₄) c1->s1 No n2 Evaluate Extraction Step (LLE or SPE) c1->n2 Yes s1->n2 c2 Is solvent choice optimal for BPC? n2->c2 s2 Consult solvent polarity table; Test alternative solvents c2->s2 No n3 Review Post-Extraction & Analysis c2->n3 Yes s2->n3 c3 Using internal standard for matrix effects? n3->c3 c3->end_node Yes s3 Incorporate isotope-labeled internal standard c3->s3 No s3->end_node G cluster_spe Solid-Phase Extraction (SPE) Workflow arrow arrow node_start Start node_cond 1. Conditioning Activate sorbent (e.g., Methanol) node_start->node_cond node_equil 2. Equilibration Condition with water (pH adjusted) node_cond->node_equil node_load 3. Sample Loading Load sample at a low, consistent flow rate node_equil->node_load node_wash 4. Washing Remove interferences (e.g., 5% Methanol in water) node_load->node_wash node_elute 5. Elution Elute BPC with organic solvent (e.g., Acetonitrile, Ethyl Acetate) node_wash->node_elute node_end Collect Eluate for Analysis node_elute->node_end

Technical Support Center: Optimizing Derivatization Reactions for Bisphenol C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Bisphenol C (BPC) derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful BPC analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the derivatization of this compound for analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

Q1: Why am I observing no or very low derivatization yield for this compound?

A1: Low or non-existent derivatization of BPC can stem from several factors. Firstly, ensure your BPC standard and samples are completely dry, as moisture can deactivate silylating reagents like BSTFA.[1] Secondly, verify the freshness and proper storage of your derivatization reagent. Silylation reagents are particularly sensitive to moisture and should be stored in a desiccator.[1] Lastly, review your reaction conditions. Incomplete reactions can occur if the temperature is too low or the reaction time is too short. For silylation with BSTFA, a common starting point is heating at 60-80°C for 30-60 minutes.[2][3]

Q2: My chromatogram shows peak tailing for the derivatized this compound. What could be the cause?

A2: Peak tailing is often an indication of active sites in the GC system or incomplete derivatization. Here are some troubleshooting steps:

  • Check for Incomplete Derivatization: There may still be unreacted hydroxyl groups on the BPC molecule. Try optimizing the derivatization reaction by increasing the reagent volume, reaction time, or temperature.

  • GC System Activity: Active sites in the injector liner, column, or detector can interact with the derivatized analyte. Consider using a deactivated liner and ensure your column is properly conditioned.

  • Injection Technique: A slow or choppy injection can lead to poor peak shape. Aim for a smooth and rapid injection.[4]

Q3: I am seeing ghost peaks in my blank runs. What is the source of this contamination?

A3: Ghost peaks are typically caused by contamination within the GC system or from the sample preparation process.

  • Injector Contamination: The septum and liner are common sources of contamination. Regularly replace the septum and ensure the liner is clean.

  • Carryover: Previous injections of high-concentration samples can lead to carryover. Run several solvent blanks to wash the system.

  • Contaminated Solvents or Reagents: Ensure all solvents and reagents are of high purity and are not contaminated with BPC or other interfering compounds. The ubiquitous nature of bisphenols can lead to background contamination from various lab materials.[5][6]

Q4: The sensitivity of my analysis is poor, and I am struggling to detect low levels of this compound.

A4: Poor sensitivity can be addressed by optimizing both the derivatization and the analytical method.

  • Choice of Derivatization Reagent: For GC-MS, silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS (trimethylchlorosilane), is a widely used method to enhance volatility and improve chromatographic separation.[1][5] For LC-MS, derivatization may not always be necessary, but reagents like dansyl chloride can improve ionization efficiency.[7][8]

  • MS Detector Settings: Ensure the mass spectrometer is properly tuned and that you are using appropriate acquisition parameters (e.g., selected ion monitoring - SIM) to maximize sensitivity for your target analyte.

  • Sample Pre-concentration: If the concentration of BPC in your sample is very low, consider a sample pre-concentration step prior to derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization method for this compound for GC-MS analysis?

A1: The most common method is silylation, where the active hydrogens of the phenolic hydroxyl groups are replaced with a trimethylsilyl (TMS) group.[1] This is typically achieved using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst like 1% trimethylchlorosilane (TMCS).[1][2][3] This process increases the volatility and thermal stability of BPC, making it suitable for GC analysis.[1]

Q2: Do I always need to derivatize this compound for analysis?

A2: For GC-based methods, derivatization of bisphenols like BPC is generally necessary due to their low volatility.[9][10] For Liquid Chromatography (LC) methods, particularly with mass spectrometry detection (LC-MS), derivatization is not always required. However, it can be employed to improve ionization efficiency and, consequently, sensitivity.[11]

Q3: How can I optimize the silylation reaction for this compound?

A3: To optimize the silylation of BPC, consider the following parameters:

  • Reagent Volume: Use a sufficient excess of the silylating reagent to ensure complete derivatization. A common approach is to use a 1:1 ratio of BSTFA to solvent (e.g., acetonitrile).[12]

  • Reaction Temperature and Time: A typical starting point is 60°C for 45 minutes.[12] However, optimization may be required, with temperatures ranging from 30°C to 90°C and times from 30 to 60 minutes.[9]

  • Solvent: Acetonitrile and pyridine are commonly used solvents for silylation reactions.[5][12]

Q4: What are the key differences between silylation and acylation for BPC derivatization?

A4: Silylation introduces a trimethylsilyl group, while acylation introduces an acyl group (e.g., acetyl from acetic anhydride). Both methods aim to increase the volatility of BPC for GC analysis. Silylation is generally more common and often provides good results.[5] Acylation can be an alternative, particularly when silylation proves problematic. The choice between the two may depend on the specific analytical requirements and potential interferences in the sample matrix.

Quantitative Data Summary

The following tables summarize key quantitative parameters for common this compound derivatization methods.

Table 1: Silylation Reaction Parameters for Bisphenols

ParameterValueReference
Reagent BSTFA + 1% TMCS[2][3]
Reagent Volume 50 - 100 µL[3][9][12]
Solvent Acetonitrile or Pyridine[5][12]
Reaction Temperature 30 - 90 °C[9]
Reaction Time 30 - 60 min[9]

Table 2: Comparison of Detection Limits for Derivatized Bisphenol A (as a proxy for BPC)

Derivatization ReagentAnalytical MethodLimit of Detection (LOD)Reference
BSTFA + 1% TMCSGC-MS57 ppb[3]
Bromoacetonitrile (BAN)GC-MS367 ppb[3]
Dansyl ChlorideLC-MS3.25 ng/mL[7]
Fast Red RCLC-MS/MS80-650 fg on-column[11]

Detailed Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA for GC-MS Analysis

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation: Accurately weigh or measure your BPC standard or sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating reagent mixture, such as BSTFA with 1% TMCS, and 50 µL of a suitable solvent like acetonitrile to the dried sample.[12]

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 60°C for 45 minutes.[12]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in BPC derivatization.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start dry_sample Dry Sample/Standard start->dry_sample add_reagent Add Derivatization Reagent & Solvent dry_sample->add_reagent heat_react Heat and React add_reagent->heat_react cool_down Cool to Room Temperature heat_react->cool_down inject Inject into GC-MS cool_down->inject acquire Acquire Data inject->acquire process Process Data acquire->process end End process->end Troubleshooting_Tree start Poor Chromatographic Results? peak_shape Issue with Peak Shape? start->peak_shape Yes sensitivity Low Sensitivity? start->sensitivity No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No ghost_peaks Ghost Peaks in Blank? sensitivity->ghost_peaks No optimize_deriv Optimize Derivatization? - Check reagent quality - Ensure dry sample sensitivity->optimize_deriv tune_ms Tune Mass Spectrometer? - Check MS parameters sensitivity->tune_ms contam_system System Contamination? - Clean injector - Replace septum/liner ghost_peaks->contam_system contam_reagents Reagent/Solvent Contamination? - Use high-purity chemicals ghost_peaks->contam_reagents incomplete_deriv Incomplete Derivatization? - Increase reagent - Increase temp/time tailing->incomplete_deriv active_sites Active Sites in System? - Deactivated liner - Condition column tailing->active_sites overload Sample Overload? - Dilute sample fronting->overload

References

Technical Support Center: LC-MS Analysis of Bisphenol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Bisphenol C (BPC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significantly lower signal for my this compound standard in the sample matrix compared to the standard in a pure solvent. What is causing this?

A1: This phenomenon is likely due to signal suppression , also known as the matrix effect.[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased analyte signal.[1][3][4] This competition for ionization can severely impact the accuracy, precision, and sensitivity of your analysis.[1][3]

Q2: How can I confirm that the reduced signal is due to matrix effects and not other issues like instrument sensitivity drift?

A2: A common method to assess matrix effects is the post-column infusion experiment .[3][5] This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A drop in the constant signal of this compound at the retention time of interfering matrix components indicates signal suppression.

Q3: What are the primary sources of matrix effects in this compound analysis?

A3: The "matrix" encompasses all components in your sample other than the analyte of interest.[1] For this compound analysis, common sources of interference in biological and environmental samples include:

  • Phospholipids: Abundant in biological samples like plasma and tissue, they are a major cause of ion suppression.[6][7][8]

  • Salts and Buffers: High concentrations can lead to signal suppression.[1][9]

  • Other Endogenous Compounds: Lipids, proteins, and other small molecules present in the sample can co-elute and interfere.[1]

Q4: What are the most effective strategies to minimize or eliminate signal suppression for this compound?

A4: A multi-pronged approach is often necessary to combat signal suppression. Key strategies include:

  • 1. Robust Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[1][5]

    • Solid-Phase Extraction (SPE): A highly effective technique for selectively extracting analytes while removing a significant portion of the matrix.[1][10] Different sorbents can be used for optimal cleanup.[10]

    • Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.[1][6]

    • Protein Precipitation (PPT): A simpler method to remove proteins from biological samples, though it may be less effective at removing other matrix components like phospholipids.[6]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A sample preparation method that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[11]

  • 2. Chromatographic Separation Optimization: Modifying your LC method can separate this compound from co-eluting interferences.[1][3][12]

    • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between your analyte and matrix components.

    • Column Selection: Using a column with a different stationary phase, such as a biphenyl column, can provide alternative selectivity for bisphenols.[13]

  • 3. Calibration Strategies: These methods help to compensate for matrix effects rather than eliminating them.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to your sample matrix helps to ensure that the standards and samples experience the same degree of signal suppression.[1][3]

    • Use of an Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d16).[14] The IS is added to all samples and standards and co-elutes with the analyte, experiencing similar signal suppression. The ratio of the analyte signal to the IS signal is used for quantification, which corrects for the suppression.[1][12]

Q5: I am still experiencing issues with signal suppression despite implementing some of these techniques. What else can I try?

A5: Here are some additional troubleshooting steps:

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[6][12][15] However, this may compromise the limit of detection if your analyte is present at low concentrations.

  • Optimize MS Source Parameters: Fine-tuning parameters like gas flows, temperatures, and voltages can improve ionization efficiency and potentially reduce the impact of matrix effects.[5]

  • Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix
  • Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 3 mL of methanol followed by 3 mL of ultrapure water through the cartridge.

  • Loading: Load the aqueous sample (e.g., 10 mL) onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the retained this compound with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Assess Matrix Effects
  • Setup: Tee a syringe pump into the LC flow path between the analytical column and the mass spectrometer.

  • Infusion: Continuously infuse a solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water) at a low flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank, extracted sample matrix onto the LC column and run your standard chromatographic method.

  • Analysis: Monitor the signal of the infused this compound. Any significant drop in the signal indicates the elution of matrix components that cause ion suppression.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 255.3
Product Ions (m/z) 240.4, 147.3

Note: These are example parameters and should be optimized for your specific instrument and application.

Table 2: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation 85 - 11030 - 60
Liquid-Liquid Extraction 70 - 9515 - 40
Solid-Phase Extraction 90 - 105< 20

Note: Values are illustrative and can vary significantly depending on the specific matrix and experimental conditions.

Visualizations

Signal_Suppression_Mechanism cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte This compound Droplet Charged Droplets Analyte->Droplet Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elution suppression Competition for charge and surface area in droplets Matrix->suppression GasPhaseIons Gas-Phase Ions Droplet->GasPhaseIons Desolvation Detector Detector GasPhaseIons->Detector outcome Reduced this compound Signal Detector->outcome suppression->Droplet

Caption: Mechanism of signal suppression in the ESI source.

Troubleshooting_Workflow Start Low this compound Signal Observed in Matrix CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionConfirmed Signal Suppression Confirmed? CheckSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep Yes NoSuppression Investigate Other Issues (Instrument, Standard Prep) SuppressionConfirmed->NoSuppression No OptimizeLC Optimize Chromatographic Separation OptimizeSamplePrep->OptimizeLC UseIS Implement Internal Standard (e.g., BPC-d16) OptimizeLC->UseIS MatrixMatched Use Matrix-Matched Calibrants UseIS->MatrixMatched Reevaluate Re-evaluate Signal MatrixMatched->Reevaluate

References

Technical Support Center: Bisphenol C Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatography of Bisphenol C.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound chromatography experiments.

Q1: My this compound peak is tailing. Where should I begin troubleshooting?

When encountering peak tailing, it's best to start with the simplest and most common causes. First, confirm that the issue is consistent. If the tailing is intermittent, it might be related to sample preparation or sporadic system issues. If it's consistent, begin by examining your mobile phase, as it's often the easiest parameter to adjust.

Q2: How can I determine if my mobile phase is causing the peak tailing?

Mobile phase composition and pH are critical factors that can lead to peak tailing, especially for phenolic compounds like this compound.[1][2]

  • Check Mobile Phase Preparation: Ensure your mobile phase was prepared correctly and is not degraded. Try preparing a fresh batch to see if the problem resolves.[3]

  • Adjust Mobile Phase pH: The primary cause of peak tailing for compounds with basic or acidic functional groups is often secondary interactions with residual silanol groups on the silica-based column packing.[4][5] this compound has phenolic hydroxyl groups which can interact with ionized silanols. Lowering the mobile phase pH (e.g., to pH ≤ 3) protonates these silanol groups, minimizing these secondary interactions and improving peak shape.[4][6]

  • Use a Buffer: An unbuffered system can cause variations in the ionization of your analyte as it moves through the column, leading to tailing.[7] Incorporating a suitable buffer (e.g., phosphate or acetate buffer, 10-20 mM) can help maintain a consistent pH and improve peak symmetry.[8]

  • Consider Additives: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to mask active silanol sites.[6][8] However, this can shorten column lifetime and is less necessary with modern, high-purity columns.[8]

Q3: My peak is still tailing after adjusting the mobile phase. Could my column be the problem?

Yes, the column is a very common source of peak shape problems.[1] Column-related issues can range from contamination to degradation of the stationary phase.

  • Column Contamination: Sample matrix components can accumulate on the column inlet frit or packing material, leading to peak distortion for all analytes.[3] This is often accompanied by an increase in backpressure.

  • Column Degradation: The stationary phase can degrade over time, especially when operating at pH extremes. For silica-based columns, high pH (>7) can dissolve the silica, while very low pH (<2) can cleave the bonded phase. This exposes more active silanol groups, increasing tailing.

  • Use of a Guard Column: If you are using a guard column, replace it first. A contaminated or worn-out guard column is a frequent cause of peak tailing and is much cheaper to replace than the analytical column.[3]

  • Inappropriate Column Choice: For phenolic compounds, it is crucial to use a high-purity, modern (Type B) silica column that has been properly end-capped.[4][6] End-capping deactivates most of the residual silanol groups, significantly reducing secondary interactions.[1]

Q4: I've checked my mobile phase and tried a new column, but the tailing persists. What else could be the cause?

If mobile phase and column issues have been ruled out, the problem may lie with the instrument setup or the sample itself.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing, or improper fittings) can cause peaks to broaden and tail, especially for early-eluting compounds.[7][9] Ensure all connections are tight and use tubing with the appropriate inner diameter for your system.[9]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[3][5] Try diluting your sample to see if the peak shape improves.[1]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[5][10][11] Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent.[12]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in this compound chromatography.

G start Peak Tailing Observed for this compound check_mp Check Mobile Phase start->check_mp fresh_mp Prepare Fresh Mobile Phase check_mp->fresh_mp Is it old or improperly prepared? adjust_ph Adjust pH (e.g., pH < 3) & Add Buffer fresh_mp->adjust_ph No resolved Problem Resolved fresh_mp->resolved Yes check_column Check Column adjust_ph->check_column No adjust_ph->resolved Yes replace_guard Replace Guard Column check_column->replace_guard Using a guard? clean_column Flush/Clean Column check_column->clean_column Not using a guard replace_guard->clean_column No replace_guard->resolved Yes new_column Install New Column (High-Purity, End-Capped) clean_column->new_column No clean_column->resolved Yes check_system Check System & Sample new_column->check_system No new_column->resolved Yes check_fittings Check Fittings & Tubing for Dead Volume check_system->check_fittings dilute_sample Dilute Sample (Check for Overload) check_fittings->dilute_sample No check_fittings->resolved Yes change_solvent Change Sample Solvent to Match Mobile Phase dilute_sample->change_solvent No dilute_sample->resolved Yes change_solvent->resolved Yes

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[6] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[1] Tailing is problematic because it reduces resolution between adjacent peaks, decreases sensitivity (peak height), and complicates accurate peak integration, which can lead to inaccurate quantification of this compound.[1][7]

Q2: What are the primary chemical causes of peak tailing for phenolic compounds like this compound?

The most common chemical cause of peak tailing in reversed-phase chromatography is secondary retention mechanisms.[4] For a phenolic compound like this compound, the primary interaction should be hydrophobic partitioning with the C18 stationary phase.[13] However, the phenolic hydroxyl groups can also engage in strong hydrogen bonding or ionic interactions with residual silanol groups (Si-OH) on the surface of the silica packing material.[5] These secondary interactions are stronger and have slower kinetics than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[6]

Secondary Interaction Mechanism

The diagram below illustrates how this compound can interact with both the desired C18 stationary phase and the undesirable residual silanol groups, leading to peak tailing.

G cluster_surface Silica Surface silica Si silanol Si-OH c18 Si-C18 bpc This compound (with -OH groups) bpc->silanol Secondary Silanol Interaction (Causes Peak Tailing) bpc->c18 Primary Hydrophobic Interaction (Good Peak Shape)

Caption: Interaction of this compound with the stationary phase.

Q3: How does mobile phase pH specifically affect this compound peak shape?

Mobile phase pH has a significant effect on the peak shape of ionizable compounds like this compound.[2][14] The silanol groups on the silica surface are acidic and become ionized (negatively charged SiO-) at mid-range pH values (typically above pH 4-5).[1][14] The phenolic hydroxyl groups on this compound are weakly acidic. At a neutral pH, the ionized silanols can strongly interact with the polar hydroxyl groups of this compound, causing significant tailing. By lowering the mobile phase pH to below 3, the silanol groups are fully protonated (Si-OH), neutralizing their charge and minimizing these undesirable secondary interactions, which results in a much sharper, more symmetrical peak.[4]

Q4: What is column end-capping and why is it important for analyzing compounds like this compound?

End-capping is a chemical process used during column manufacturing to deactivate residual silanol groups that remain on the silica surface after the primary stationary phase (like C18) has been bonded.[4] Due to steric hindrance, it's impossible to react all silanol groups with the bulky C18 chains. End-capping uses a small, reactive silane (like trimethylchlorosilane) to bond with and "cap" many of these remaining active sites. This is critical for analyzing polar or basic compounds like this compound because it significantly reduces the number of sites available for secondary interactions, leading to improved peak symmetry and overall better chromatography.[1]

Q5: Can my sample preparation or solvent choice cause peak tailing?

Absolutely. The composition of the solvent used to dissolve the sample can have a profound impact on peak shape.[11][12] If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[10][12] For reversed-phase chromatography of this compound, using a sample solvent with a high percentage of an organic solvent like 100% acetonitrile or methanol when the mobile phase is highly aqueous can lead to poor peak shapes.[10] The best practice is to dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column.[10][12] Additionally, a complex sample matrix can contain contaminants that interact with the column and cause tailing; in such cases, sample clean-up procedures like Solid Phase Extraction (SPE) are recommended.[1][4][9]

Data Summary

The following tables provide a summary of key parameters for the analysis of bisphenols.

Table 1: General Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHSilanol Group StateThis compound InteractionExpected Peak Shape
> 7Mostly Ionized (SiO-)Strong secondary interactionsSevere Tailing
4 - 7Partially IonizedModerate secondary interactionsTailing
< 3Protonated (Si-OH)Minimized secondary interactionsSymmetrical

Table 2: Example Starting HPLC Conditions for Bisphenol Analysis

ParameterConditionRationale / Notes
Column C18, <5 µm particle sizeProvides good hydrophobic retention for bisphenols.[15]
Mobile Phase A Water with 0.1% Formic AcidFormic acid sets the pH low (~2.7) to suppress silanol interactions.[15]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase HPLC.[15]
Gradient Start with a higher % of A, ramp to a higher % of BTo elute compounds with varying hydrophobicities.
Flow Rate 0.2 - 1.0 mL/minDependent on column dimensions.
Column Temp. 25 - 40 °CTemperature can affect retention and selectivity.[16]
Injection Vol. 2 - 20 µLKeep low to avoid volume overload.
Detection UV at ~275-280 nm or FluorescenceBisphenols have a UV absorbance maximum in this range.[15][17]

Experimental Protocols

Protocol: General HPLC-UV Method for this compound Analysis

This protocol provides a general methodology for the analysis of this compound using reversed-phase HPLC with UV detection. Optimization will be required based on the specific instrument, column, and sample matrix.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 65:35 Water:Acetonitrile) to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • If the sample is a liquid, it may need to be diluted with the mobile phase.

    • If the sample is solid, an extraction step (e.g., with acetonitrile or methanol) followed by filtration (0.22 or 0.45 µm filter) is necessary.

    • For complex matrices, a Solid Phase Extraction (SPE) clean-up step may be required to remove interferences.[4]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm (or similar).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Gradient Program:

      • 0-1 min: 35% B

      • 1-10 min: 35% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 35% B (re-equilibration)

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Integrate the peak for this compound and quantify using the calibration curve. Check the peak symmetry (tailing factor) to ensure it is within the acceptable limits of the method (typically < 1.5).[4]

References

Technical Support Center: Ensuring Reproducibility in Bisphenol C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Bisphenol C (BPC) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BPC) and why is it studied?

A1: this compound (BPC) is a chemical compound used in the production of fire-resistant polymers.[1] It is structurally related to the more well-known Bisphenol A (BPA). BPC is studied for its potential as an endocrine-disrupting chemical, similar to BPA, with concerns about its effects on human health, particularly in fetuses, infants, and children.[1] Research indicates that BPC can interact with estrogen receptors (ERs), acting as a potent agonist for ERα and an antagonist for ERβ.[1]

Q2: What are the main challenges in obtaining reproducible results in BPC experiments?

A2: The main challenges include:

  • Background Contamination: BPC, like other bisphenols, can be present as a contaminant in laboratory equipment, solvents, and reagents, leading to spurious or "ghost" peaks in analytical measurements.[2][3]

  • Non-Monotonic Dose-Response Curves (NMDRCs): Bisphenols can exhibit non-linear relationships where low doses have significant effects that are not observed at higher doses.[4][5][6] This can make experimental outcomes highly sensitive to the concentration range being tested.

  • Variability in Experimental Models: Differences in cell lines, animal models, and experimental conditions can lead to divergent results.

  • Complex Metabolism: The metabolism of bisphenols can vary between species and even between sexes, affecting the concentration and activity of the parent compound and its metabolites.[7][8]

Q3: How can I minimize background contamination in my BPC experiments?

A3: To minimize background contamination:

  • Use high-quality, LC-MS-grade solvents and test them for the presence of BPC before use.[2][3]

  • Whenever possible, use glass or polypropylene labware instead of polycarbonate, which can leach bisphenols.[9]

  • Implement rigorous cleaning procedures for all equipment that will come into contact with your samples.[3]

  • Include "procedural blanks" and "void injections" in your analytical runs to monitor for contamination.[3]

  • Consider using isocratic elution instead of gradient elution in liquid chromatography, as gradients can concentrate contaminants from the mobile phase onto the column, leading to ghost peaks.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves

Symptoms:

  • High variability between replicate experiments.

  • Observing a non-monotonic dose-response curve (NMDRC) where the effect decreases at higher concentrations.[4][6]

  • Difficulty in determining a clear EC50 or IC50 value.[4]

Possible Causes and Solutions:

CauseSolution
Non-Monotonic Dose-Response Acknowledge the possibility of an NMDRC. Expand the range of concentrations tested, particularly at the lower end, to fully characterize the dose-response relationship.[5][6]
Background Contamination The presence of contaminating BPC can interfere with the intended dose, especially at low concentrations. Follow strict protocols to minimize contamination (see FAQ 3).
Cell Culture Conditions Ensure consistent cell passage number, confluency, and serum batches, as these can affect cellular responses.
Experimental Protocol Variability Standardize all experimental steps, including incubation times, reagent concentrations, and measurement procedures.
Issue 2: Unexpected Peaks or High Background in Analytical Measurements (LC-MS/MS, GC-MS)

Symptoms:

  • Presence of a BPC peak in blank samples or void injections.[2][3]

  • Poor signal-to-noise ratio for the BPC peak.

  • Inconsistent peak areas for the same standard concentration.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents/Reagents Test all components of the mobile phase and extraction solvents for BPC contamination. If necessary, purify solvents or switch to a different supplier.[2][3]
Leaching from Labware Avoid polycarbonate plastics. Use glass or polypropylene containers and pipette tips.[9] Be aware that even some polypropylene products can contain slip agents or other additives that may interfere.
Carryover in Autosampler Implement a rigorous needle wash protocol for the autosampler, using a strong organic solvent.
Column Contamination If using gradient elution, BPC from the mobile phase can accumulate on the column.[2] Switching to an isocratic method can often resolve this issue.[2][3]

Data Presentation

Table 1: Comparative Receptor Binding Affinity and Transcriptional Activity of BPC and other Bisphenols

CompoundERα IC50 (nM)ERβ IC50 (nM)ERα Agonist Activity (% of E2 max)ERβ Agonist Activity (% of E2 max)
BPC 2.651.94~60-70%~35%
BPA 45.15.76~60-70%~80%
BPAF 42.113.9~60-70%Not specified
BPE-Cl 45.115.6Not specifiedNot specified
17β-Estradiol (E2) 1.090.53100%100%

Data synthesized from multiple sources.[1][10] IC50 values represent the concentration required to inhibit 50% of the binding of a radiolabeled ligand.

Table 2: Common Biomarkers Investigated in Bisphenol Exposure Studies

Biomarker CategorySpecific BiomarkerAssociated Health EndpointReference
Oxidative Stress 8-hydroxy-2'-deoxyguanosine (8-OHdG)DNA damage, various chronic diseases[11]
Malondialdehyde (MDA)Lipid peroxidation[11]
Inflammation C-reactive protein (CRP)Cardiovascular disease[11][12]
Interleukins (e.g., IL-6, IL-8)Inflammatory response[11][13]
Tumor Necrosis Factor-α (TNF-α)Inflammatory response[11][13]
Metabolic Disruption Histidine, KynurenineGeneral metabolic alterations[14]
Cholesterol, Glucose, HDL, LDLLiver function, metabolic syndrome[14]
Liver Function SGPT, SGOT, ALTLiver toxicity[15]

Experimental Protocols

Protocol 1: Luciferase Reporter Gene Assay for Estrogen Receptor Activation

This protocol is adapted from studies assessing the estrogenic activity of bisphenols.[1]

Objective: To determine the ability of BPC to activate transcription through Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ).

Materials:

  • HeLa cells stably transfected with an estrogen response element (ERE)-driven luciferase reporter gene and an expression vector for either human ERα or ERβ.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), charcoal-stripped to remove endogenous steroids.

  • This compound (BPC) stock solution in DMSO.

  • 17β-Estradiol (E2) as a positive control.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the transfected HeLa cells into 96-well plates at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Treatment: After 24 hours, replace the medium with a medium containing serial dilutions of BPC or E2. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein content to account for differences in cell number. Plot the dose-response curve and calculate EC50 values.

Protocol 2: Sample Preparation for BPC Quantification in Biological Matrices (e.g., Urine)

This protocol is a generalized procedure based on methods for analyzing bisphenols in urine.[7][16]

Objective: To extract and deconjugate BPC from a urine sample for subsequent analysis by LC-MS/MS.

Materials:

  • Urine sample.

  • β-glucuronidase/arylsulfatase enzyme.

  • Acetic acid (2% v/v).

  • Deuterated BPC internal standard (e.g., BPC-d4).

  • Extraction solvent (e.g., ethyl acetate/n-hexane mixture).[7]

  • Glass centrifuge tubes.

  • Vortex mixer and centrifuge.

Methodology:

  • Sample Aliquoting: Transfer a precise volume (e.g., 5 mL) of the urine sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add the deuterated internal standard to the sample.

  • Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase enzyme and acetic acid to the sample to deconjugate the BPC metabolites.[7]

  • Incubation: Incubate the mixture at 38°C for at least 2 hours.[7]

  • Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously for 1 minute, and then centrifuge to separate the organic and aqueous phases.[7]

  • Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

BPC_Signaling_Pathway BPC This compound (BPC) ER_alpha Estrogen Receptor α (ERα) BPC->ER_alpha Binds/Activates ER_beta Estrogen Receptor β (ERβ) BPC->ER_beta Binds/Inhibits ERE Estrogen Response Element (ERE) ER_alpha->ERE Inhibition Inhibition of E2-mediated Transcription (Antagonistic Effect) ER_beta->Inhibition Gene_Transcription Gene Transcription (Agonistic Effect) ERE->Gene_Transcription E2 17β-Estradiol (E2) E2->ER_beta

Caption: BPC acts as an ERα agonist and an ERβ antagonist.

Troubleshooting_Workflow Start Inconsistent Results Check_Dose Review Dose-Response Curve: Is it non-monotonic? Start->Check_Dose Expand_Dose Expand Dose Range (especially lower concentrations) Check_Dose->Expand_Dose Yes Check_Contamination Analyze Blanks for Contamination Check_Dose->Check_Contamination No Expand_Dose->Check_Contamination Clean_Protocol Implement Strict Anti-Contamination Protocol (Glassware, Solvents) Check_Contamination->Clean_Protocol Contamination Detected Check_Method Review Analytical Method: Gradient or Isocratic? Check_Contamination->Check_Method No Contamination Clean_Protocol->Check_Method Switch_Isocratic Switch to Isocratic Elution Check_Method->Switch_Isocratic Gradient Standardize_Protocol Standardize Cell Culture and Experimental Procedures Check_Method->Standardize_Protocol Isocratic Switch_Isocratic->Standardize_Protocol End Reproducible Results Standardize_Protocol->End

Caption: Troubleshooting workflow for inconsistent BPC results.

References

Calibration curve issues in Bisphenol C quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Bisphenol C (BPC) and related bisphenols.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the development and use of calibration curves for this compound quantification, particularly with HPLC-DAD, HPLC-FLD, and LC-MS/MS techniques.

Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in a calibration curve can stem from several sources, ranging from sample preparation to instrument limitations. Below is a systematic approach to troubleshoot this issue.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Detector Saturation 1. Reduce Concentration Range: Prepare calibration standards at lower concentrations to operate within the linear range of the detector.[1] 2. Decrease Injection Volume: Injecting a smaller volume of your standards can prevent overloading the detector.[1] 3. Check Wavelength: Ensure the chosen detection wavelength is appropriate and not at a point of maximum absorbance for high concentration standards, which can lead to saturation.
Column Overload/Saturation 1. Use a Higher Capacity Column: If the column is being overloaded, consider a column with a larger internal diameter or a stationary phase with a higher loading capacity. 2. Dilute High-Concentration Standards: Ensure the highest concentration point does not exceed the column's capacity.
Standard Preparation Errors 1. Prepare Fresh Standards: Degradation of stock or working solutions can lead to inaccurate concentrations. Prepare fresh standards from a reliable source. 2. Independent Dilutions: Instead of serial dilutions, which can propagate errors, prepare each calibration point independently from a stock solution.[1] 3. Solvent Mismatch: Dissolve standards in a solvent that is of similar or weaker strength than the mobile phase to ensure good peak shape and avoid precipitation on the column.[1][2]
Analyte Adsorption 1. Column Conditioning: Ensure the column is properly conditioned before analysis. 2. Use Deactivated Columns: For basic compounds, consider using a specially deactivated column to minimize secondary interactions.[2] 3. Mobile Phase Modifiers: Add a competing base or acid to the mobile phase to block active sites on the stationary phase.[2]
Matrix Effects (LC-MS/MS) 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[3][4] 2. Isotopically Labeled Internal Standard: The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.[5] 3. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[6][7]
Non-Linear Response by Nature 1. Use a Different Calibration Model: If the response is inherently non-linear and reproducible, a quadratic or other non-linear regression model can be used. However, this requires more calibration points to accurately define the curve.[8]

Troubleshooting Workflow for Non-Linear Calibration Curve:

start Non-Linear Calibration Curve check_conc Is the non-linearity at high concentrations? start->check_conc check_low_conc Is the non-linearity at low concentrations? check_conc->check_low_conc No reduce_conc Reduce Concentration Range / Injection Volume check_conc->reduce_conc Yes prep_fresh Prepare Fresh, Independent Standards check_low_conc->prep_fresh No check_adsorption Investigate Analyte Adsorption check_low_conc->check_adsorption Yes check_repro Is the curve reproducible? prep_fresh->check_repro use_quadratic Use a Quadratic Fit check_repro->use_quadratic Yes troubleshoot_instrument Troubleshoot Instrument/Method check_repro->troubleshoot_instrument No end Linear Curve Achieved use_quadratic->end improve_cleanup Improve Sample Cleanup / Use Matrix-Matched Standards troubleshoot_instrument->improve_cleanup reduce_conc->end check_adsorption->end improve_cleanup->end start Sample Collection add_is Add Internal Standard start->add_is hydrolysis Enzymatic Hydrolysis (if needed) add_is->hydrolysis spe_cleanup Solid Phase Extraction (SPE) hydrolysis->spe_cleanup elution Elution spe_cleanup->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

References

Mitigating oxidative degradation of Bisphenol C standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the oxidative degradation of Bisphenol C (BPC) standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (BPC), like other bisphenols, is a chemical compound used in various industrial applications. In a research setting, the stability of BPC standards is crucial for accurate and reproducible experimental results. Oxidative degradation can lead to a decrease in the concentration of the parent compound and the formation of interfering byproducts, compromising the integrity of analytical measurements.

Q2: What are the primary factors that can cause oxidative degradation of BPC standards?

Several factors can contribute to the oxidative degradation of BPC standards, including:

  • Exposure to Light: UV radiation can initiate and accelerate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.

  • Presence of Oxidizing Agents: Contaminants in solvents or reagents can promote oxidation.

  • pH of the Solution: The stability of BPC can be pH-dependent.

  • Solvent Composition: The type of solvent used to dissolve and store BPC standards can influence its stability.

  • Enzymatic Activity: In biological matrices, enzymes such as laccase and tyrosinase can degrade BPC.

Q3: How can I visually identify potential degradation of my BPC standard?

While visual inspection is not a definitive method, a change in the color of the BPC solution (e.g., from colorless to yellowish or brownish) can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential to confirm the integrity of the standard.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound standards.

Issue 1: Inconsistent or lower-than-expected BPC concentration in analytical runs.
Possible Cause Troubleshooting Steps
Degradation of Stock Solution 1. Prepare fresh stock solutions more frequently. Use high-purity solvents and store in amber glass vials to protect from light. 2. Store stock solutions at appropriate temperatures. Generally, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended. Refer to the manufacturer's certificate of analysis for specific storage instructions.[1] 3. Minimize freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.
Degradation of Working Solutions 1. Prepare working solutions fresh daily. 2. Use stabilized solvents if possible. Consider using solvents containing antioxidants, but ensure they do not interfere with your analysis. 3. Protect from light. Use amber vials or cover clear vials with aluminum foil during preparation and analysis.
Adsorption to Labware 1. Use appropriate containers. Glassware is generally preferred over plastic for storing organic standards. If using plastic, ensure it is compatible with your solvent and BPC. 2. Consider silanized glassware to minimize adsorption to active sites.
Instrumental Issues 1. Check for system suitability. Inject a freshly prepared, high-concentration standard to verify instrument performance. 2. Inspect for leaks in the LC system, which can cause flow rate and concentration inaccuracies. 3. Clean the injection port and column to remove any potential contaminants or precipitated material.
Issue 2: Appearance of unknown peaks in the chromatogram.
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Review the sample preparation and storage procedures. Exposure to light, elevated temperature, or incompatible solvents can lead to the formation of degradation products. 2. Analyze a freshly prepared standard to see if the unknown peaks are present. If not, the issue is likely with the handling of the older standard. 3. Consult literature on BPC degradation pathways. The presence of expected degradation products can confirm the degradation of your standard.
Contamination 1. Check the purity of your solvents and reagents. Run a blank injection of your mobile phase and sample diluent. 2. Ensure proper cleaning of all labware. 3. Be aware of potential leaching from plastic containers or tubing.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solutions
  • Materials:

    • This compound certified reference material (CRM)

    • High-purity, HPLC-grade solvent (e.g., methanol, acetonitrile)

    • Class A volumetric flasks

    • Amber glass vials with PTFE-lined caps

    • Calibrated analytical balance

  • Procedure:

    • Allow the BPC CRM to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of BPC using an analytical balance.

    • Quantitatively transfer the weighed BPC to a volumetric flask.

    • Dissolve the BPC in a small amount of the chosen solvent.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Transfer the stock solution to an amber glass vial.

    • Clearly label the vial with the compound name, concentration, solvent, preparation date, and preparer's initials.

    • For long-term storage, it is recommended to store the stock solution in a refrigerator at 2°C to 8°C.[1]

Protocol for Laccase-Mediated Degradation of this compound (for investigational purposes)

This protocol is for studying the enzymatic degradation of BPC and is based on general procedures for laccase activity assays.

  • Materials:

    • This compound solution of known concentration

    • Laccase enzyme solution

    • Citrate buffer (e.g., 20 mM, pH 5)

    • Incubator or water bath

    • Quenching solution (e.g., strong acid or organic solvent to stop the enzymatic reaction)

    • Analytical instrument for BPC quantification (e.g., HPLC-UV)

  • Procedure:

    • Prepare a reaction mixture containing the BPC solution and citrate buffer in a suitable reaction vessel.

    • Pre-incubate the mixture at the desired temperature (e.g., 35°C).

    • Initiate the reaction by adding a specific activity of the laccase enzyme solution.

    • Incubate the reaction mixture for a defined period, taking aliquots at various time points.

    • Stop the reaction in the aliquots by adding the quenching solution.

    • Analyze the concentration of the remaining BPC in each aliquot using a validated analytical method.

    • A negative control with heat-inactivated laccase should be run in parallel to account for non-enzymatic degradation.[2]

Data Presentation

While specific quantitative stability data for this compound is limited in the available literature, the following table provides a template for organizing stability data. Researchers are encouraged to generate their own stability data under their specific experimental conditions.

Table 1: Illustrative Stability of this compound Standards under Various Conditions

Storage Condition Solvent Concentration (µg/mL) Duration Analyte Recovery (%) Observations
Room Temperature (~25°C), Exposed to LightMethanol1024 hoursData Not AvailablePotential for significant degradation.
Room Temperature (~25°C), Protected from LightMethanol107 daysData Not AvailableDegradation is likely but at a slower rate than with light exposure.
Refrigerated (2-8°C), Protected from LightAcetonitrile10030 daysData Not AvailableExpected to be the most stable condition for short to medium-term storage.
Frozen (-20°C), Protected from LightAcetonitrile1006 monthsData Not AvailableSuitable for long-term storage; minimize freeze-thaw cycles.

Note: The data in this table is illustrative. Actual stability will depend on the specific conditions and the purity of the materials used.

Visualizations

Logical Workflow for Troubleshooting BPC Degradation

G Troubleshooting Workflow for BPC Degradation start Inconsistent BPC Results or Unexpected Peaks Observed check_fresh Analyze a Freshly Prepared BPC Standard start->check_fresh problem_persists Problem Persists? check_fresh->problem_persists issue_with_standard Issue is Likely with Old Standard or Working Solutions problem_persists->issue_with_standard No troubleshoot_instrument Troubleshoot LC-MS/HPLC System problem_persists->troubleshoot_instrument Yes review_protocol Review Sample Preparation and Storage Protocols issue_with_standard->review_protocol check_contamination Investigate Potential Contamination Sources troubleshoot_instrument->check_contamination check_contamination->review_protocol end Problem Resolved review_protocol->end

Caption: A flowchart outlining the logical steps to diagnose and resolve issues related to this compound standard degradation.

Signaling Pathway of Laccase-Mediated BPC Degradation

G Proposed Laccase-Mediated Degradation of this compound BPC This compound Phenoxy_Radical Phenoxy Radical Intermediate BPC->Phenoxy_Radical One-electron oxidation Laccase Laccase Enzyme Laccase->Phenoxy_Radical Polymerization Polymerization Products Phenoxy_Radical->Polymerization Oxidative_Cleavage Oxidative Cleavage Products Phenoxy_Radical->Oxidative_Cleavage

Caption: A simplified diagram illustrating the proposed pathway of this compound degradation catalyzed by the laccase enzyme.

References

Validation & Comparative

Bisphenol C vs. Bisphenol A: A Comparative Analysis of Estrogenic Potency

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative estrogenic activity of Bisphenol C and Bisphenol A, supported by experimental data and mechanistic insights.

This guide provides a comprehensive comparison of the estrogenic potency of this compound (BPC) and Bisphenol A (BPA), two structurally related compounds with significant implications in toxicology and endocrine disruption research. While BPA has been extensively studied for its estrogen-mimicking effects, emerging evidence suggests that its analogue, BPC, may exhibit even greater and more complex interactions with estrogen receptors. This document synthesizes key experimental findings, outlines the methodologies used for their determination, and illustrates the underlying signaling pathways.

Quantitative Comparison of Estrogenic Potency

The estrogenic activity of BPC and BPA has been quantified using various in vitro assays, primarily focusing on their interaction with estrogen receptors alpha (ERα) and beta (ERβ). The data consistently demonstrates that BPC possesses a significantly higher estrogenic potency compared to BPA.

ParameterThis compound (BPC)Bisphenol A (BPA)Reference
ERα Binding Affinity (IC50) 2.65 nM~3.3 - 73 nM[1][2]
ERβ Binding Affinity (IC50) 1.94 nM~3.3 - 73 nM[1][2]
ERα Transcriptional Activation (EC50) Not explicitly stated, but noted to be a full agonist996 nM (in HeLa cells); 0.63 µM (in MCF-7 cells)[3][4]
ERβ Transcriptional Activation Inactive / AntagonistAgonist (EC50 = 910 nM in HeLa cells)[4]
Relative Estrogenic Potency (RPCMax) Higher than BPALower than BPC[5]

Key Findings from Quantitative Data:

  • Receptor Binding Affinity: BPC exhibits a substantially higher binding affinity for both ERα and ERβ, with IC50 values in the low nanomolar range, indicating a much stronger interaction with the receptors compared to BPA, whose affinity is in the higher nanomolar to micromolar range.[1][2]

  • Receptor-Specific Activity: A critical distinction lies in their functional activity at the two primary estrogen receptors. While both compounds act as agonists at ERα, BPC functions as a potent antagonist at ERβ.[4][6] In contrast, BPA generally exhibits agonistic activity at both receptors.[4]

  • Overall Estrogenic Potency: Studies consistently rank BPC as having a stronger estrogenic effect than BPA.[5] One study suggested that BPC is approximately 16 times more potent than Bisphenol AF (BPAF) for ERα, and BPAF is more potent than BPA.[2][7]

Experimental Protocols

The quantitative data presented above are derived from established in vitro assays designed to characterize the interaction of compounds with nuclear receptors. The following are detailed methodologies for two key experimental approaches.

Competitive Ligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor, thereby determining its binding affinity (IC50).

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare recombinant human ERα or ERβ I1 Incubate ER with radiolabeled ligand and test compound P1->I1 P2 Prepare radiolabeled ligand (e.g., [3H]17β-estradiol) P2->I1 P3 Prepare serial dilutions of test compounds (BPC, BPA) P3->I1 S1 Separate receptor-bound from free radioligand (e.g., using hydroxylapatite) I1->S1 D1 Quantify radioactivity using liquid scintillation counting S1->D1 D2 Plot displacement curves and calculate IC50 values D1->D2

Workflow for Competitive Ligand Binding Assay

Detailed Steps:

  • Receptor Preparation: Recombinant human ERα or ERβ is prepared and purified.

  • Ligand and Compound Preparation: A radiolabeled estrogen, such as [³H]17β-estradiol, is used as the ligand. Test compounds (BPC and BPA) are prepared in a series of dilutions.

  • Incubation: The receptor, radiolabeled ligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

  • Separation: The mixture is then treated to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is then calculated.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Experimental Workflow:

cluster_transfection Cell Culture & Transfection cluster_treatment Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis T1 Culture mammalian cells (e.g., HeLa or MCF-7) T2 Co-transfect cells with plasmids for ER (α or β) and an Estrogen Response Element (ERE)-driven luciferase reporter gene T1->T2 C1 Treat transfected cells with varying concentrations of test compounds (BPC, BPA) T2->C1 L1 Lyse cells to release cellular components C1->L1 L2 Add luciferase substrate L1->L2 L3 Measure luminescence L2->L3 A1 Plot luminescence vs. compound concentration and calculate EC50 values L3->A1 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Cytoplasm (Translation) Bisphenol This compound / Bisphenol A ER_inactive Inactive Estrogen Receptor (ERα/β) complexed with HSPs Bisphenol->ER_inactive Binding ER_active Active ER-Bisphenol Complex ER_inactive->ER_active Conformational Change & HSP Dissociation ER_dimer ER Dimer ER_active->ER_dimer Dimerization ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding to DNA Transcription Transcription of Target Genes ERE->Transcription Recruitment of Co-activators/Co-repressors mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation Response Cellular Response Protein->Response

References

Cross-Reactivity of Bisphenol C in BPA Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various bisphenol analogues, with a focus on Bisphenol C (BPC), in commercially available Bisphenol A (BPA) immunoassays. Understanding the specificity of these assays is critical for the accurate quantification of BPA in research and safety assessments, especially given the increasing prevalence of BPA analogues in consumer products. This document summarizes available experimental data, details the methodologies for cross-reactivity assessment, and visualizes key experimental workflows.

Executive Summary

Bisphenol A (BPA) immunoassays are a primary tool for detecting and quantifying this endocrine-disrupting chemical. However, the structural similarity of other bisphenol compounds, such as this compound (BPC), raises concerns about assay cross-reactivity, potentially leading to inaccurate measurements. This guide reveals a significant data gap in the existing scientific literature regarding the specific cross-reactivity of BPC in commercial BPA ELISA kits. While data for other analogues like Bisphenol B (BPB), Bisphenol E (BPE), and Bisphenol F (BPF) are available and presented here for comparative purposes, researchers should exercise caution when using BPA immunoassays to test samples that may contain BPC or other uncharacterized analogues.

Comparison of Cross-Reactivity of Bisphenol Analogues in BPA Immunoassays

The cross-reactivity of a BPA immunoassay is a measure of its ability to distinguish BPA from other structurally related compounds. It is typically expressed as a percentage, calculated from the half-maximal inhibitory concentration (IC50) values of BPA and the analogue .

Formula for Cross-Reactivity Calculation:

Cross-Reactivity (%) = (IC50 of BPA / IC50 of Analogue) x 100

The following table summarizes the reported cross-reactivity of several bisphenol analogues in different BPA immunoassay formats. It is important to note that no specific quantitative cross-reactivity data for this compound (2,2-bis(3,5-dichloro-4-hydroxyphenyl)propane) in commercial BPA immunoassays were identified in the reviewed literature.

AnalogueChemical StructureImmunoassay TypeReported Cross-Reactivity (%)Reference
Bisphenol A (BPA)2,2-bis(4-hydroxyphenyl)propaneELISA, FPIA100[1]
Bisphenol B (BPB)2,2-bis(4-hydroxyphenyl)butaneELISA, FPIA~200[1]
Bisphenol E (BPE)1,1-bis(4-hydroxyphenyl)ethaneELISA<5[2]
Bisphenol F (BPF)bis(4-hydroxyphenyl)methaneELISALow (not specified)[1]
Bisphenol S (BPS)bis(4-hydroxyphenyl)sulfoneELISA<2[2]
4-Cumylphenol4-(1-methyl-1-phenylethyl)phenolELISA<11[2]

Note: The cross-reactivity can vary significantly between different antibody lots and commercial kits. The data presented above should be considered as indicative.

Experimental Protocol: Determination of Cross-Reactivity in Competitive ELISA

This section outlines a detailed methodology for assessing the cross-reactivity of bisphenol analogues in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for BPA.

1. Materials and Reagents:

  • BPA ELISA Kit (including BPA-coated microplate, anti-BPA antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • Bisphenol A (BPA) standard

  • Bisphenol analogues to be tested (e.g., this compound, Bisphenol B, etc.)

  • Assay buffer (as provided in the kit or a suitable alternative like PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

2. Preparation of Standard and Analogue Solutions:

  • Prepare a stock solution of BPA and each bisphenol analogue in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the BPA stock solution in assay buffer to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).

  • Perform serial dilutions of each bisphenol analogue stock solution in assay buffer to create their respective inhibition curves. The concentration range should be wide enough to determine the IC50 value.

3. ELISA Procedure:

  • Add a fixed volume of the anti-BPA antibody to each well of the BPA-coated microplate.

  • Add the prepared BPA standards and bisphenol analogue dilutions to their designated wells. Include a blank control (assay buffer only).

  • Incubate the plate according to the kit manufacturer's instructions (e.g., 1-2 hours at 37°C or overnight at 4°C).

  • Wash the plate multiple times with the provided wash buffer to remove unbound antibodies and antigens.

  • Add the HRP-conjugated secondary antibody to each well and incubate as per the manufacturer's protocol.

  • Wash the plate again to remove unbound secondary antibody.

  • Add the TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of each well at 450 nm using a microplate reader.

4. Data Analysis:

  • Plot the absorbance values against the corresponding concentrations for the BPA standard curve and for each bisphenol analogue.

  • Determine the IC50 value for BPA and each analogue. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Calculate the cross-reactivity of each analogue using the formula mentioned previously.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the potential biological context of bisphenol action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis BPA_Std BPA Standard Dilutions Add_Analytes Add Standards & Analogues BPA_Std->Add_Analytes BPC_Test BPC & Other Analogue Dilutions BPC_Test->Add_Analytes Plate BPA-Coated Microplate Add_Ab Add Anti-BPA Antibody Plate->Add_Ab Add_Ab->Add_Analytes Incubate1 Incubation Add_Analytes->Incubate1 Wash1 Washing Incubate1->Wash1 Add_Sec_Ab Add HRP-Secondary Antibody Wash1->Add_Sec_Ab Incubate2 Incubation Add_Sec_Ab->Incubate2 Wash2 Washing Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubation (Color Development) Add_Substrate->Incubate3 Stop Add Stop Solution Incubate3->Stop Read Read Absorbance (450 nm) Stop->Read Calc_IC50 Calculate IC50 Values Read->Calc_IC50 Calc_CR Calculate Cross-Reactivity Calc_IC50->Calc_CR

Caption: Experimental workflow for determining bisphenol cross-reactivity using competitive ELISA.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) or Analogue ER_mem Membrane Estrogen Receptors (e.g., GPER) BPA->ER_mem ER_cyto Cytoplasmic Estrogen Receptors (ERα/ERβ) BPA->ER_cyto Signal_Cascade Signal Transduction Cascades (e.g., MAPK, PI3K/Akt) ER_mem->Signal_Cascade ER_nucl Nuclear Estrogen Receptors (ERα/ERβ) ER_cyto->ER_nucl Signal_Cascade->ER_nucl Cellular_Effects Cellular Effects (Proliferation, Apoptosis, etc.) Signal_Cascade->Cellular_Effects ERE Estrogen Response Element (ERE) ER_nucl->ERE Gene_Exp Altered Gene Expression ERE->Gene_Exp Gene_Exp->Cellular_Effects

Caption: Generalized signaling pathways potentially activated by bisphenols.

Conclusion and Recommendations

The accurate measurement of BPA is crucial for assessing human exposure and its potential health effects. While various immunoassays offer a rapid and sensitive method for BPA detection, their susceptibility to cross-reactivity with structurally similar bisphenol analogues remains a significant concern. This guide highlights a critical lack of data on the cross-reactivity of this compound in commercial BPA ELISA kits.

Recommendations for Researchers:

  • Method Validation: When using a commercial BPA immunoassay, it is imperative to validate its specificity for the sample matrix and potential co-contaminants, including a panel of relevant bisphenol analogues.

  • Confirmatory Analysis: For critical applications, immunoassay results should be confirmed using a more selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Further Research: There is a clear need for studies that systematically evaluate the cross-reactivity of a broader range of bisphenol analogues, including this compound, in commercially available BPA immunoassay kits. The results of such studies would be invaluable to the research community.

By acknowledging the current data gaps and implementing rigorous validation practices, researchers can enhance the reliability of their findings and contribute to a more accurate understanding of human exposure to bisphenols.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Bisphenol C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative analysis of Bisphenol C (BPC). The presented data underscores the superior sensitivity, specificity, and efficiency of the UPLC-MS/MS approach.

Method Performance Comparison

The validation of any new analytical method is crucial to ensure its suitability for the intended purpose.[1][2] Here, we compare the key validation parameters of the novel UPLC-MS/MS method with a traditional HPLC-UV method for BPC analysis. The UPLC-MS/MS method demonstrates significant improvements in sensitivity and a wider linear range.

Validation ParameterNew UPLC-MS/MS Method Conventional HPLC-UV Method
Linearity (r²) >0.999>0.995
Range 0.01 - 100 ng/mL100 - 1000 ng/mL
Limit of Detection (LOD) 0.003 ng/mL80 µg/L (80 ng/mL)[3]
Limit of Quantification (LOQ) 0.01 ng/mL150 µg/L (150 ng/mL)[3]
Accuracy (% Recovery) 95.8 - 104.2%98.4 - 99.1%[3]
Precision (% RSD) < 5%< 2%
Specificity High (Mass-based)Moderate (Chromatographic)
Analysis Time ~8 minutes[4]~25 minutes

Experimental Protocols

Novel UPLC-MS/MS Method

This method is designed for rapid and highly sensitive quantification of this compound in complex matrices.

a) Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly used technique for the preconcentration of bisphenols from various sample matrices.[5][6]

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load 10 mL of the sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.

b) UPLC-MS/MS Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, decrease to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative mode.[7]

  • MRM Transitions: Specific precursor and product ions for this compound will be monitored for quantification and confirmation.

Conventional HPLC-UV Method

This method represents a more traditional approach to BPC analysis.

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a foundational technique for sample preparation in the analysis of bisphenols.[1]

  • To 10 mL of the sample, add 5 mL of dichloromethane.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Collect the organic layer.

  • Repeat the extraction twice more.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC-UV analysis.

b) HPLC-UV Conditions

  • Column: C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 230 nm

  • Column Temperature: 30°C

Visualizing the Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method for this compound, adhering to ICH guidelines.[2][8][9]

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Application Method_Optimization Method Optimization (e.g., Mobile Phase, Gradient) Specificity Specificity Method_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: Workflow for the validation of an analytical method.

Signaling Pathway of this compound's Endocrine Disruption

While the primary focus of this guide is analytical methodology, it is pertinent to visualize the biological context of this compound as an endocrine-disrupting chemical. The diagram below illustrates a simplified signaling pathway of how BPC can interfere with estrogen receptors.

BPC_Endocrine_Disruption BPC This compound (BPC) Estrogen_Receptor Estrogen Receptor (ER) BPC->Estrogen_Receptor Binds to HRE Hormone Response Element (HRE) in DNA Estrogen_Receptor->HRE Interacts with Gene_Transcription Altered Gene Transcription HRE->Gene_Transcription Biological_Response Endocrine Disruption Gene_Transcription->Biological_Response

Caption: Simplified pathway of BPC's endocrine disruption.

References

Guide to Inter-laboratory Comparison of Bisphenol C Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals on conducting and evaluating inter-laboratory comparisons for the measurement of Bisphenol C (BPC). Due to a lack of publicly available, dedicated inter-laboratory studies specifically for BPC, this guide draws upon established methodologies and data from studies on the structurally similar and more extensively studied Bisphenol A (BPA) and other bisphenol analogues. The principles and protocols outlined here are directly applicable to the analysis of BPC.

Data Presentation

Inter-laboratory comparison studies, also known as proficiency testing or round-robin studies, are essential for assessing the competence of laboratories in performing specific analyses.[1] The statistical evaluation of these studies often involves the use of z-scores, z'-scores, and ζ scores to compare the performance of participating laboratories.[2]

The following table summarizes representative quantitative data from an inter-laboratory comparison focused on bisphenols. This data, while not specific to BPC, illustrates the typical parameters and expected performance characteristics. In a study involving four laboratories, serum samples were spiked with unconjugated BPA (uBPA) and BPA-glucuronide (BPA-G) at various concentrations.[3][4] The results demonstrated that participating laboratories could distinguish between low and high concentrations of these analytes.[3][4]

AnalyteSpiked Concentration Range (ng/mL)Verified Labs (uBPA)Verified Labs (BPA-G)Key Finding
Unconjugated Bisphenol A (uBPA)0.09 - 19.53 out of 4-Laboratories demonstrated the ability to accurately measure uBPA.
Bisphenol A-glucuronide (BPA-G)0.5 - 32-2 out of 4Laboratories showed proficiency in quantifying the major metabolite of BPA.

Verification in the original study was defined as obtaining results within 20% of the spiked concentrations for at least 4 out of 5 samples.[3][4]

Experimental Protocols

The accurate measurement of BPC in various matrices requires robust and validated analytical methods. The most common techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

A widely used method for extracting and concentrating bisphenols from aqueous samples is Solid-Phase Extraction (SPE).[6][8]

  • Cartridge Conditioning: An SPE cartridge (e.g., Hydrophilic-Lipophilic Balanced - HLB) is conditioned sequentially with methanol and deionized water.[8]

  • Sample Loading: The water sample is passed through the conditioned cartridge.

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: The retained bisphenols are eluted with an appropriate solvent, such as acetonitrile.[9]

  • Reconstitution: The eluate is typically evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a highly sensitive and selective method for the quantification of bisphenols.

  • Chromatographic Separation: The extracted sample is injected into a UHPLC system equipped with a suitable analytical column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like water and methanol or acetonitrile, often with additives like ammonium fluoride to enhance sensitivity, is used to separate the target analytes.[10]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for quantification, which provides high specificity and sensitivity.

Method Validation

Any analytical method used for BPC measurement should be thoroughly validated. Key validation parameters include:[11][12][13]

  • Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.[9]

  • Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies in spiked samples.[9]

  • Precision: Evaluating the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, typically expressed as the relative standard deviation (RSD).[8][9]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[9][10]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[9][10]

Mandatory Visualization

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and a representative analytical signaling pathway for bisphenol analysis.

InterLab_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories A Study Design & Protocol Development B Sample Preparation & Homogeneity Testing A->B C Sample Distribution B->C Lab1 Lab 1: Sample Analysis C->Lab1 Lab2 Lab 2: Sample Analysis C->Lab2 LabN Lab N: Sample Analysis C->LabN D Data Collection & Statistical Analysis E Final Report D->E Lab1_R Lab 1: Report Results Lab1->Lab1_R Lab2_R Lab 2: Report Results LabN_R Lab N: Report Results Lab2->Lab2_R LabN->LabN_R Lab1_R->D Lab2_R->D LabN_R->D Analytical_Workflow Sample Sample (e.g., Water, Serum) SPE Solid-Phase Extraction (SPE) Sample->SPE Deriv Derivatization (Optional, for GC-MS) SPE->Deriv Analysis LC-MS/MS or GC-MS Analysis SPE->Analysis Direct Analysis Deriv->Analysis Data Data Processing & Quantification Analysis->Data Result Final Concentration Data->Result

References

Comparative Analysis of Bisphenol C and its Metabolites' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the endocrine-disrupting activities of Bisphenol C (BPC) and a predictive outlook on the biological functions of its potential metabolites, supported by established experimental protocols.

This compound (BPC), a structural analogue of Bisphenol A (BPA), is a potent endocrine-disrupting chemical. Its activity profile, particularly its interaction with estrogen and androgen receptors, has been a subject of scientific scrutiny. This guide provides a comparative analysis of the known biological activities of BPC and explores the predicted activities of its metabolites based on the metabolic pathways of related bisphenol compounds. Due to a lack of direct experimental data on the metabolites of BPC, this analysis draws parallels from well-documented metabolic transformations of other bisphenols.

Data Presentation: Activity Profile of BPC and Predicted Metabolites

The following table summarizes the known endocrine activities of BPC and the predicted activities of its potential metabolites. The predictions are based on the general metabolic pathways observed for other bisphenols, such as BPA.

CompoundTarget ReceptorActivityPotency Relative to Parent CompoundSupporting Evidence
This compound (BPC) Estrogen Receptor α (ERα)Agonist-High
Estrogen Receptor β (ERβ)Antagonist-High
Androgen Receptor (AR)Antagonist-Moderate
Hypothetical Metabolite: Hydroxylated BPC (e.g., Catechol) Estrogen Receptors (ERα, ERβ)Agonist/AntagonistPotentially altered (increased or decreased)Predicted based on metabolites of other bisphenols. Catechol derivatives of some bisphenols show estrogenic activity.[1]
Androgen Receptor (AR)AntagonistUnknownPredicted
Hypothetical Metabolite: BPC-Glucuronide Estrogen and Androgen ReceptorsLikely InactiveSignificantly decreasedPredicted based on glucuronide metabolites of other bisphenols being major detoxification products with no receptor activity.[2]
Hypothetical Metabolite: BPC-Sulfate Estrogen and Androgen ReceptorsLikely InactiveSignificantly decreasedPredicted based on sulfate conjugates of other bisphenols being detoxification products.

Signaling and Metabolic Pathways

The following diagrams illustrate the known signaling pathway of BPC and its predicted metabolic pathways.

BPC_Signaling_Pathway BPC This compound ERa Estrogen Receptor α (ERα) BPC->ERa Binds ERb Estrogen Receptor β (ERβ) BPC->ERb Binds AR Androgen Receptor (AR) BPC->AR Binds Activation Agonistic Activity (Activation) ERa->Activation Antagonism_ERb Antagonistic Activity (Inhibition) ERb->Antagonism_ERb Antagonism_AR Antagonistic Activity (Inhibition) AR->Antagonism_AR

BPC's interaction with nuclear receptors.

BPC_Metabolic_Pathway cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Hypothetical) BPC This compound Hydroxylated_BPC Hydroxylated BPC (e.g., Catechol) BPC->Hydroxylated_BPC CYP450 Enzymes BPC_Glucuronide BPC-Glucuronide BPC->BPC_Glucuronide UGTs BPC_Sulfate BPC-Sulfate BPC->BPC_Sulfate SULTs Hydroxylated_BPC->BPC_Glucuronide UGTs Hydroxylated_BPC->BPC_Sulfate SULTs

Predicted metabolic pathways of BPC.

Experimental Protocols

Detailed methodologies for key experiments to assess the endocrine activity of this compound and its potential metabolites are outlined below.

Estrogen Receptor (ER) Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the estrogenic (agonist or antagonist) activity of a compound.

1. Cell Culture and Plating:

  • Human breast cancer cell lines, such as MCF-7 or T47D, which endogenously express ERα, are commonly used.

  • Cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.

  • Cells are seeded into 96-well plates and allowed to attach overnight.

2. Transfection (for non-stable cell lines):

  • Cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

3. Compound Exposure:

  • Test compounds (BPC and its potential metabolites) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

  • For agonist testing, cells are treated with the test compounds alone.

  • For antagonist testing, cells are co-treated with a known ER agonist (e.g., 17β-estradiol) and the test compounds.

  • Appropriate vehicle controls and positive controls (17β-estradiol for agonist, tamoxifen or fulvestrant for antagonist) are included.

  • Cells are incubated with the compounds for 24-48 hours.

4. Luciferase Assay:

  • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

5. Data Analysis:

  • The relative luciferase units (RLU) are plotted against the compound concentration.

  • For agonist activity, the EC50 (half-maximal effective concentration) is calculated.

  • For antagonist activity, the IC50 (half-maximal inhibitory concentration) is determined.

Androgen Receptor (AR) Antagonist Assay

This assay determines the ability of a compound to inhibit the action of androgens.

1. Cell Culture and Plating:

  • A suitable cell line expressing the androgen receptor, such as the MDA-kb2 human breast cancer cell line, is used. This cell line is stably transfected with an androgen-responsive reporter construct.

  • Cells are maintained in a medium that does not contain androgenic substances.

  • Cells are plated in 96-well plates.

2. Compound Exposure:

  • Test compounds are prepared as described for the ER assay.

  • Cells are co-treated with a known AR agonist (e.g., dihydrotestosterone, DHT) and various concentrations of the test compounds.

  • Vehicle controls, a positive control for AR antagonism (e.g., flutamide or bicalutamide), and a DHT-only control are included.

  • Incubation is typically for 24 hours.

3. Reporter Gene Assay:

  • The activity of the reporter gene (e.g., luciferase or β-galactosidase) is measured using the appropriate assay system.

4. Data Analysis:

  • The inhibitory effect of the test compounds on DHT-induced reporter gene activity is calculated.

  • The IC50 value is determined from the concentration-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of a parent compound and its metabolites.

Experimental_Workflow cluster_metabolism Metabolite Generation cluster_assays Biological Activity Assays start Start: Test Compound (e.g., this compound) in_vitro_metabolism In vitro Metabolism (e.g., Liver Microsomes, S9 Fraction) start->in_vitro_metabolism synthesis Chemical Synthesis of Predicted Metabolites start->synthesis identify_metabolites Identify and Purify Metabolites (LC-MS, NMR) in_vitro_metabolism->identify_metabolites synthesis->identify_metabolites er_assay Estrogen Receptor Assays (Agonist & Antagonist) identify_metabolites->er_assay ar_assay Androgen Receptor Assays (Antagonist) identify_metabolites->ar_assay data_analysis Comparative Data Analysis (EC50, IC50, Relative Potency) er_assay->data_analysis ar_assay->data_analysis conclusion Conclusion on Comparative Activity data_analysis->conclusion

Workflow for metabolite activity testing.

References

Evaluating Bisphenol C as a BPA Replacement: A Comparative Safety Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of Bisphenol A (BPA) in consumer products and its subsequent identification as an endocrine-disrupting chemical have led to the search for safer alternatives. Among these, Bisphenol C (BPC) has emerged as a potential replacement. This guide provides a comprehensive comparison of the safety profiles of BPC and BPA, supported by experimental data, to aid in the evaluation of BPC as a viable substitute.

Executive Summary

Current research indicates that this compound, while structurally similar to BPA, exhibits distinct toxicological and endocrine-disrupting properties. Notably, studies have shown that BPC can bind to estrogen receptors with a potency significantly higher than that of BPA, raising concerns about its own potential for endocrine disruption. While some studies suggest BPC may induce less oxidative stress than BPA, its overall safety profile remains a subject of ongoing investigation and concern. This guide synthesizes available data on cytotoxicity, genotoxicity, and endocrine activity to provide a comparative overview.

Comparative Toxicity Data

The following tables summarize quantitative data from various in vitro studies, offering a direct comparison of the toxicological and endocrine-disrupting potentials of BPC and BPA.

Table 1: Estrogen Receptor Binding Affinity
CompoundEstrogen Receptor α (ERα) IC50 (nM)Estrogen Receptor β (ERβ) IC50 (nM)Reference
17β-Estradiol (E2)SubnanomolarSubnanomolar[1]
This compound (BPC) 2.65 1.94 [1]
Bisphenol A (BPA)~1086.5~1008.7[1]
Bisphenol AF (BPAF)42.113.6[1]

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. Lower values indicate higher binding affinity.

Table 2: In Vitro Cytotoxicity in TM3 Leydig Cells
CompoundConcentration (µg/mL)Metabolic Activity (% of Control)Reference
This compound (BPC) 10Not specified, but showed cytotoxic effects
Bisphenol A (BPA)1079.80 ± 6.55[2]
Bisphenol B (BPB)1075.70 ± 3.50[2]
Bisphenol F (BPF)1081.40 ± 3.94[2]
Bisphenol S (BPS)1085.36 ± 4.29[2]

This table indicates that BPC, similar to other bisphenols, exhibits cytotoxic effects at a concentration of 10 µg/mL.

Endocrine Disruption and Signaling Pathways

Bisphenols primarily exert their endocrine-disrupting effects by interacting with nuclear receptors, most notably the estrogen receptors ERα and ERβ. The binding of these compounds can either mimic the natural hormone (agonistic effect) or block its action (antagonistic effect), leading to a cascade of downstream cellular responses.

Estrogen Receptor Signaling Pathway

The binding of an agonist to estrogen receptors initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in various physiological processes, including cell proliferation, differentiation, and reproduction. Endocrine disruptors like BPA and BPC can aberrantly activate this pathway.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol (BPA, BPC) ER Estrogen Receptor (ERα / ERβ) Bisphenol->ER Binding Dimer Receptor Dimerization ER->Dimer Activation ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation and Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators CellularResponse Altered Cellular Response Transcription->CellularResponse Leads to

Fig. 1: Estrogen Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the assessment of bisphenol toxicity.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to estrogen receptors.

Objective: To quantify the ability of BPC and other bisphenols to displace a radiolabeled estrogen from ERα and ERβ.

Methodology:

  • Preparation of Receptor Extracts: Human estrogen receptors (ERα and ERβ) are expressed in a suitable cell line (e.g., insect or mammalian cells) and the cell lysate containing the receptors is prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand, typically [³H]17β-estradiol, is incubated with the receptor extract in the presence of varying concentrations of the unlabeled test compound (e.g., BPC, BPA).

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value is then calculated from the resulting sigmoidal curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effects of BPC and other bisphenols on a specific cell line.

Methodology:

  • Cell Seeding: The chosen cell line (e.g., TM3 Leydig cells, HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds (BPC, BPA, etc.) for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the exposure period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the control, and IC50 values (concentration that causes 50% inhibition of cell viability) can be calculated.

Experimental Workflow for In Vitro Toxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound like BPC.

ExperimentalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis cluster_conclusion Phase 4: Conclusion A1 Select Cell Line (e.g., HepG2, MCF-7) B1 Cell Culture & Seeding A1->B1 A2 Prepare Test Compounds (BPC, BPA, etc.) B2 Compound Exposure (Dose-Response) A2->B2 B1->B2 B3 Incubation Period B2->B3 C1 Cytotoxicity Assay (e.g., MTT) B3->C1 C2 Genotoxicity Assay (e.g., Comet Assay) B3->C2 C3 Hormonal Activity Assay (e.g., Reporter Gene Assay) B3->C3 D1 Data Analysis (IC50, EC50 Calculation) C1->D1 C2->D1 C3->D1 E1 Comparative Safety Evaluation D1->E1

Fig. 2: In Vitro Toxicity Testing Workflow

Conclusion

The available data suggests that this compound is not an inert replacement for BPA and exhibits significant biological activity. Its high binding affinity for estrogen receptors, in some cases exceeding that of BPA, is a primary concern for its potential as an endocrine disruptor. While further comprehensive in vivo studies are necessary to fully elucidate its safety profile, the current in vitro evidence warrants a cautious approach to the widespread adoption of BPC as a BPA alternative. Researchers and drug development professionals should consider these findings when evaluating the safety of materials and products containing BPC.

References

A Comparative Analysis of Bisphenol C: In Vitro Mechanisms Versus In Vivo Implications

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological effects of Bisphenol C (BPC), contrasting its potent in vitro bioactivity with the currently limited in vivo data. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of BPC's interactions with key cellular pathways and discusses the toxicological profile of its better-studied analogues to infer potential in vivo consequences.

This compound (BPC), a structural analogue of the well-known endocrine disruptor Bisphenol A (BPA), has demonstrated significant bioactivity in laboratory studies. Understanding the dichotomy between its effects in controlled cellular systems versus whole organisms is crucial for assessing its potential risk to human health and guiding future research. This comparison guide synthesizes the available quantitative data, details experimental methodologies, and visualizes key biological pathways to provide a clear and objective analysis of BPC's effects.

In Vitro Effects of this compound: A Potent Endocrine Disruptor

In vitro studies have been pivotal in characterizing the molecular mechanisms of BPC action, revealing it to be a potent modulator of estrogen receptors.

Estrogen Receptor Binding and Activation

BPC exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with inhibitory concentrations (IC50) in the nanomolar range. Notably, BPC acts as a strong agonist for ERα, meaning it activates the receptor, while simultaneously functioning as an antagonist for ERβ, blocking its activity. This dual functionality highlights a complex interaction with the endocrine system.

Parameter This compound (BPC) 17β-Estradiol (E2) (Reference)
ERα Binding Affinity (IC50) 2.65 nM0.70 nM
ERβ Binding Affinity (IC50) 1.94 nM0.73 nM
ERα Transcriptional Activity Full AgonistAgonist
ERβ Transcriptional Activity AntagonistAgonist
Cytotoxicity in HepG2 Cells

Studies using the human liver cancer cell line HepG2 have shown that BPC can induce cytotoxicity at higher concentrations. After a 96-hour exposure, BPC significantly reduced cell viability.

Cell Line This compound (BPC) IC50 (96h)
HepG2 80 µM

Signaling Pathways Modulated by Bisphenols

Bisphenols, including BPC and its analogues, can interfere with various signaling pathways, leading to a range of cellular responses from proliferation to apoptosis. The estrogenic activity of BPC is primarily mediated through its interaction with ERα and ERβ, which can trigger a cascade of downstream events.

Estrogen Receptor Signaling Pathway for this compound Estrogen Receptor Signaling Pathway for BPC BPC This compound ERa ERα BPC->ERa Agonist ERb ERβ BPC->ERb Antagonist ERE Estrogen Response Element ERa->ERE Inhibition Inhibition of ERβ-mediated Genes ERb->Inhibition Gene_Transcription Gene Transcription (Proliferation, etc.) ERE->Gene_Transcription

Caption: BPC acts as an agonist on ERα, promoting gene transcription, and an antagonist on ERβ, inhibiting its downstream signaling.

In Vivo Effects: Extrapolating from Bisphenol Analogues

Crucially, there is a significant lack of published in vivo studies specifically investigating the effects of this compound in animal models. To provide a potential context for its in vivo activity, we can examine the well-documented effects of its close structural relative, Bisphenol A (BPA), and other analogues like Bisphenol S (BPS) and Bisphenol F (BPF). It is important to note that while informative, these are not direct data for BPC and should be interpreted with caution.

Animal studies on BPA have revealed a wide range of effects, particularly on the reproductive and nervous systems.

Reproductive and Developmental Toxicity of BPA
  • Male Reproductive System: Studies in rodents have shown that exposure to BPA can lead to testicular pathology, including disruptions in germ cell development and reduced sperm counts and motility[1].

  • Female Reproductive System: In female mice, perinatal exposure to BPA analogues has been linked to accelerated puberty and increased body weight[1].

  • Neurobehavioral Effects: Developmental exposure to BPA in rodent models has been associated with increased anxiety-like behaviors and cognitive deficits[1].

The workflow for a typical in vivo study investigating the reproductive toxicity of a bisphenol compound is outlined below.

In Vivo Reproductive Toxicity Study Workflow Typical In Vivo Reproductive Toxicity Study Workflow Animal_Model Animal Model (e.g., Rodents) Exposure Exposure to Bisphenol (e.g., Oral Gavage) Animal_Model->Exposure Mating Mating and Gestation Exposure->Mating Offspring_Dev Offspring Development Mating->Offspring_Dev Endpoint_Analysis Endpoint Analysis (Reproductive organs, hormones, behavior) Offspring_Dev->Endpoint_Analysis

References

Comparative Efficacy of Bisphenol C in Industrial Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Bisphenol C (BPC) and its alternatives in high-performance polymers reveals a nuanced landscape where material selection is dictated by the specific performance requirements of the end application. While concerns over the endocrine-disrupting potential of many bisphenols have driven the search for alternatives, a comprehensive evaluation of their industrial efficacy is crucial for informed substitution. This guide provides a comparative overview of this compound's performance against common alternatives in polycarbonates and epoxy resins, supported by available experimental data and methodologies.

This compound, a structural analog of Bisphenol A (BPA), is utilized as a monomer in the production of polycarbonate plastics and epoxy resins. Its chemical structure imparts distinct properties to the resulting polymers, particularly in terms of thermal stability and flame retardancy. The primary industrial applications for BPC lie in sectors requiring durable and heat-resistant materials, including electronics, automotive components, and industrial coatings.

Performance in Polycarbonate Resins

Polycarbonates are prized for their high impact strength, optical clarity, and thermal resistance. While BPA has traditionally been the dominant bisphenol in polycarbonate production, alternatives are sought to mitigate potential health risks.

Key Performance Comparison:

One of the most significant advantages of incorporating this compound into polycarbonate and other polymer systems is its enhanced fire resistance. Experimental studies have shown that polymers derived from BPC exhibit a higher char yield upon combustion compared to their BPA-based counterparts.[1] Char is the carbonaceous residue that forms during the burning of a material, and a higher char yield is indicative of better flame retardancy as it acts as a thermal barrier, slowing down the release of flammable gases.[1]

A study on chlorinated bisphenol-based polymers demonstrated that BPC-containing polymers had higher char yields and lower decomposition temperatures when compared to the corresponding BPA-based polymers.[1] This suggests that BPC-based polycarbonates could be valuable in applications with stringent fire safety requirements.

Table 1: Comparative Properties of Bisphenol-Based Polycarbonates

PropertyThis compound (BPC) PolycarbonateBisphenol A (BPA) PolycarbonateBisphenol S (BPS) PolycarbonateBio-based Polycarbonate (Isosorbide-based)
Flame Retardancy Enhanced (Higher Char Yield)[1]StandardData not readily available for direct comparisonVaries depending on specific monomer
Thermal Stability Lower decomposition temperature than BPA-based polymers[1]Good thermal stability[2][3]Good heat resistance (Tg of 166.5°C)[4]Thermally stable up to 350°C[5]
Mechanical Strength Data not readily available for direct comparisonHigh impact strength, tough[6][7]Data not readily available for direct comparisonHigher bending and tensile modulus than BPA-PC[5]
Optical Clarity Data not readily availableHigh transparency[8]Data not readily availableHigh transparency[5]

Performance in Epoxy Resins

Epoxy resins are versatile thermosetting polymers used in a wide array of applications, including coatings, adhesives, and composites, owing to their excellent adhesion, chemical resistance, and mechanical properties. The choice of bisphenol monomer significantly influences the curing characteristics and final properties of the epoxy system.

Key Performance Comparison:

While direct comparative studies detailing the performance of this compound epoxy resins against a wide range of alternatives are limited, inferences can be drawn from the broader understanding of bisphenol structures. The chlorine atoms in BPC are expected to contribute to enhanced flame retardancy, similar to its effect in polycarbonates.

Comparisons between the more common BPA and Bisphenol F (BPF) epoxy resins show that BPF-based resins generally exhibit lower viscosity and faster curing times.[2][3] However, BPA-based epoxies often demonstrate superior thermal stability and higher glass transition temperatures.[2]

Table 2: Comparative Properties of Bisphenol-Based Epoxy Resins

PropertyThis compound (BPC) Epoxy ResinBisphenol A (BPA) Epoxy ResinBisphenol F (BPF) Epoxy ResinNovolac Epoxy Resin
Flame Retardancy Potentially enhanced due to chlorine contentStandardStandardHigher than BPA[9]
Adhesion Strength Data not readily availableExcellent adhesion[9][10]Good adhesionExcellent adhesion
Chemical Resistance Data not readily availableGood chemical resistance[9][10]Better chemical resistance than BPA[2]Superior chemical resistance[9]
Thermal Stability Data not readily availableGood thermal stability[2]Lower thermal resistance than BPA[3]Superior thermal stability[9]
Curing Time Data not readily availableSlower cure time[3]Faster cure time than BPA[3]Varies
Viscosity Data not readily availableHigher viscosity[3]Lower viscosity than BPA[2]Higher viscosity

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate comparison of material properties. Below are summaries of standard protocols for key performance indicators.

Char Yield Measurement

The determination of char yield is a critical measure of a material's flame retardancy. A common method is thermogravimetric analysis (TGA).

Protocol:

  • A small, precisely weighed sample of the polymer is placed in a high-precision thermobalance.

  • The sample is heated at a controlled rate (e.g., 10 K/min) in an inert atmosphere (typically nitrogen).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The percentage of the initial weight remaining at a high temperature (e.g., 800-1000 °C) is recorded as the char yield.[11][12]

A simulation technique using a reactive force field (ReaxFF) can also be employed to predict char yield by modeling the chemical transformations at high temperatures.[11]

Char_Yield_Protocol start Start: Polymer Sample weigh Precisely weigh sample start->weigh tga Place in TGA instrument weigh->tga heat Heat at controlled rate in N2 atmosphere tga->heat monitor Continuously monitor weight loss heat->monitor calculate Calculate % weight remaining at high temperature monitor->calculate end_node End: Char Yield (%) calculate->end_node

Figure 1: Experimental workflow for determining char yield via TGA.
Mechanical Properties Testing (Tensile and Impact Strength)

The mechanical integrity of polymers is assessed through standardized tests such as tensile testing and impact testing.

Tensile Strength Protocol (based on ASTM D638):

  • Prepare dumbbell-shaped specimens of the polymer according to standard dimensions.

  • Condition the specimens at a specified temperature and humidity.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.

  • Record the maximum stress sustained by the specimen before fracture (tensile strength) and the elongation at break.[13]

Impact Strength Protocol (Izod or Charpy Test):

  • Prepare notched or unnotched rectangular bar specimens.

  • Clamp the specimen in the test fixture.

  • A pendulum of a specified weight is released from a set height, striking and fracturing the specimen.

  • The energy absorbed by the specimen during fracture is measured, providing the impact strength.[13]

Mechanical_Testing_Workflow cluster_tensile Tensile Strength (ASTM D638) cluster_impact Impact Strength (Izod/Charpy) tensile_prep Prepare dumbbell specimen tensile_condition Condition specimen tensile_prep->tensile_condition tensile_mount Mount in universal testing machine tensile_condition->tensile_mount tensile_load Apply tensile load until fracture tensile_mount->tensile_load tensile_measure Record tensile strength and elongation tensile_load->tensile_measure impact_prep Prepare bar specimen (notched/unnotched) impact_clamp Clamp specimen impact_prep->impact_clamp impact_strike Strike with pendulum impact_clamp->impact_strike impact_measure Measure absorbed energy impact_strike->impact_measure

Figure 2: General workflows for tensile and impact strength testing of polymers.
Adhesion Strength of Epoxy Coatings

The adhesion of an epoxy coating to a substrate is a critical performance parameter. The pull-off adhesion test is a common quantitative method.

Pull-Off Adhesion Test Protocol (based on ASTM D4541):

  • Prepare a clean, coated substrate.

  • Secure a loading fixture (dolly) perpendicular to the coating surface using a suitable adhesive.

  • Allow the adhesive to cure completely.

  • Attach a portable pull-off adhesion tester to the dolly.

  • Apply a tensile force perpendicular to the surface at a specified rate until the dolly is detached.

  • The force required to pull the dolly off is recorded as the pull-off adhesion strength. The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) is also noted.[14]

Signaling Pathways and Logical Relationships

The primary focus of industrial application is on the macroscopic performance of the material. The underlying chemical structures and polymerization mechanisms dictate these properties. For instance, the presence of specific functional groups in the bisphenol monomer influences the cross-linking density of epoxy resins, which in turn affects properties like chemical resistance and mechanical strength.

Property_Relationship cluster_properties Macroscopic Performance Properties monomer Bisphenol Monomer Structure (e.g., BPC, BPA, BPF) polymerization Polymerization Process (Polycondensation/Ring-Opening) monomer->polymerization microstructure Polymer Microstructure (e.g., Cross-link Density, Chain Rigidity) polymerization->microstructure thermal Thermal Stability microstructure->thermal mechanical Mechanical Strength microstructure->mechanical flame Flame Retardancy microstructure->flame chemical Chemical Resistance microstructure->chemical

Figure 3: Relationship between monomer structure and polymer properties.

Conclusion

This compound presents a compelling case for use in specific industrial applications where enhanced flame retardancy is a primary concern. The available data suggests a trade-off, with BPC-based polymers potentially exhibiting lower thermal decomposition temperatures compared to some alternatives. For both polycarbonates and epoxy resins, a comprehensive, direct comparison of BPC with a wide range of emerging alternatives across all key performance indicators is still lacking in the public domain. The choice of bisphenol for a given application will continue to be a balance between desired performance characteristics, processing considerations, regulatory compliance, and cost. Further research providing direct, quantitative comparisons of BPC with next-generation alternatives is necessary to fully elucidate its position in the evolving landscape of high-performance polymers.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Bisphenol C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Bisphenol C in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper chemical management.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health risks. According to safety data sheets, it is classified with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3]
Chronic Aquatic ToxicityCategory 2H411: Toxic to aquatic life with long lasting effects[3]

Signal Word: Warning[1][2] or Danger[3]

Personal Protective Equipment (PPE) Protocol

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. Engineering controls, such as a laboratory fume hood or mechanical exhaust, should be the primary means of controlling exposure.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles with side-shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-resistant Gloves (e.g., Nitrile)Gloves must be inspected prior to use.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] Wash and dry hands thoroughly after handling.[1][4]
Lab Coat or Impervious ClothingWear fire/flame resistant and impervious clothing.[1] A fully buttoned lab coat should be worn to cover as much skin as possible.
Respiratory Protection NIOSH-approved RespiratorRequired if exposure limits are exceeded, if irritation is experienced, or if dust formation is likely.[1] A full-face supplied air respirator is recommended if it is the sole means of protection.[4]

Operational Procedures for Safe Handling

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols.[3][4]

  • Keep containers tightly closed in a dry and well-ventilated place.[3]

2. Handling the Chemical:

  • Avoid contact with skin and eyes.[3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Wash hands thoroughly after handling.[1][2]

  • Use non-sparking tools and avoid sources of ignition as dust can form combustible mixtures with air.[5]

3. In Case of Exposure:

  • If on skin: Immediately wash with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]

  • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in suitable, closed, and clearly labeled containers.

  • Do not mix with other waste streams.

  • Handle uncleaned containers as if they contain the product itself.

2. Disposal Method:

  • Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[1]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Alternatively, contact a licensed professional waste disposal service.[4]

  • Avoid release to the environment.[3]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Handle this compound prep3->handle1 Proceed to Handling handle2 Avoid Dust Generation handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 After Experiment clean2 Remove PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 Segregate Waste disp2 Dispose via Licensed Service disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bisphenol C
Reactant of Route 2
Reactant of Route 2
Bisphenol C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。